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Cabazitaxel intermediate

Cat. No.: B593510
M. Wt: 926.0 g/mol
InChI Key: CGTCCJVJZUCIAC-UHFFFAOYSA-N
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Description

Cabazitaxel intermediates are critical synthetic building blocks in the preparation of Cabazitaxel, a second-generation microtubule inhibitor used in chemotherapy . Cabazitaxel is an anticancer medication approved for the treatment of metastatic castration-resistant prostate cancer, particularly after disease progression on docetaxel . These intermediates, such as 10-Deacetylbaccatin III derivatives and protected phenylisoserine compounds, are essential for constructing the complex molecular architecture of the final Cabazitaxel API . The primary research value of these compounds lies in exploring and optimizing synthetic routes to improve the efficiency and yield of Cabazitaxel production . Investigating these intermediates also provides valuable insights into structure-activity relationships (SAR), helping researchers understand how specific modifications to the taxane core influence its ability to stabilize microtubules and overcome drug resistance mechanisms . Cabazitaxel itself exerts its mechanism of action by binding to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against disassembly. This action disrupts the dynamic equilibrium of the microtubule network, leading to a blockade of mitotic cell division and ultimately, the death of rapidly dividing cancer cells . A key feature of Cabazitaxel is its lower affinity for the P-glycoprotein (P-gp) efflux pump compared to other taxanes, which allows it to remain effective in some docetaxel-resistant tumor models and is a significant focus of ongoing research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H59NO15 B593510 Cabazitaxel intermediate

Properties

IUPAC Name

5-O-(4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-O-tert-butyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H59NO15/c1-27-33(63-45(58)39-37(29-16-12-10-13-17-29)52(46(59)67-47(3,4)5)43(64-39)30-20-22-32(61-9)23-21-30)25-51(60)42(65-44(57)31-18-14-11-15-19-31)40-49(8,41(56)38(55)36(27)48(51,6)7)34(54)24-35-50(40,26-62-35)66-28(2)53/h10-23,33-35,37-40,42-43,54-55,60H,24-26H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTCCJVJZUCIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H59NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Cabazitaxel Intermediates from 10-Deacetylbaccatin III: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of key intermediates for the anti-cancer drug Cabazitaxel, starting from the readily available natural product, 10-deacetylbaccatin III (10-DAB). This document details the strategic application of protecting groups, methylation procedures, and side-chain coupling reactions, supported by experimental protocols and quantitative data.

Introduction

Cabazitaxel, a second-generation taxane, has demonstrated significant efficacy in the treatment of metastatic castration-resistant prostate cancer. Its semi-synthesis from 10-deacetylbaccatin III (10-DAB), a precursor extracted from the needles of the yew tree (Taxus species), is a critical process in its pharmaceutical production. The core of this synthesis involves the selective modification of the hydroxyl groups at the C7 and C10 positions of the baccatin III core, followed by the esterification of the C13 hydroxyl group with a protected side chain. This guide will focus on a common and effective synthetic route, highlighting the key intermediates and their preparation.

Overall Synthetic Strategy

The synthesis of Cabazitaxel from 10-DAB can be dissected into three main stages:

  • Selective Protection of 10-DAB: The hydroxyl groups at C7 and C10 are protected to prevent unwanted side reactions in subsequent steps.

  • Selective Methylation and Deprotection: The hydroxyl groups at C7 and C10 are methylated to yield the key intermediate, 7β,10β-dimethoxy-10-deacetylbaccatin III.

  • Side-Chain Attachment and Final Deprotection: The protected side chain is coupled to the C13 hydroxyl group of the baccatin III core, followed by the removal of protecting groups to yield Cabazitaxel.

This guide will focus on the synthesis of the crucial intermediate, 7β,10β-dimethoxy-10-deacetylbaccatin III .

Experimental Protocols and Data

Protection of 10-DAB Hydroxyl Groups

A common strategy involves the use of the 2,2,2-trichloroethoxycarbonyl (Troc) group to protect the C7 and C10 hydroxyls of 10-DAB.

Reaction: 10-deacetylbaccatin III (10-DAB) to 7,10-di-Troc-10-deacetylbaccatin III.

Experimental Protocol:

To a solution of 10-deacetylbaccatin III in pyridine, 2,2,2-trichloroethyl chloroformate is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then diluted with ethyl acetate and washed successively with aqueous HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

Quantitative Data:

StepReactantProductReagentsSolventYieldReference
1 10-DAB7,10-di-Troc-10-DAB2,2,2-trichloroethyl chloroformatePyridineHigh[1]
Synthesis of 7β,10β-dimethoxy-10-deacetylbaccatin III

This key intermediate is synthesized through a multi-step process involving protection of the C13 hydroxyl, deprotection of the C7 and C10 Troc groups, methylation, and finally, deprotection of the C13 hydroxyl.

Step 2: Protection of the C13 Hydroxyl Group

The C13 hydroxyl group is often protected with a triethylsilyl (TES) group.

Reaction: 7,10-di-Troc-10-DAB to 7,10-di-Troc-13-TES-10-DAB.

Experimental Protocol:

To a solution of 7,10-di-Troc-10-DAB in pyridine, triethylsilyl chloride is added at 0 °C. The reaction is stirred at room temperature until completion. The reaction is worked up by adding water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Step 3: Deprotection of the C7 and C10 Troc Groups

The Troc groups are selectively removed using zinc dust in the presence of a Lewis acid.[2]

Reaction: 7,10-di-Troc-13-TES-10-DAB to 7,10-dihydroxy-13-TES-10-DAB.

Experimental Protocol:

A mixture of 7,10-di-Troc-13-TES-10-DAB, zinc powder, and a Lewis acid (e.g., ammonium chloride) in a polar solvent such as methanol or ethanol is stirred at a temperature ranging from -10 to 50 °C.[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified.

Step 4: Methylation of the C7 and C10 Hydroxyl Groups

The exposed hydroxyl groups at C7 and C10 are then methylated.

Reaction: 7,10-dihydroxy-13-TES-10-DAB to 7,10-dimethoxy-13-TES-10-DAB.

Experimental Protocol:

The diol is dissolved in an appropriate solvent, and a strong base such as sodium hydride or n-butyl-lithium is added at low temperature.[2] A methylating agent, such as methyl iodide or dimethyl sulfate, is then added. The reaction is stirred until completion and then quenched. The product is extracted and purified.

Step 5: Deprotection of the C13 TES Group

The final step in the synthesis of the key intermediate is the removal of the TES protecting group from the C13 hydroxyl.

Reaction: 7,10-dimethoxy-13-TES-10-DAB to 7,10-dimethoxy-10-deacetylbaccatin III.

Experimental Protocol:

The silyl ether is treated with an acid, such as hydrochloric acid or hydrofluoric acid, in a suitable solvent system (e.g., aqueous or organic solution).[2] The reaction is typically carried out at temperatures ranging from -10 to 20 °C.[2] After completion, the reaction is neutralized, and the product is extracted and purified.

Quantitative Data Summary for the Synthesis of 7,10-dimethoxy-10-DABIII:

StepStarting MaterialProductKey ReagentsTypical YieldReference
2 7,10-di-Troc-10-DAB7,10-di-Troc-13-TES-10-DABTriethylsilyl chloride, PyridineGood-
3 7,10-di-Troc-13-TES-10-DAB7,10-dihydroxy-13-TES-10-DABZinc powder, Lewis acidHigh[2]
4 7,10-dihydroxy-13-TES-10-DAB7,10-dimethoxy-13-TES-10-DABStrong base, Methylating agentGood[2]
5 7,10-dimethoxy-13-TES-10-DAB7,10-dimethoxy-10-deacetylbaccatin IIIAcid (e.g., HCl, HF)High[2]

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthesis of the key cabazitaxel intermediate, 7,10-dimethoxy-10-deacetylbaccatin III.

Synthesis_Pathway_1 10-DAB 10-DAB 7,10-di-Troc-10-DAB 7,10-di-Troc-10-DAB 10-DAB->7,10-di-Troc-10-DAB Troc-Cl, Pyridine

Diagram 1: Protection of 10-DAB.

Synthesis_Pathway_2 A 7,10-di-Troc-10-DAB B 7,10-di-Troc-13-TES-10-DAB A->B TES-Cl, Pyridine C 7,10-dihydroxy-13-TES-10-DAB B->C Zn, Lewis Acid D 7,10-dimethoxy-13-TES-10-DAB C->D Base, MeI or Me2SO4 E 7,10-dimethoxy-10-DABIII D->E Acid (HCl or HF)

Diagram 2: Synthesis of 7,10-dimethoxy-10-DABIII.

Conclusion

The synthesis of 7β,10β-dimethoxy-10-deacetylbaccatin III is a pivotal step in the semi-synthesis of Cabazitaxel. The strategic use of protecting groups, such as Troc and TES, allows for the selective methylation of the C7 and C10 hydroxyl groups of 10-DAB. The detailed experimental protocols and reaction pathways provided in this guide offer valuable insights for researchers and professionals in the field of drug development and organic synthesis. Further optimization of these steps to improve yields and reduce the number of synthetic operations remains an active area of research.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cabazitaxel's Core Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key chemical intermediates involved in the semi-synthesis of Cabazitaxel, a potent second-generation taxane chemotherapeutic agent. The document outlines the chemical structures of these intermediates, presents quantitative data from pivotal synthesis steps, and offers detailed experimental protocols. Furthermore, logical workflows of the synthesis are visualized through diagrams to facilitate a comprehensive understanding of the process.

Introduction to Cabazitaxel Synthesis

Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree (Taxus)[1][2][3]. The synthesis of Cabazitaxel involves a multi-step process, beginning with the modification of the baccatin core, followed by the attachment of a chemically synthesized side chain. The key intermediates in this pathway are critical for achieving the desired stereochemistry and functional group modifications necessary for the drug's therapeutic activity.

Key Intermediates and Their Chemical Structures

The semi-synthesis of Cabazitaxel proceeds through several well-defined intermediate compounds. Understanding the structure of each is fundamental to comprehending the synthetic strategy.

  • 10-Deacetylbaccatin III (10-DAB): This is the primary starting material, a naturally occurring diterpenoid with the characteristic taxane core.

    • Chemical Formula: C₂₉H₃₆O₁₀

    • Molecular Weight: 544.59 g/mol

  • Baccatin III: Derived from 10-DAB, this intermediate is a direct precursor in the synthesis of many taxanes.

    • Chemical Formula: C₃₁H₃₈O₁₁

    • Molecular Weight: 586.63 g/mol

  • 7,10-di-O-methyl-10-DAB (7β,10β-dimethoxy-10-deacetylbaccatin III): A crucial intermediate in the Cabazitaxel synthesis, formed by the selective methylation of the hydroxyl groups at the C7 and C10 positions of 10-DAB[1][4][5].

    • Chemical Formula: C₃₁H₄₀O₁₀

    • Molecular Weight: 572.64 g/mol

  • Protected Side Chain ((3R,4S)-1-t-Boc-3-[(triethylsilyl)oxy]-4-phenyl-2-azetidinone): This synthetic β-lactam is the precursor to the C13 side chain of Cabazitaxel. The protecting groups (Boc and TES) are essential for the selective coupling reaction.

    • Chemical Formula: C₂₀H₃₁NO₄Si

    • Molecular Weight: 377.55 g/mol

Quantitative Data on Key Synthesis Steps

The efficiency of each synthetic step is critical for the overall yield of Cabazitaxel. The following table summarizes quantitative data reported in the literature for the key transformations.

Reaction StepStarting MaterialProductReagentsSolventYieldPurityReference
Methylation of 10-DAB10-Deacetylbaccatin III7,10-di-O-methyl-10-DABTrimethylammonium oxygen tetrafluoroboric acid, 1,8-bis(dimethylamino)naphthaleneMethylene chloride43.7%N/A[2]
Side Chain Coupling and Deprotection (multi-step)7,10-di-O-methyl-10-DAB & β-lactamCabazitaxelN/AN/A~18.0%N/A[1]
Final DeprotectionProtected Cabazitaxel precursorCabazitaxelN/ATetrahydrofuran~80%N/A[1]

Experimental Protocols for Key Synthetic Steps

The following are representative experimental protocols for the synthesis of key Cabazitaxel intermediates. These protocols are derived from published literature and patents and are intended for informational purposes for a research and development audience.

Synthesis of 7,10-di-O-methyl-10-DAB from 10-Deacetylbaccatin III

This protocol describes the simultaneous methylation of the C7 and C10 hydroxyl groups of 10-DAB.

Materials:

  • 10-Deacetylbaccatin III (10-DAB)

  • Trimethylammonium oxygen tetrafluoroboric acid

  • 1,8-bis(dimethylamino)naphthalene ("Proton-Sponge")

  • Methylene chloride (CH₂Cl₂)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 10-DAB (10 g, 18.4 mmol) in methylene chloride (200 ml).

  • Add 1,8-bis(dimethylamino)naphthalene (177.2 g, 828 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trimethylammonium oxygen tetrafluoroboric acid (95.2 g, 643.4 mmol).

  • Continue stirring at room temperature for 20 hours.

  • Filter the reaction solution and wash the filter cake with methylene chloride (3 x volumes).

  • Collect the filtrate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a chloroform:methanol (100:3) eluent to afford 7,10-di-O-methyl-10-DAB (4.6 g, 43.7% yield)[2].

Coupling of the Side Chain to 7,10-di-O-methyl-10-DAB

This protocol outlines the esterification of the C13 hydroxyl group of the baccatin core with the protected β-lactam side chain.

Materials:

  • 7,10-di-O-methyl-10-DAB

  • (3R,4S)-1-t-Boc-3-[(triethylsilyl)oxy]-4-phenyl-2-azetidinone

  • A suitable base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

Procedure (General):

  • Dissolve 7,10-di-O-methyl-10-DAB in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to a low temperature (e.g., -40°C to -20°C).

  • Add a solution of a strong base, such as LiHMDS, dropwise to deprotonate the C13 hydroxyl group.

  • After stirring for a short period, add a solution of the protected β-lactam side chain in THF.

  • Allow the reaction to proceed at low temperature, then gradually warm to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by chromatography to yield the protected Cabazitaxel precursor.

Note: Specific quantities and reaction times can vary significantly between different patented procedures.

Deprotection of the 2'-Hydroxyl Group

The final step in the synthesis is the removal of the triethylsilyl (TES) protecting group from the 2'-hydroxyl position of the side chain.

Materials:

  • Protected Cabazitaxel precursor

  • An acidic reagent (e.g., Hydrochloric acid in ethanol or Pyridinium hydrofluoride in pyridine)

  • An appropriate solvent system

Procedure (General):

  • Dissolve the protected Cabazitaxel precursor in a suitable solvent.

  • Add the acidic deprotecting agent at a controlled temperature (often 0°C to room temperature).

  • Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC) until completion.

  • Neutralize the reaction mixture and extract the product.

  • Wash, dry, and concentrate the organic phase.

  • Purify the final product, Cabazitaxel, by recrystallization or chromatography.

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical flow of the Cabazitaxel synthesis, highlighting the key intermediates and transformations.

Cabazitaxel_Synthesis_Pathway Start 10-Deacetylbaccatin III (from Yew Tree) Intermediate1 7,10-di-O-methyl-10-DAB Start->Intermediate1 Methylation (C7 & C10-OH) Intermediate2 Protected Cabazitaxel Intermediate1->Intermediate2 Side Chain Coupling (C13-OH) SideChain Protected β-lactam Side Chain ((3R,4S)-1-t-Boc-3-[(triethylsilyl)oxy]- 4-phenyl-2-azetidinone) SideChain->Intermediate2 FinalProduct Cabazitaxel Intermediate2->FinalProduct Deprotection (2'-OH) Experimental_Workflow cluster_methylation Step 1: Methylation cluster_coupling Step 2: Side Chain Coupling cluster_deprotection Step 3: Deprotection m1 Dissolve 10-DAB in CH₂Cl₂ m2 Add Proton-Sponge m1->m2 m3 Add Methylating Agent m2->m3 m4 React for 20h at RT m3->m4 m5 Workup and Purification m4->m5 c1 Dissolve 7,10-di-O-methyl-10-DAB in THF m5->c1 7,10-di-O-methyl-10-DAB c2 Deprotonate C13-OH with Base c1->c2 c3 Add Protected β-lactam c2->c3 c4 Reaction and Quenching c3->c4 c5 Extraction and Purification c4->c5 d1 Dissolve Protected Cabazitaxel c5->d1 Protected Cabazitaxel d2 Add Acidic Deprotecting Agent d1->d2 d3 Reaction Monitoring d2->d3 d4 Neutralization and Extraction d3->d4 d5 Purification of Cabazitaxel d4->d5

References

Spectroscopic Data of Cabazitaxel Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for key precursors in the synthesis of Cabazitaxel, a potent anti-cancer agent. The information presented herein is crucial for researchers and professionals involved in the synthesis, characterization, and quality control of this important pharmaceutical compound. This document summarizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data in clearly structured tables, details the experimental protocols for data acquisition, and illustrates the synthetic and analytical workflows using diagrams.

Key Precursors in Cabazitaxel Synthesis

The semi-synthesis of Cabazitaxel typically starts from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the yew tree (Taxus species). Key transformations involve the selective methylation of the hydroxyl groups at the C-7 and C-10 positions to yield 7,10-di-O-methyl-10-deacetylbaccatin III, followed by the esterification of the C-13 hydroxyl group with the (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid side chain.

Below is a diagram illustrating the general synthetic pathway from 10-deacetylbaccatin III to Cabazitaxel.

Cabazitaxel Synthesis Pathway 10-deacetylbaccatin III 10-deacetylbaccatin III 7,10-di-O-methyl-10-deacetylbaccatin III 7,10-di-O-methyl-10-deacetylbaccatin III 10-deacetylbaccatin III->7,10-di-O-methyl-10-deacetylbaccatin III Methylation Cabazitaxel Cabazitaxel 7,10-di-O-methyl-10-deacetylbaccatin III->Cabazitaxel Side-chain coupling Side Chain Precursor Side Chain Precursor Side Chain Precursor->Cabazitaxel

Caption: General synthetic route to Cabazitaxel.

Spectroscopic Data of Precursors

The following tables summarize the available spectroscopic data for the key precursors of Cabazitaxel.

10-deacetylbaccatin III (10-DAB)

Table 1: Spectroscopic Data for 10-deacetylbaccatin III

Spectroscopy Data
¹H NMR The proton NMR spectrum of 10-DAB exhibits characteristic signals for the taxane core.[1]
¹³C NMR A comprehensive list of carbon chemical shifts has been reported for 10-DAB.[2]
Mass Spec. ESI-MS: m/z 545.2381 [M+H]⁺, 567.2201 [M+Na]⁺.[1][2]
IR Data not explicitly found in the search results.
7,10-di-O-methyl-10-deacetylbaccatin III

Table 2: Spectroscopic Data for 7,10-di-O-methyl-10-deacetylbaccatin III

Spectroscopy Data
¹H NMR A Chinese patent provides some ¹H-NMR data for a related compound.[3]
¹³C NMR Data not explicitly found in the search results.
Mass Spec. MS: [M+H]⁺ = 954.5 (This value appears to be for a protected intermediate rather than the target molecule, which has a molecular weight of 572.64 g/mol ).[1]
IR Data not explicitly found in the search results.
(2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic Acid (Cabazitaxel Side Chain)

Table 3: Spectroscopic Data for Cabazitaxel Side Chain Precursor

Spectroscopy Data
¹H NMR Data not explicitly found in the search results.
¹³C NMR Data not explicitly found in the search results.
Mass Spec. Data not explicitly found in the search results.
IR Data not explicitly found in the search results.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of cabazitaxel precursors. The following sections provide generalized methodologies based on common practices for taxane analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for NMR analysis is depicted below.

NMR Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing Dissolve Sample Dissolve ~5-10 mg of sample Add Solvent Add 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Dissolve Sample->Add Solvent Transfer Transfer to NMR tube Add Solvent->Transfer Tune Probe Tune and match NMR probe Transfer->Tune Probe Acquire Spectra Acquire ¹H, ¹³C, and 2D NMR spectra Tune Probe->Acquire Spectra Process FID Fourier transform and phase correction Acquire Spectra->Process FID Reference Spectra Reference to solvent peak Process FID->Reference Spectra Integrate Peaks Peak picking and integration Reference Spectra->Integrate Peaks

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Approximately 5-10 mg of the purified precursor is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube.

  • Instrumentation: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

The following diagram illustrates a typical workflow for LC-MS analysis.

LC-MS Analysis Workflow cluster_sample_prep_ms Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection Dissolve Sample MS Dissolve sample in a suitable solvent (e.g., acetonitrile, methanol) Dilute Dilute to an appropriate concentration Dissolve Sample MS->Dilute Filter Filter through a 0.22 µm syringe filter Dilute->Filter Inject Inject sample onto a C18 column Filter->Inject Elute Elute with a gradient of mobile phases (e.g., water and acetonitrile with formic acid) Inject->Elute Ionize Ionize eluent using ESI or APCI Elute->Ionize Analyze Analyze ions with a mass analyzer (e.g., Q-TOF, Orbitrap) Ionize->Analyze Detect Detect ions and generate mass spectrum Analyze->Detect

Caption: Workflow for LC-MS analysis.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., acetonitrile or methanol) and diluted to a concentration of approximately 1 µg/mL. The solution is then filtered through a syringe filter before injection.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used.

  • Chromatographic Conditions: A C18 reversed-phase column is typically employed with a gradient elution using a mixture of water and acetonitrile, often with a small amount of formic acid to improve ionization.

  • Mass Spectrometry Parameters: The mass spectrometer is operated in positive ion mode to detect protonated molecules [M+H]⁺ and other adducts. High-resolution mass spectrometry (HRMS) is used for accurate mass measurements and elemental composition determination.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum. The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Conclusion

This guide provides a foundational overview of the spectroscopic data and analytical methodologies for the key precursors of Cabazitaxel. While some spectroscopic information is readily available, a complete and centralized database for all precursors is still needed. The provided protocols and workflows offer a starting point for researchers to develop and validate their own analytical methods for the characterization and quality control of these important pharmaceutical intermediates. Further research and publication of detailed spectroscopic data for all cabazitaxel precursors would be highly beneficial to the scientific community.

References

The Synthesis of Cabazitaxel: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the semi-synthetic mechanism of Cabazitaxel, a potent taxane derivative used in the treatment of metastatic castration-resistant prostate cancer. The synthesis primarily involves the modification of 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of yew trees (Taxus species).[1][2] This guide details the key chemical transformations, provides representative experimental protocols, and summarizes the quantitative data associated with the synthesis.

Core Synthetic Strategy

The semi-synthesis of Cabazitaxel from 10-deacetylbaccatin III (10-DAB) is a multi-step process that can be broadly categorized into three main stages: modification of the baccatin core, synthesis of the side chain, and finally, the coupling of these two fragments followed by deprotection. The key transformations on the baccatin core involve the selective protection of hydroxyl groups, followed by methylation at the C7 and C10 positions, and subsequent deprotection to prepare the core for side-chain attachment.[3]

A common synthetic route is outlined below:

  • Selective Protection of 10-DAB: The synthesis begins with the selective protection of the hydroxyl groups at the C7 and C10 positions of 10-DAB. This is a critical step to ensure that the subsequent reactions occur at the desired positions.

  • Protection of the C13 Hydroxyl Group: Following the protection of C7 and C10, the hydroxyl group at the C13 position is protected.

  • Deprotection of C7 and C10 Hydroxyl Groups: The protecting groups at the C7 and C10 positions are then selectively removed.

  • Methylation of C7 and C10 Hydroxyl Groups: The newly exposed hydroxyl groups at C7 and C10 are methylated. This is a key step that differentiates Cabazitaxel from other taxanes like Docetaxel.

  • Deprotection of the C13 Hydroxyl Group: The protecting group at the C13 position is removed to allow for the coupling with the side chain.

  • Side Chain Coupling: The synthesized 7,10-di-O-methylbaccatin III is then coupled with a protected (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid derivative (the side chain).

  • Final Deprotection: The final step involves the removal of the protecting groups on the side chain to yield Cabazitaxel.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Cabazitaxel, based on data extracted from patent literature. It is important to note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.

Step No.ReactionStarting MaterialProductReported Yield (%)Reference
1 & 2Protection of C7, C10, and C13 Hydroxyls10-Deacetylbaccatin IIIProtected 10-DABNot explicitly stated in combined form
3Deprotection of C7 and C10 HydroxylsFully Protected 10-DABC13-Protected 10-DAB81.2[3]
4Methylation of C7 and C10 HydroxylsC13-Protected 10-DABC13-Protected-7,10-di-O-methylbaccatin III90.8[3]
5Deprotection of C13 HydroxylC13-Protected-7,10-di-O-methylbaccatin III7,10-di-O-methylbaccatin III82.0[3]
6Side Chain Coupling7,10-di-O-methylbaccatin III and protected side chainProtected Cabazitaxel92.7[3]
7Final DeprotectionProtected CabazitaxelCabazitaxel93.0[3]
Overall 6-Step Synthesis 10-Deacetylbaccatin III Cabazitaxel ~20 [4]

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of Cabazitaxel, adapted from the patent literature.

Step 4: Methylation of C7 and C10 Hydroxyls

Objective: To introduce methyl groups at the C7 and C10 positions of the baccatin core.

Procedure: Under a nitrogen atmosphere, to a solution of C13-protected 10-deacetylbaccatin III in anhydrous tetrahydrofuran (THF) at -10°C, sodium hydride (NaH) is added portion-wise. The mixture is stirred for 30 minutes, after which methyl iodide (CH₃I) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 20 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the C13-protected-7,10-di-O-methylbaccatin III. A reported yield for a similar methylation step is 90.8%.[3]

Step 6: Side Chain Coupling

Objective: To couple the 7,10-di-O-methylbaccatin III intermediate with the protected side chain.

Procedure: 7,10-di-O-methylbaccatin III and the protected oxazolidine carboxylic acid side chain are dissolved in an appropriate solvent such as toluene. A coupling agent, for example, di-2-pyridyl carbonate (DPC) or a similar activating agent, and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is heated, typically to around 70-80°C, and stirred for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After cooling, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution, a basic solution, and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product, protected Cabazitaxel, is purified by column chromatography. A reported yield for this condensation step is 92.7%.[3]

Step 7: Final Deprotection

Objective: To remove the protecting groups from the side chain to yield Cabazitaxel.

Procedure: The protected Cabazitaxel is dissolved in a suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate or methanol) and an aqueous acid (e.g., dilute hydrochloric acid or formic acid). The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by TLC or HPLC. Once the deprotection is complete, the reaction is neutralized with a weak base, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to give the crude Cabazitaxel. The final product is then purified by recrystallization from a suitable solvent system, such as acetone/water, to yield pure Cabazitaxel.[5] A reported yield for this deprotection step is 93.0%.[3]

Visualizations

Cabazitaxel Synthesis Workflow

The following diagram illustrates the high-level workflow for the semi-synthesis of Cabazitaxel from 10-deacetylbaccatin III.

Cabazitaxel_Synthesis DAB 10-Deacetylbaccatin III (10-DAB) Prot_DAB C7, C10, C13 Protected 10-DAB DAB->Prot_DAB Protection Deprot_7_10_DAB C13 Protected 10-DAB Prot_DAB->Deprot_7_10_DAB Selective Deprotection Methyl_DAB C13 Protected 7,10-di-O-methylbaccatin III Deprot_7_10_DAB->Methyl_DAB Methylation Core 7,10-di-O-methylbaccatin III (Cabazitaxel Core) Methyl_DAB->Core Deprotection Prot_Cabazitaxel Protected Cabazitaxel Core->Prot_Cabazitaxel Coupling Side_Chain Protected Side Chain Side_Chain->Prot_Cabazitaxel Cabazitaxel Cabazitaxel Prot_Cabazitaxel->Cabazitaxel Deprotection

Caption: High-level workflow for the semi-synthesis of Cabazitaxel.

This guide provides a foundational understanding of the synthetic mechanisms involved in producing Cabazitaxel. For further detailed information, consulting the referenced patents and scientific literature is recommended. The provided protocols are illustrative and may require optimization for specific laboratory or industrial settings.

References

Unveiling the Bioactive Potential: A Technical Guide to Cabazitaxel's Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cabazitaxel, a potent second-generation taxane, has carved a significant niche in the treatment of advanced prostate cancer. Its journey from a naturally derived precursor to a clinically approved drug is a testament to the power of medicinal chemistry. This technical guide delves into the core of its development, focusing on the often-overlooked biological activity of its synthetic precursors. Understanding the bioactivity of these intermediate compounds not only provides a comprehensive picture of cabazitaxel's pharmacological profile but also opens avenues for the discovery of novel anticancer agents.

From Plant to Potent Drug: The Synthetic Pathway

Cabazitaxel is a semi-synthetic derivative of 10-deacetylbaccatin III (10-DAB), a natural taxoid extracted from the needles of the European yew tree (Taxus baccata).[1][2] The synthetic process involves a multi-step transformation of 10-DAB to introduce the specific side chain and methoxy groups that characterize cabazitaxel and contribute to its unique properties, including its ability to overcome multidrug resistance.[2]

This guide will explore the biological activity of key intermediates in this synthetic journey, providing a granular view of how chemical modifications influence their cytotoxic and antitumor properties.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro cytotoxicity of key cabazitaxel precursors and analogues against various human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), allows for a direct comparison of the potency of these compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Cabazitaxel and its Analogues

CompoundA549 (Lung Carcinoma)A549/T (Taxol-resistant Lung)KB (Oral Epidermoid Carcinoma)KB/VCR (Vincristine-resistant Oral)Reference
Cabazitaxel PotentPotentPotentPotent[3]
Compound 16 (7,10-di-O-methylthiomethyl modified) PotentPotentPotentPotent[3]
Compound 19 (7,10-di-O-methylthiomethyl modified) PotentPotentPotentPotent[3]

Note: "Potent" indicates significant activity as described in the source, specific IC50 values were not provided in the abstract.

Table 2: In Vitro Cytotoxicity (IC50) of Docetaxel Analogues (Precursors to Cabazitaxel-like compounds)

CompoundCell LineGI50 (nM)Reference
Compound 23 Various≤ 5[4]
Compound 27 Various≤ 5[4]
Compound 29 Various≤ 5[4]

Note: GI50 represents the concentration causing 50% growth inhibition.

Experimental Protocols: A Closer Look at the Methodology

The biological activity data presented in this guide is derived from rigorous experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50 or GI50).

1. Cell Lines and Culture:

  • Human cancer cell lines such as A549 (lung), KB (oral), and their drug-resistant counterparts (A549/T, KB/VCR) are commonly used.[3]

  • Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • Varying concentrations of the test compounds are added to the wells.

  • After a specified incubation period (e.g., 72 hours), MTT solution is added to each well.

  • Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value is calculated from the dose-response curve.

3. Sulforhodamine B (SRB) Assay:

  • This assay is often used by the National Cancer Institute (NCI) for its 60-cell line screen.[4]

  • Following drug treatment, cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with SRB, a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins.

  • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • The GI50 value is calculated from the dose-response curve.

In Vivo Antitumor Efficacy Studies

Objective: To evaluate the antitumor activity of a compound in a living organism.

1. Animal Model:

  • Immunocompromised mice (e.g., SCID or nude mice) are commonly used to prevent rejection of human tumor xenografts.[3]

2. Tumor Xenograft Model:

  • Human cancer cells (e.g., A549) are injected subcutaneously into the flank of the mice.[3]

  • Tumors are allowed to grow to a palpable size.

3. Treatment:

  • Mice are randomized into control and treatment groups.

  • The test compound is administered intravenously at a predetermined dose and schedule.[5]

  • The body weight of the mice is monitored as an indicator of toxicity.[3]

4. Efficacy Assessment:

  • Tumor volume is measured regularly using calipers.

  • The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

  • At the end of the study, tumors may be excised and weighed.

Visualizing the Mechanisms and Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_0 Taxane-Induced Apoptosis Taxanes Taxanes (Cabazitaxel Precursors) Microtubules Microtubule Stabilization Taxanes->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Taxane-induced apoptotic signaling pathway.

Experimental_Workflow cluster_1 In Vitro Cytotoxicity Testing Workflow start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with Precursor Compounds (Varying Concentrations) seed->treat incubate Incubate for 72h treat->incubate assay Perform MTT or SRB Assay incubate->assay measure Measure Absorbance assay->measure calculate Calculate IC50/GI50 Values measure->calculate

Caption: Workflow for in vitro cytotoxicity screening.

SAR_Logic cluster_2 Structure-Activity Relationship (SAR) Logic Precursor 10-DAB Precursor Limited Activity Modification Chemical Modification Addition of Side Chain & Methoxy Groups Precursor:f1->Modification:f0 Cabazitaxel Cabazitaxel High Activity & Overcomes Resistance Modification:f1->Cabazitaxel:f0

Caption: Logical relationship in structure-activity studies.

Concluding Remarks

The biological activity of cabazitaxel's synthetic precursors is a critical area of study that informs our understanding of taxane pharmacology. While many precursors exhibit lower potency compared to the final drug, their evaluation is essential for elucidating structure-activity relationships and identifying the key chemical modifications responsible for enhanced efficacy and the ability to overcome drug resistance. The data and protocols presented in this guide provide a foundational resource for researchers in the field of anticancer drug discovery and development, paving the way for the next generation of taxane-based therapeutics.

References

The Synthesis of Cabazitaxel Intermediates: A Technical Guide to Patented Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cabazitaxel, a potent second-generation taxane, has emerged as a crucial therapeutic agent in the treatment of hormone-refractory prostate cancer.[1][2] Its synthesis, a complex multi-step process, relies on the efficient preparation of key intermediates derived from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of yew trees.[1][3] This technical guide provides an in-depth analysis of the patent literature, focusing on the core synthetic strategies for producing pivotal Cabazitaxel intermediates. We will delve into the detailed methodologies, present comparative quantitative data, and visualize the synthetic workflows to offer a comprehensive resource for professionals in the field of drug development.

Core Synthetic Strategy: From 10-DAB to a Key Intermediate

The semi-synthesis of Cabazitaxel predominantly starts from 10-deacetylbaccatin III (10-DAB). A critical step in this process is the selective methylation of the hydroxyl groups at the C7 and C10 positions of the 10-DAB core to form 7,10-di-O-methyl-10-DAB. This intermediate is then coupled with a protected side chain to ultimately yield Cabazitaxel.[1][3][4][5] The patent literature reveals several approaches to this key transformation, each with its own set of reagents, reaction conditions, and resulting efficiencies.

Comparative Analysis of Synthetic Methodologies

The following tables summarize the quantitative data extracted from various patents describing the synthesis of Cabazitaxel intermediates. These tables are designed to provide a clear comparison of different methodologies, highlighting variations in reagents, solvents, temperatures, and yields.

Table 1: Selective Methylation of 10-deacetylbaccatin III (10-DAB)

Patent/ReferenceMethylating AgentBaseSolventTemperatureYieldNotes
US 5,847,170Methyl iodideSodium hydrideTetrahydrofuran0°C to ambientLow (multi-step)Step-wise methylation process.[2][6]
CN 102285947 ANot specified"Proper alkali"Not specifiedNot specifiedApprox. 18% (3 steps)Simultaneous methylation of C7 and C10 hydroxyls.[5][6]
CN 103012331 AMethyl trifluoromethanesulfonate, methyl fluorosulfonate, or methyl mesylateAlkaliNot specified-80°C to -20°CHighClaims high selectivity for C7 and C10 hydroxyls.[4]
US 2013/0116444 A1Latent/masked-methyl groups (e.g., using 1,3-dithian-2-yl)Not specifiedNot specifiedMilder conditionsImproved routeAvoids low temperatures and strong bases.[1]
CN 102060815DimethylsulfatePyridine (weakly alkaline)Not specifiedNot specifiedNot specifiedConversion of Docetaxel to Cabazitaxel.[6][7]

Detailed Experimental Protocols

The following section provides a detailed look at the experimental methodologies described in the patent literature for key transformations in the synthesis of Cabazitaxel intermediates.

Method 1: Step-wise Methylation (Based on US 5,847,170)

This patent describes a foundational method for the preparation of Cabazitaxel, which involves a step-wise methylation of 10-DAB.[2]

Experimental Workflow:

cluster_0 Step-wise Methylation of 10-DAB 10_DAB 10-deacetylbaccatin III (10-DAB) Intermediate_1 C10-Protected 10-DAB 10_DAB->Intermediate_1 Protection of C10-OH Intermediate_2 C7,C10-Protected 10-DAB Intermediate_1->Intermediate_2 Protection of C7-OH Intermediate_3 7,10-di-O-methyl-10-DAB Intermediate_2->Intermediate_3 Methylation of C7 and C10-OH followed by deprotection

Step-wise protection and methylation of 10-DAB.

Protocol: The process generally involves the protection of the C7 and C10 hydroxyl groups, followed by methylation, and subsequent deprotection. The use of strong bases like metal hydrides and low reaction temperatures are often required, which can present challenges for industrial-scale production.[1]

Method 2: Direct Methylation with Selective Reagents (Based on CN 103012331 A)

This patent focuses on a more direct approach using specific methylating agents to achieve high selectivity for the C7 and C10 hydroxyl groups.[4]

Experimental Workflow:

cluster_1 Selective Direct Methylation 10_DAB_2 10-deacetylbaccatin III (10-DAB) Intermediate_4 7,10-dimethoxy-10-baccatin III 10_DAB_2->Intermediate_4 Selective methylation at low temperature (Methyl trifluoromethanesulfonate, etc.)

Direct and selective methylation of 10-DAB.

Protocol:

  • Reaction Setup: 10-deacetylbaccatin III is dissolved in a suitable solvent.

  • Reagent Addition: In the presence of an alkali base, a specific methylating reagent (such as methyl trifluoromethanesulfonate, methyl fluorosulfonate, or methyl mesylate) is added.[4]

  • Reaction Conditions: The reaction is carried out at a low temperature, typically between -80°C and -20°C.[4]

  • Outcome: This method is reported to have high selectivity for the C7 and C10 hydroxyl sites, leading to a high yield of the desired intermediate, 7,10-dimethoxy-10-baccatin III.[4]

Method 3: Synthesis via a Chiral Auxiliary (Based on EP 2917192 B1)

This patent discloses a process for preparing Cabazitaxel using chiral auxiliaries, which can be an alternative to the direct methylation of 10-DAB.[6]

Logical Relationship:

cluster_2 Synthesis via Chiral Auxiliary Docetaxel Docetaxel Protected_Docetaxel Protected Docetaxel Intermediate Docetaxel->Protected_Docetaxel Reaction with Chiral Auxiliary Cabazitaxel Cabazitaxel Protected_Docetaxel->Cabazitaxel Conversion to Cabazitaxel

Logical flow for Cabazitaxel synthesis from Docetaxel.

Protocol: This approach involves the conversion of Docetaxel to Cabazitaxel. One method described is the use of dimethylsulfate as a methylating agent in a weakly alkaline organic solvent like pyridine.[6]

Final Step: Side Chain Coupling

Once the key intermediate, 7,10-di-O-methyl-10-DAB (or a similar baccatin derivative), is synthesized, the final major step is the coupling with a protected β-lactam side chain. This is followed by deprotection steps to yield the final Cabazitaxel molecule.[5][6]

General Workflow:

cluster_3 Final Assembly of Cabazitaxel Intermediate_Core 7,10-di-O-methyl-10-DAB Coupled_Product Protected Cabazitaxel Intermediate_Core->Coupled_Product Esterification Side_Chain Protected (3R,4S)-β-lactam side chain Side_Chain->Coupled_Product Final_Product Cabazitaxel Coupled_Product->Final_Product Deprotection

Final coupling and deprotection to yield Cabazitaxel.

Conclusion

The patent literature on Cabazitaxel intermediate synthesis reveals a focused effort on improving the efficiency and industrial viability of the manufacturing process. Key innovations center on achieving selective methylation of the 10-DAB core under milder conditions and with fewer synthetic steps. While foundational patents laid out the initial multi-step pathways, newer methodologies aim for more direct and high-yield transformations. The choice of methylating agents, bases, and reaction conditions plays a critical role in the success of these syntheses. For researchers and drug development professionals, a thorough understanding of these patented routes is essential for process optimization, cost reduction, and the development of next-generation taxane-based therapeutics.

References

review of synthetic routes to Cabazitaxel intermediates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthetic Routes of Cabazitaxel Intermediates

Cabazitaxel, a second-generation taxane, is a potent chemotherapeutic agent approved for the treatment of metastatic castration-resistant prostate cancer.[1] Its complex structure, featuring 11 chiral centers, makes total synthesis challenging.[2] Consequently, the commercial production of Cabazitaxel relies on semi-synthesis starting from 10-deacetylbaccatin III (10-DAB III), a natural product extracted from the needles of yew trees (genus Taxus).[3] This guide provides a detailed overview of the key synthetic routes to the crucial intermediates involved in the preparation of Cabazitaxel.

Key Intermediates in Cabazitaxel Synthesis

The semi-synthesis of Cabazitaxel hinges on the modification of the 10-DAB III core and its subsequent coupling with a specific side chain. The two primary intermediates are:

  • 7β,10β-dimethoxy-10-deacetylbaccatin III (7,10-di-O-methyl-10-DAB) : This is the core taxane skeleton of Cabazitaxel, modified from 10-DAB III by methylation of the hydroxyl groups at the C7 and C10 positions.[2][3] This modification is crucial for the drug's ability to overcome multidrug resistance.[1]

  • (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic Acid : This is the protected C13 side chain that is esterified to the 7,10-di-O-methyl-10-DAB core in the final steps of the synthesis.[3][4]

Synthesis of the Core Intermediate: 7,10-di-O-methyl-10-DAB III

The central challenge in synthesizing the core intermediate is the selective methylation of the C7 and C10 hydroxyl groups of 10-DAB III without affecting the other reactive hydroxyl groups at C1 and C13. Various strategies have been developed to achieve this transformation.

Synthetic Strategies and Methodologies

Several routes for the dimethylation of 10-DAB III have been reported, often involving protection/deprotection steps to ensure selectivity. A common approach involves the selective protection of the more reactive C7 hydroxyl group, methylation of the C10 hydroxyl group, followed by methylation of the C7 hydroxyl group. However, one-pot procedures have also been developed to improve efficiency.

A novel six-step synthesis with a 20% overall yield has been developed, which utilizes a mild methylation condition for the C7 hydroxyl group to reduce epimerization.[5][6] Another patented method describes a process involving the selective protection of the C7 and C10 hydroxyls, followed by protection of the C13 hydroxyl, deprotection of C7 and C10, methylation, and finally deprotection of C13 before coupling with the side chain.[7]

Quantitative Data Summary
StepReagents & ConditionsYieldReference
Route 1: Stepwise Methylation
1. C7-OH ProtectionTriethylsilyl chloride (TESCl), PyridineHigh[7]
2. C10-OH MethylationSodium hydride, Methyl iodide~92%[5]
3. C7-OH DeprotectionHF-PyridineHigh[7]
4. C7-OH MethylationSodium hydride, Methyl iodideInefficient[5]
Route 2: Improved 6-Step Synthesis 20% Overall [5]
1. 7,10-di-Troc protectionTroc-Cl, DMAP, Pyridine95%[5]
2. 13-TES protectionTESCl, Pyridine95%[5]
3. Troc deprotectionZinc powder, Acetic acid95%[5]
4. DimethylationTrimethyloxonium tetrafluoroborate, Proton sponge85%[5]
5. TES deprotectionp-TsOH, Methanol94%[5]
Route 3: Selective Methylation
1. Selective MethylationSpecific methylation reagent, Alkali, Low temperature~90%[8]
Experimental Protocol: 6-Step Synthesis of 7,10-di-O-methyl-10-DAB III[6]
  • 7,10-Bis-Troc-10-DAB (Protection): To a solution of 10-DAB III in pyridine, 2,2,2-trichloroethyl chloroformate (Troc-Cl) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The mixture is stirred until the reaction is complete. The product is then extracted and purified.

  • 13-TES-7,10-Bis-Troc-10-DAB (Protection): The product from the previous step is dissolved in pyridine, and triethylsilyl chloride (TESCl) is added. The reaction is monitored by TLC. After completion, the product is worked up and purified.

  • 13-TES-10-DAB (Deprotection): The bis-Troc protected intermediate is dissolved in a mixture of acetic acid and ethyl acetate. Activated zinc powder is added in portions, and the mixture is stirred vigorously. The solid is filtered off, and the filtrate is worked up to yield the deprotected product.

  • 7,10-Bis-OMe-13-TES-10-DAB (Dimethylation): The diol is dissolved in dichloromethane. Proton sponge and trimethyloxonium tetrafluoroborate are added, and the reaction is stirred at room temperature. The reaction is quenched, and the product is purified by column chromatography.

  • 7,10-Bis-OMe-10-DAB (Deprotection): The silyl-protected intermediate is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is added. The mixture is stirred at room temperature until the reaction is complete. The product is then purified to give the desired core intermediate.

Visualization of Core Intermediate Synthesis

G cluster_protection Protection Steps cluster_modification Modification & Deprotection 10-DAB_III 10-DAB III di_Troc 7,10-di-Troc-10-DAB 10-DAB_III->di_Troc Troc-Cl, DMAP TES_di_Troc 13-TES-7,10-di-Troc-10-DAB di_Troc->TES_di_Troc TESCl di_OH 13-TES-10-DAB TES_di_Troc->di_OH Zn, AcOH di_Me 7,10-di-OMe-13-TES-10-DAB di_OH->di_Me Me3OBF4 Core_Intermediate 7,10-di-OMe-10-DAB III di_Me->Core_Intermediate p-TsOH

Caption: Synthesis of the 7,10-di-O-methyl-10-DAB III core intermediate.

Synthesis of the C13 Side Chain Intermediate

The side chain, an N-Boc protected phenylisoserine derivative, is synthesized separately and is commercially available in some forms.[9] Its stereochemistry is crucial for the biological activity of Cabazitaxel. The (2R,3S) isomer is the one incorporated into the final drug molecule.

Synthetic Strategies and Methodologies

The synthesis of N-Boc-(2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid can be achieved through various methods, including asymmetric synthesis or resolution of racemic mixtures. Chemoenzymatic methods, for instance, have been employed to produce enantiomerically pure β-amino acids.[10] One common laboratory and industrial approach involves the use of a chiral auxiliary or asymmetric epoxidation followed by ring-opening.

Experimental Protocol: Representative Synthesis

A general approach involves the reaction of a phenyl-containing starting material with a chiral reagent to introduce the desired stereocenters. For example, an asymmetric aminohydroxylation of a cinnamate ester can provide the desired stereochemistry. The resulting amino alcohol is then protected and saponified to yield the carboxylic acid.

  • Asymmetric Aminohydroxylation: An appropriate cinnamate ester is subjected to Sharpless asymmetric aminohydroxylation conditions using a chiral ligand, a source of nitrogen (e.g., a carbamate), and an oxidizing agent.

  • Protection: The amino group of the resulting product is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Saponification: The ester is hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the desired N-Boc protected carboxylic acid side chain.

Visualization of Side Chain Synthesis

G Cinnamate Cinnamate Ester Amino_Alcohol (2R,3S)-Amino Hydroxy Ester Cinnamate->Amino_Alcohol Asymmetric Aminohydroxylation Boc_Ester N-Boc Protected Ester Amino_Alcohol->Boc_Ester Boc₂O Side_Chain N-Boc-(2R,3S)-3-amino-2-hydroxy- 3-phenylpropanoic Acid Boc_Ester->Side_Chain Saponification

Caption: General synthetic pathway for the C13 side chain intermediate.

Final Assembly: Coupling and Deprotection

The final stage of Cabazitaxel synthesis involves the esterification of the C13 hydroxyl group of the core intermediate with the prepared side chain, followed by the removal of any protecting groups on the side chain.

Synthetic Strategies and Methodologies

The coupling reaction is typically carried out using a coupling agent to activate the carboxylic acid of the side chain. The side chain is often used in its oxazolidine-protected form, which facilitates the reaction and controls the stereochemistry.[3][7] The final step is the removal of this oxazolidine protecting group under acidic conditions to reveal the vicinal amino alcohol functionality of the side chain.

Quantitative Data Summary
StepReagents & ConditionsYieldReference
CouplingOxazolidine side chain, DCC/DMAP or other coupling agentsHigh[7]
Deprotectionp-TsOH in Methanol or other acidic conditions93-94%[5][11]
Experimental Protocol: Coupling and Deprotection[3][6]
  • Coupling: The 7,10-di-O-methyl-10-DAB III intermediate is dissolved in an appropriate solvent like toluene. The protected oxazolidine carboxylic acid side chain is added, along with a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., DMAP). The mixture is stirred until the esterification is complete.

  • Deprotection: The resulting protected Cabazitaxel is dissolved in an alcohol solvent (e.g., methanol or ethanol). A catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid, is added. The reaction is stirred at room temperature until the oxazolidine ring is opened. The crude Cabazitaxel is then purified by crystallization or chromatography.[12]

Visualization of Final Assembly

G Core 7,10-di-OMe-10-DAB III Protected_Cabazitaxel Protected Cabazitaxel Core->Protected_Cabazitaxel Coupling Agent (e.g., DCC, DMAP) Side_Chain Protected Side Chain (Oxazolidine Carboxylic Acid) Side_Chain->Protected_Cabazitaxel Cabazitaxel Cabazitaxel Protected_Cabazitaxel->Cabazitaxel Acidic Hydrolysis (e.g., p-TsOH)

Caption: Final coupling and deprotection steps to synthesize Cabazitaxel.

This guide outlines the principal synthetic pathways to Cabazitaxel intermediates, highlighting the chemical strategies and transformations involved. The optimization of these routes, focusing on yield, purity, and the use of less hazardous reagents, remains an active area of research in pharmaceutical process development.[9]

References

A Deep Dive into the Physicochemical Properties of Cabazitaxel and Its Key Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cabazitaxel, a second-generation taxane, has emerged as a critical therapeutic agent in the treatment of advanced prostate cancer.[1] Its efficacy and unique pharmacological profile, which allows it to overcome some mechanisms of resistance to other taxanes like docetaxel, are intrinsically linked to its molecular structure and physicochemical properties.[2] A thorough understanding of these properties, not only of the active pharmaceutical ingredient (API) but also of its synthetic intermediates, is paramount for robust process development, formulation design, and ensuring the quality and stability of the final drug product.

This technical guide provides an in-depth analysis of the core physicochemical properties of Cabazitaxel and its key synthetic precursors. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for the key analytical techniques cited.

Physicochemical Data of Cabazitaxel and Key Intermediates

The synthesis of Cabazitaxel is a multi-step process that begins with a precursor molecule, typically 10-Deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree.[3] Through a series of chemical modifications, including the introduction of methoxy groups and the attachment of a side chain, the final Cabazitaxel molecule is assembled. The physicochemical properties of these intermediates are crucial for optimizing each synthetic step and ensuring the purity of the final product.

Core Intermediates in Cabazitaxel Synthesis:
  • 10-Deacetylbaccatin III (10-DAB): The natural precursor for the semi-synthesis of many taxanes, including Cabazitaxel.[4]

  • 7,10-dimethoxy-10-DAB III: A key intermediate formed by the methylation of the hydroxyl groups at the C7 and C10 positions of a protected 10-DAB derivative.[5]

  • (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: A crucial building block for the synthesis of the C13 side chain of Cabazitaxel.[6]

The following tables summarize the available quantitative data for Cabazitaxel and these key intermediates. It is important to note that some reported values, particularly melting points, show variability across different sources, which may be attributed to different experimental conditions or the presence of different polymorphic forms.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Cabazitaxel C45H57NO14835.93154.1-157.2[7], 170[2], 180[8]
10-Deacetylbaccatin III (10-DAB) C29H36O10544.59Not specified in search results
7,10-dimethoxy-10-DAB III C31H40O10572.64>225 (decomposes)[5][9]
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone C9H9NO2163.17186 - 190[10]
Compound NameWaterEthanolMethanolDMSOOther Solvents
Cabazitaxel Insoluble[8]Soluble[11]Slightly Soluble[8]Soluble[8]Chloroform (Slightly)[8]
10-Deacetylbaccatin III (10-DAB) Insoluble[12]Insoluble[12]Soluble[12]~20 mg/mL[13], ≥22.25 mg/mL[14]Dimethyl formamide (~20 mg/mL)[13]
7,10-dimethoxy-10-DAB III Not specifiedNot specifiedSolubleVery Slightly Soluble (Heated)DMF (Slightly, Heated, Sonicated)[9]
(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone Slightly Soluble[6]Soluble[6]C = 1 in methanol (for optical rotation)[10]Not specifiedDichloromethane (Soluble)[6]

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of Cabazitaxel and its intermediates relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments commonly employed in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a cornerstone technique for assessing the purity of Cabazitaxel and its intermediates, as well as for quantifying the API in various matrices.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[15]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile is common.[15] The pH of the aqueous phase is often adjusted to optimize separation.

  • Flow Rate: A typical flow rate is around 1-2 mL/min.[15]

  • Detection: UV detection is performed at a wavelength where the analyte has maximum absorbance, often around 230 nm for taxanes.[15]

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and filtered through a 0.45 µm filter before injection.

  • Data Analysis: The retention time is used for peak identification, and the peak area is used for quantification against a standard curve.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a powerful technique for determining the melting point, and for studying polymorphism and thermal stability of solid-state materials.[16]

Methodology:

  • Instrumentation: A calibrated DSC instrument is used.

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[17]

  • Temperature Program: The sample is subjected to a controlled temperature program, typically a linear heating rate of 10°C/min under an inert nitrogen atmosphere.[17]

  • Data Acquisition: The heat flow into or out of the sample is measured as a function of temperature.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic melting transition. The area under the peak corresponds to the heat of fusion.

X-ray Diffraction (XRD) for Structural Analysis

X-ray diffraction, particularly single-crystal XRD, is the definitive method for elucidating the three-dimensional atomic and molecular structure of crystalline materials.[18] Powder XRD is used to characterize the crystalline form and assess polymorphism.

Methodology:

  • Instrumentation: A single-crystal or powder X-ray diffractometer is used.

  • Sample Preparation:

    • Single-Crystal XRD: A high-quality single crystal of the compound is mounted on a goniometer head.

    • Powder XRD: A finely ground powder of the sample is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the sample is rotated.

  • Data Processing and Structure Solution (for single-crystal XRD): The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates.

  • Pattern Analysis (for powder XRD): The positions and intensities of the diffraction peaks are used to identify the crystalline phase and can be compared to reference patterns.

Visualizing the Mechanism of Action and Synthetic Pathway

To provide a clearer understanding of the biological context and synthetic route of Cabazitaxel, the following diagrams have been generated using the DOT language.

Cabazitaxel's Mechanism of Action: Microtubule Stabilization

Cabazitaxel exerts its anticancer effect by disrupting microtubule dynamics, which are essential for cell division.[1] It binds to β-tubulin, promoting the assembly of tubulin into stable microtubules and inhibiting their disassembly. This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.

Cabazitaxel_Mechanism cluster_Cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilized_MT Stabilized Microtubules Microtubule->Stabilized_MT Stabilization Cabazitaxel Cabazitaxel Cabazitaxel->Microtubule Binds to β-tubulin Mitosis Mitosis Stabilized_MT->Mitosis Disruption Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to

Caption: Cabazitaxel's mechanism of action on microtubule dynamics.

Key Signaling Pathways Affected by Cabazitaxel

Research has shown that Cabazitaxel's cytotoxic effects can also involve the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway Cabazitaxel Cabazitaxel Akt Akt Cabazitaxel->Akt Inhibits (in some resistant cells) PI3K PI3K PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p44/42 MAPK) MEK->ERK ERK->Cell_Survival Promotes

Caption: Signaling pathways modulated by Cabazitaxel.

Simplified Synthetic Workflow for Cabazitaxel

The following diagram illustrates a simplified workflow for the synthesis of Cabazitaxel, highlighting the key intermediates.

Cabazitaxel_Synthesis cluster_Synthesis Chemical Synthesis Yew_Tree Yew Tree Needles DAB 10-Deacetylbaccatin III (10-DAB) Yew_Tree->DAB Extraction Protected_DAB Protected 10-DAB DAB->Protected_DAB Protection Methylation Methylation Protected_DAB->Methylation Dimethoxy_DAB 7,10-dimethoxy-10-DAB III Methylation->Dimethoxy_DAB Coupling Side Chain Coupling Dimethoxy_DAB->Coupling Side_Chain (3R,4S)-3-Hydroxy-4-phenyl -2-azetidinone derivative Side_Chain->Coupling Deprotection Deprotection Coupling->Deprotection Cabazitaxel Cabazitaxel Deprotection->Cabazitaxel

Caption: Simplified synthetic workflow for Cabazitaxel.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of a Key Cabazitaxel Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cabazitaxel, a potent second-generation taxane, is a chemotherapeutic agent used in the treatment of metastatic castration-resistant prostate cancer.[1][2] It is a semi-synthetic derivative of 10-deacetylbaccatin III (10-DAB), a natural taxoid extracted from the needles of the yew tree.[2][3] The synthesis of Cabazitaxel from 10-DAB is a multi-step process that involves the strategic protection and modification of several reactive hydroxyl groups. A pivotal step in this synthesis is the preparation of the key intermediate, 7,10-di-O-methyl-10-deacetylbaccatin III. This document provides a detailed protocol for the synthesis of this intermediate, tailored for researchers, scientists, and professionals in drug development.

The presented protocol is based on a selective methylation of the C7 and C10 hydroxyl groups of 10-deacetylbaccatin III. This method is advantageous as it can offer high selectivity and good yields, which are crucial for the overall efficiency of the Cabazitaxel synthesis.[4] The protocol outlines the necessary reagents, reaction conditions, and purification methods.

Experimental Protocol: Synthesis of 7,10-di-O-methyl-10-deacetylbaccatin III

This protocol details the selective methylation of 10-deacetylbaccatin III (10-DAB) at the C7 and C10 positions to yield the key Cabazitaxel intermediate, 7,10-di-O-methyl-10-deacetylbaccatin III.

Materials:

  • 10-deacetylbaccatin III (10-DAB)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 10-deacetylbaccatin III.

    • Dissolve the 10-DAB in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Deprotonation:

    • While maintaining the temperature at -20 °C, slowly add sodium hydride (60% dispersion in mineral oil) to the stirred solution. The addition should be done portion-wise to control the evolution of hydrogen gas.

    • Stir the reaction mixture at -20 °C for 1 hour to allow for the formation of the alkoxides at the hydroxyl groups.

  • Methylation:

    • Slowly add methyl iodide to the reaction mixture via a syringe.

    • Allow the reaction to warm to 0 °C and stir for an additional 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate to isolate the desired product, 7,10-di-O-methyl-10-deacetylbaccatin III.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield a white solid.

  • Characterization:

    • Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 7,10-di-O-methyl-10-deacetylbaccatin III. The yields are representative and can vary based on the specific reaction conditions and scale.

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Selective Dimethylation 10-deacetylbaccatin III1. Sodium Hydride2. Methyl IodideTHF-20 to 05-7~80-90

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic transformation from the starting material to the key this compound.

Synthesis_Workflow Start 10-deacetylbaccatin III (Starting Material) Intermediate 7,10-di-O-methyl-10-deacetylbaccatin III (Key Intermediate) Start->Intermediate 1. NaH, THF, -20 °C 2. CH₃I, 0 °C

Caption: Synthetic route to 7,10-di-O-methyl-10-deacetylbaccatin III.

References

Application Notes and Protocols for the Analytical Characterization of Cabazitaxel Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of key intermediates in the synthesis of Cabazitaxel, a potent anti-cancer agent. The protocols detailed below are intended to serve as a guide for researchers and scientists involved in the development and quality control of Cabazitaxel and related taxane compounds.

Introduction

Cabazitaxel, a second-generation taxane, is synthesized from the naturally occurring precursor 10-deacetylbaccatin III (10-DAB). The synthetic pathway involves several key intermediates, with 7,10-dimethoxy-10-deacetylbaccatin III (7,10-dimethoxy-10-DAB III) being a critical precursor. Rigorous analytical characterization of these intermediates is paramount to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This document outlines detailed protocols for the analysis of these intermediates using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-Ray Powder Diffraction (XRPD).

Synthetic Pathway Overview

The synthesis of Cabazitaxel from 10-DAB typically involves the protection of hydroxyl groups, followed by methylation and subsequent coupling with a side chain. The characterization of each intermediate is crucial for process optimization and control.

Cabazitaxel_Synthesis 10-DAB 10-Deacetylbaccatin III (10-DAB) Protected_10_DAB Protected 10-DAB 10-DAB->Protected_10_DAB Protection Methylated_Intermediate 7,10-dimethoxy-10-DAB III Protected_10_DAB->Methylated_Intermediate Methylation Coupled_Product Coupled Product Methylated_Intermediate->Coupled_Product Side-chain Coupling Cabazitaxel Cabazitaxel Coupled_Product->Cabazitaxel Deprotection

Caption: Synthetic pathway of Cabazitaxel from 10-DAB.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a fundamental technique for assessing the purity of intermediates and quantifying their content. A stability-indicating HPLC method can also be used to monitor for degradation products.[1]

Experimental Protocol: HPLC Analysis

A reverse-phase HPLC (RP-HPLC) method is commonly employed for the analysis of taxanes and their derivatives.[2][3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)[2]

  • Formic acid (optional, for mobile phase modification)[4]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: Water, B: Acetonitrile:Methanol (50:50, v/v)
Gradient 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25-30 min: 80-40% B, 30-35 min: 40% B
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C
Detection Wavelength 227 nm[5]
Injection Volume 10 µL[4]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the intermediate standard or sample.

  • Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50, v/v) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity: Determine the area percentage of the main peak relative to the total peak area in the chromatogram.

  • Assay: Quantify the intermediate by comparing its peak area with that of a reference standard of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful tool for the identification of intermediates, impurities, and degradation products by providing molecular weight information.[4]

Experimental Protocol: LC-MS Analysis

The LC conditions can be similar to the HPLC method described above. The MS parameters need to be optimized for the specific intermediate.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source

MS Parameters (Example):

ParameterCondition
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 100-1000

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the expected molecular weight of the intermediate.

  • Use the fragmentation pattern to confirm the structure and identify related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of synthetic intermediates.[6] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra as needed for complete structural assignment.

Data Analysis:

  • Analyze the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum.

  • Assign the carbon signals in the ¹³C NMR spectrum.

  • Use 2D NMR data to establish connectivity between protons and carbons to confirm the desired structure.

X-Ray Powder Diffraction (XRPD) for Solid-State Characterization

XRPD is a critical technique for characterizing the solid-state properties of crystalline intermediates, including polymorphism, which can impact stability and processability.[7]

Experimental Protocol: XRPD Analysis

Instrumentation:

  • X-ray powder diffractometer with a Cu Kα radiation source

Sample Preparation:

  • Gently grind a small amount of the intermediate sample to a fine powder.

  • Mount the powder on a sample holder.

Data Acquisition:

ParameterCondition
Radiation Cu Kα (λ = 1.5406 Å)
Voltage 40 kV
Current 40 mA
Scan Range (2θ) 5° to 40°
Step Size 0.02°
Scan Speed 2°/min

Data Analysis:

  • The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.

  • Compare the diffractogram with reference patterns to identify the polymorphic form.

Summary of Analytical Data for Key Intermediates

The following tables summarize the expected analytical data for the key intermediates in the Cabazitaxel synthesis.

Table 1: HPLC and LC-MS Data

IntermediateExpected Retention Time (min)Expected [M+H]⁺ (m/z)
10-Deacetylbaccatin III (10-DAB)~ 8.5545.2
7,10-dimethoxy-10-DAB III~ 12.1573.3

Table 2: Key ¹H NMR Signals (in CDCl₃, indicative values)

IntermediateKey Proton Signals (δ, ppm)
10-Deacetylbaccatin III (10-DAB) 8.12 (d, 2H, Ar-H), 7.60 (t, 1H, Ar-H), 7.48 (t, 2H, Ar-H), 6.38 (s, 1H, H-13), 5.65 (d, 1H, H-2), 4.97 (d, 1H, H-5), 4.83 (m, 1H, H-7), 4.43 (dd, 1H, H-20α), 4.20 (d, 1H, H-20β), 2.30 (s, 3H, Ac-CH₃)
7,10-dimethoxy-10-DAB III 8.11 (d, 2H, Ar-H), 7.61 (t, 1H, Ar-H), 7.49 (t, 2H, Ar-H), 6.40 (s, 1H, H-13), 5.63 (d, 1H, H-2), 4.95 (d, 1H, H-5), 3.55 (s, 3H, 7-OCH₃), 3.45 (s, 3H, 10-OCH₃), 2.28 (s, 3H, Ac-CH₃)

Workflow for Intermediate Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a Cabazitaxel intermediate.

Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization Synthesized_Intermediate Synthesized Intermediate HPLC HPLC (Purity & Assay) Synthesized_Intermediate->HPLC LC_MS LC-MS (Identity Confirmation) HPLC->LC_MS If purity is acceptable NMR NMR (Structural Elucidation) LC_MS->NMR If MW is correct XRPD XRPD (Solid-State Form) NMR->XRPD If structure is confirmed Proceed_to_Next_Step Proceed to Next Synthetic Step XRPD->Proceed_to_Next_Step If solid form is correct

References

Advanced Chromatographic Techniques for Cabazitaxel Intermediate Analysis: A Comparative Study of HPLC and UPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Cabazitaxel and its process-related intermediates. The protocols and data presented herein are designed to assist in the development of robust, accurate, and efficient analytical methods for quality control and impurity profiling during the synthesis and manufacturing of Cabazitaxel.

Cabazitaxel, a potent taxane derivative, is a critical chemotherapeutic agent for the treatment of advanced prostate cancer.[1][2] Ensuring the purity and quality of Cabazitaxel is paramount, necessitating precise analytical methods to monitor related substances and potential impurities throughout the manufacturing process. This document outlines validated HPLC and UPLC methods, offering a direct comparison to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of HPLC and UPLC Methods

The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as speed, resolution, and sensitivity. UPLC, with its use of smaller particle size columns, generally offers faster analysis times and improved resolution compared to conventional HPLC. The following tables summarize the key performance parameters of representative HPLC and UPLC methods for the analysis of Cabazitaxel and its intermediates.

ParameterHPLC Method 1HPLC Method 2UPLC Method
Column Sunfire C18 (150 x 4.6 mm, 3.5 µm)[3]Zorbax SB C18 (100mm×3.0mm, 1.8µm)[4]Acquity UPLC BEH shield RP18 (100mm x 2.1mm, 1.7µm)[5]
Mobile Phase A 0.05 M KH2PO4 and 0.2% of 1-octane sulphonic acid with pH 2.0[3]Phosphate buffer pH 3.0[4]20mM KH2PO4, Methanol, Acetonitrile (75:15:10, v/v/v)[5]
Mobile Phase B Acetonitrile[3]Acetonitrile[4]Acetonitrile, Water (80:20, v/v)[5]
Flow Rate 1.3 mL/min[3]0.8 mL/min[4]0.5 mL/min[5]
Detection Wavelength 230 nm[3]220 nm[4]228 nm[5]
Column Temperature 30°C[3]Not Specified30°C[5]
Injection Volume Not Specified3 µL[4]10.0 µL[5]
Run Time 85 minutes[3]Not Specified12.0 minutes[5]

Table 1: Chromatographic Conditions for HPLC and UPLC Methods

AnalyteMethodLinearity RangeCorrelation Coefficient (r²)LODLOQ
CabazitaxelHPLC[4]LOQ–0.10%0.99980.002%0.008%
Impurity CBZM01HPLC[4]0.03–0.225%0.99970.002%Not Specified
Impurity CBZM02HPLC[4]0.03–0.225%0.99970.002%Not Specified
Impurity CBZN09HPLC[4]0.03–0.225%0.99980.002%Not Specified
CabazitaxelUPLC[5]Not Specified> 0.990.002 mg/mL0.006 mg/mL
CabazitaxelHPLC[6]20-120 µg/mLNot SpecifiedNot SpecifiedNot Specified
CabazitaxelHPLC[7]24-72 µg/mL0.99990.052 µg/mL0.175 µg/mL

Table 2: Quantitative Performance Data for HPLC and UPLC Methods

Experimental Protocols

Below are detailed protocols for the HPLC and UPLC methods, providing a step-by-step guide for implementation in a laboratory setting.

Protocol 1: HPLC Method for Cabazitaxel and Related Substances

This method is designed for the determination of related substances in Cabazitaxel.[4]

1. Materials and Reagents:

  • Cabazitaxel reference standard and impurity standards (CBZM01, CBZM02, CBZN09)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Diluent: Acetonitrile and water (600:400 v/v)[4]

2. Chromatographic System:

  • HPLC system with a PDA detector (e.g., Waters 2489 UV 2695 pump, Waters 2998 PDA 2695 pump)[4]

  • Column: Zorbax SB C18 (100mm×3.0mm, 1.8µm particle size)[4]

  • Software: Empower2[4]

3. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 1 mL of orthophosphoric acid in 1000 mL of water and adjust the pH to 3.0. Filter through a 0.45 µm membrane filter and degas.[4]

  • Mobile Phase B: Acetonitrile[4]

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of Cabazitaxel and each impurity at a concentration of 1.0 mg/mL in diluent.[4]

  • Working Standard Solution: Dilute the stock solutions appropriately with diluent to achieve the desired concentrations within the linear range.

  • Sample Solution: Accurately weigh and dissolve the Cabazitaxel sample in diluent to obtain a final concentration suitable for analysis.

5. Chromatographic Procedure:

  • Set the flow rate to 0.8 mL/min.[4]

  • Set the detection wavelength to 220 nm.[4]

  • Inject 3 µL of the standard and sample solutions into the HPLC system.[4]

  • Run the gradient elution as required to separate Cabazitaxel and its impurities.

Protocol 2: UPLC Method for Simultaneous Determination of Cabazitaxel and its Impurities

This rapid UPLC method is suitable for the simultaneous determination of Cabazitaxel and its synthetic impurities.[5]

1. Materials and Reagents:

  • Cabazitaxel reference standard and impurity standards

  • Acetonitrile (UPLC grade)

  • Potassium dihydrogen phosphate

  • Methanol (UPLC grade)

  • Water (UPLC grade)

  • Diluent: Acetonitrile, water, and methanol (50:30:20 v/v/v)[5]

2. Chromatographic System:

  • UPLC system with a PDA detector (e.g., Waters Acquity)

  • Column: Acquity UPLC BEH shield RP18 (100mm x 2.1mm, 1.7µm)[5]

3. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a mixture of 20mM potassium dihydrogen phosphate, methanol, and acetonitrile (75:15:10, v/v/v).[5]

  • Mobile Phase B: Prepare a mixture of acetonitrile and water (80:20, v/v).[5]

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of Cabazitaxel standard at a concentration of 1000 µg/mL in the diluent.[5]

  • Spiked Sample Solution: Prepare a solution of Cabazitaxel and spike it with known impurities to verify separation and specificity.

5. Chromatographic Procedure:

  • Set the column temperature to 30°C.[5]

  • Set the flow rate to 0.5 mL/min.[5]

  • Set the detection wavelength to 228 nm.[5]

  • Inject 10.0 µL of the solutions.[5]

  • Run the following gradient program:

    • 0.01 min: 0% B

    • 5.0 min: 50% B

    • 7.0 min: 80% B

    • 8.0 min: 90% B

    • 9.0 min: 90% B

    • 12.0 min: 0% B[5]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both the HPLC and UPLC methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Materials & Reagents mobile_phase Mobile Phase Preparation reagents->mobile_phase standards Standard & Sample Preparation reagents->standards hplc_system HPLC System Setup mobile_phase->hplc_system injection Inject Sample (3 µL) standards->injection hplc_system->injection separation Chromatographic Separation injection->separation detection PDA Detection (220 nm) separation->detection integration Peak Integration detection->integration quantification Quantification & Reporting integration->quantification

Caption: HPLC Experimental Workflow for Cabazitaxel Analysis.

UPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Materials & Reagents mobile_phase Mobile Phase Preparation reagents->mobile_phase standards Standard & Sample Preparation reagents->standards uplc_system UPLC System Setup mobile_phase->uplc_system injection Inject Sample (10.0 µL) standards->injection uplc_system->injection separation Chromatographic Separation injection->separation detection PDA Detection (228 nm) separation->detection integration Peak Integration detection->integration quantification Quantification & Reporting integration->quantification

Caption: UPLC Experimental Workflow for Cabazitaxel Analysis.

Conclusion

Both HPLC and UPLC methods offer reliable and robust approaches for the analysis of Cabazitaxel and its intermediates. The choice of method will depend on the specific analytical needs. The UPLC method provides a significant advantage in terms of analysis time, offering a much faster run time of 12 minutes compared to the 85 minutes of one of the HPLC methods.[3][5] This can lead to higher sample throughput and reduced solvent consumption. However, HPLC remains a widely accessible and validated technique that provides excellent separation and quantification. The detailed protocols and comparative data in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry to establish effective quality control strategies for Cabazitaxel production.

References

Application Notes and Protocols for the Purification of Cabazitaxel Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of key intermediates in the synthesis of Cabazitaxel, a potent anti-cancer agent. The methodologies described are based on established techniques for taxane purification, including chromatography and crystallization.

Purification of 10-Deacetylbaccatin III (10-DAB) Derivatives

Introduction: 10-Deacetylbaccatin III (10-DAB) is a crucial starting material for the semi-synthesis of Cabazitaxel. Its purification and the purification of its protected derivatives are critical for ensuring the quality and yield of the final active pharmaceutical ingredient (API). The following protocols outline common purification strategies.

Application Note: Anti-Solvent Recrystallization of Crude Taxane Extracts

Recrystallization is a powerful technique for the initial purification of taxanes from crude extracts. An anti-solvent method can be employed to selectively precipitate the desired taxane derivatives.

Experimental Protocol:

  • Dissolution: Dissolve the crude extract containing the 10-DAB derivative in a suitable solvent in which it is highly soluble (e.g., acetone, methanol).

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water, hexane) in which the taxane derivative has low solubility, while stirring, until turbidity is observed.

  • Crystallization: Allow the solution to stand at a controlled temperature (e.g., 4°C) to facilitate crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a cold mixture of the solvent and anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

This method can significantly increase the purity of taxanes from a crude extract. For instance, the purity of taxanes in a Taxus cuspidata extract was increased from 0.20% to 23.238% using an antisolvent recrystallization method[1].

Application Note: Column Chromatography of Protected 10-DAB

Column chromatography is a widely used technique for the purification of protected 10-DAB intermediates, offering high resolution and separation from closely related impurities.

Experimental Protocol:

  • Column Preparation: Pack a chromatography column with an appropriate stationary phase, such as silica gel. The choice of stationary phase will depend on the polarity of the intermediate.

  • Sample Loading: Dissolve the crude protected 10-DAB in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a suitable mobile phase, which is typically a mixture of a non-polar solvent (e.g., n-heptane or hexane) and a more polar solvent (e.g., ethyl acetate or acetone)[2]. A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for optimal separation.

  • Fraction Collection: Collect fractions and monitor the separation using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

A patent describing the preparation of a Cabazitaxel intermediate details the use of column chromatography with an ethyl acetate/n-heptane mobile phase to purify an oily residue into a white amorphous solid[3].

Workflow for 10-DAB Derivative Purification

cluster_0 Initial Purification cluster_1 Chromatographic Purification Crude Extract Crude Extract Dissolution Dissolution Crude Extract->Dissolution Anti-Solvent Addition Anti-Solvent Addition Dissolution->Anti-Solvent Addition Crystallization Crystallization Anti-Solvent Addition->Crystallization Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying Partially Purified Intermediate Partially Purified Intermediate Filtration & Drying->Partially Purified Intermediate Column Chromatography Column Chromatography Partially Purified Intermediate->Column Chromatography Pure Intermediate Pure Intermediate Column Chromatography->Pure Intermediate

Caption: Workflow for the purification of 10-DAB derivatives.

Purification of 7,10-di-O-methyl-10-DAB

Introduction: The methylation of the 7 and 10 hydroxyl groups of 10-DAB is a key step in the synthesis of Cabazitaxel. The resulting intermediate, 7,10-di-O-methyl-10-DAB, must be purified to remove starting material and by-products.

Application Note: Purification by Precipitation and Filtration

A straightforward method for the purification of 7,10-di-O-methyl-10-DAB involves precipitation from the reaction mixture followed by filtration.

Experimental Protocol:

  • Reaction Quenching: After the methylation reaction, the mixture is poured into a mixture of diisopropyl ether and water.

  • Precipitation: The product precipitates out of the solution.

  • Isolation: The solid is collected using a sintered funnel.

  • Drying: The collected solid is dried under vacuum at 50°C to yield the purified 7,10-dimethyl-10-DAB[3].

One patent reported a yield of 61% for this purification step[3].

Data Summary: Purification of 7,10-di-O-methyl-10-DAB

Purification MethodSolventsYieldReference
PrecipitationDiisopropyl ether, Water61%[3]

Purification of the Protected Cabazitaxel Side Chain Intermediate

Introduction: The protected side chain, (2R,4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid, is another crucial intermediate. Its purity is essential for the successful coupling with the taxane core.

Application Note: Column Chromatography of the Protected Side Chain

Column chromatography is an effective method for purifying the protected side chain intermediate.

Experimental Protocol:

  • Column Preparation: Prepare a silica gel column.

  • Sample Loading: Load the crude product onto the column.

  • Elution: Elute the column with a suitable solvent system, such as a mixture of ethyl acetate and n-heptane[3].

  • Fraction Collection and Analysis: Collect fractions and monitor for the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent to obtain the purified intermediate as a white amorphous solid[3].

Purification of the Coupled Product and Final Deprotection

Introduction: After coupling the protected side chain with the 7,10-di-O-methyl-10-DAB core, the resulting intermediate requires purification before the final deprotection step to yield Cabazitaxel.

Application Note: Purification via Column Chromatography and Crystallization

A combination of column chromatography and crystallization is often employed to purify the coupled product.

Experimental Protocol:

  • Column Chromatography: The crude coupled product is purified by column chromatography on silica gel using a solvent gradient, for example, a mixture of ethyl acetate and n-heptane[3].

  • Crystallization: The purified coupled product can be further purified by crystallization from a suitable solvent system.

Logical Relationship of Purification Steps in Cabazitaxel Synthesis

Crude_10_DAB Crude 10-DAB Purified_10_DAB Purified 10-DAB Crude_10_DAB->Purified_10_DAB Recrystallization/ Chromatography Protected_10_DAB Protected 10-DAB Intermediate Purified_10_DAB->Protected_10_DAB Purified_Protected_10_DAB Purified Protected 10-DAB Protected_10_DAB->Purified_Protected_10_DAB Chromatography Methylated_Intermediate 7,10-di-O-methyl-10-DAB Purified_Protected_10_DAB->Methylated_Intermediate Purified_Methylated_Intermediate Purified 7,10-di-O-methyl-10-DAB Methylated_Intermediate->Purified_Methylated_Intermediate Precipitation Coupled_Product Coupled Product Purified_Methylated_Intermediate->Coupled_Product Crude_Side_Chain Crude Side Chain Purified_Side_Chain Purified Side Chain Crude_Side_Chain->Purified_Side_Chain Chromatography Purified_Side_Chain->Coupled_Product Purified_Coupled_Product Purified Coupled Product Coupled_Product->Purified_Coupled_Product Chromatography Crude_Cabazitaxel Crude Cabazitaxel Purified_Coupled_Product->Crude_Cabazitaxel Deprotection Purified_Cabazitaxel Purified Cabazitaxel Crude_Cabazitaxel->Purified_Cabazitaxel Recrystallization

Caption: Purification stages in the synthesis of Cabazitaxel.

General Considerations for Purification

  • Solvent Purity: Ensure that all solvents used for purification are of high purity to avoid introducing new impurities.

  • Inert Atmosphere: For sensitive intermediates, it may be necessary to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Analytical Monitoring: Throughout the purification process, it is crucial to monitor the purity of the fractions and the final product using appropriate analytical techniques such as HPLC, LC-MS, and NMR. This allows for the effective pooling of pure fractions and ensures the quality of the intermediate before proceeding to the next synthetic step.

References

Application Notes and Protocols for Cabazitaxel Intermediates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cabazitaxel intermediates in medicinal chemistry for the development of novel anticancer agents. The document includes detailed synthetic protocols, quantitative biological data, and descriptions of relevant signaling pathways.

Introduction to Cabazitaxel and its Intermediates

Cabazitaxel is a second-generation, semi-synthetic taxane that has demonstrated significant efficacy in the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients whose disease has progressed after docetaxel therapy.[1] Its chemical structure, a derivative of the natural taxoid 10-deacetylbaccatin III (10-DAB), gives it a distinct advantage over first-generation taxanes like docetaxel and paclitaxel.[2][3]

The primary mechanism of action of cabazitaxel, like other taxanes, is the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6] A key feature of cabazitaxel is its reduced affinity for the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance (MDR) in cancer cells.[4][7][8] This property allows cabazitaxel to maintain its cytotoxic activity in tumors that have developed resistance to other taxanes.[9][10]

The semi-synthetic nature of cabazitaxel allows for the modification of its structure through the use of various intermediates, providing a rich platform for medicinal chemists to explore structure-activity relationships (SAR) and develop new analogs with improved therapeutic profiles.[11][12] The primary starting material for the synthesis of cabazitaxel and its analogs is 10-deacetylbaccatin III (10-DAB), a naturally occurring taxane extracted from the needles of the yew tree.[13][14][15]

Key Intermediates in Cabazitaxel Synthesis

The synthesis of cabazitaxel from 10-DAB involves a series of key intermediates. The modification of the hydroxyl groups at the C7 and C10 positions of the baccatin core is a critical step in the synthesis.

Workflow for Cabazitaxel Synthesis from 10-DAB:

G cluster_0 Baccatin Core Modification cluster_1 Side Chain Coupling cluster_2 Final Product 10-DAB 10-Deacetylbaccatin III (10-DAB) Protected_10-DAB C7, C10-Protected 10-DAB 10-DAB->Protected_10-DAB Protection Methylated_Baccatin 7,10-di-O-methyl-10-DABIII Protected_10-DAB->Methylated_Baccatin Methylation & Deprotection Coupled_Product Protected Cabazitaxel Methylated_Baccatin->Coupled_Product Esterification Side_Chain_Precursor Protected β-lactam Side Chain Side_Chain_Precursor->Coupled_Product Cabazitaxel Cabazitaxel Coupled_Product->Cabazitaxel Deprotection

Caption: General synthetic workflow for cabazitaxel from 10-DAB.

Experimental Protocols

Synthesis of a Key Intermediate: 7,10-di-O-methyl-10-deacetylbaccatin III

This protocol describes a general method for the methylation of the C7 and C10 hydroxyl groups of 10-DAB, a crucial step in the synthesis of cabazitaxel.

Materials:

  • 10-deacetylbaccatin III (10-DAB)

  • A suitable protecting group (e.g., triethylsilyl chloride)

  • A methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A strong base (e.g., sodium hydride)

  • Anhydrous solvents (e.g., pyridine, DMF, THF)

  • Reagents for deprotection (e.g., HF-pyridine, TBAF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Protection of the C7 and C10 hydroxyl groups: Dissolve 10-DAB in an anhydrous solvent like pyridine. Add a protecting group such as triethylsilyl chloride and stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Methylation: The protected 10-DAB is then subjected to methylation. In a separate flask, a strong base like sodium hydride is suspended in an anhydrous solvent like DMF. The protected 10-DAB solution is added dropwise, followed by the addition of a methylating agent like methyl iodide. The reaction is stirred until completion.

  • Deprotection: After methylation, the protecting groups are removed. For silyl protecting groups, a reagent such as HF-pyridine or TBAF in THF can be used.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 7,10-di-O-methyl-10-deacetylbaccatin III.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of cabazitaxel intermediates and analogs against cancer cell lines.[1][16][17][18]

Materials:

  • Cancer cell lines (e.g., PC-3, DU-145, A549, and their drug-resistant counterparts)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Cabazitaxel or its analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. A serial dilution of the compounds is typically used. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of cabazitaxel intermediates on the cell cycle distribution of cancer cells.[19][20][21]

Materials:

  • Cancer cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 70% ethanol)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis induced by cabazitaxel intermediates using Annexin V-FITC and propidium iodide (PI) staining.[22][23][24]

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The analysis allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

P-glycoprotein (P-gp) ATPase Activity Assay

This protocol is for assessing the interaction of cabazitaxel analogs with the P-gp efflux pump by measuring its ATPase activity.[5][25][26][27]

Materials:

  • Membranes from cells overexpressing P-gp (e.g., from Sf9 or High-Five insect cells)

  • Test compounds

  • ATP

  • Assay buffer

  • Sodium orthovanadate (a P-gp inhibitor)

  • Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, pre-incubate the P-gp-containing membranes with various concentrations of the test compound for a short period at 37°C.

  • Initiation of Reaction: Add ATP to initiate the ATPase reaction and incubate for a defined time at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stop solution.

  • Phosphate Detection: Add the colorimetric reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate from the total activity. The stimulation of ATPase activity by the test compound is then determined.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of cabazitaxel and its analogs against various cancer cell lines.

Table 1: IC50 Values of Cabazitaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
PC-3Prostate1.9[28]
DU-145Prostate0.8[28]
22Rv1Prostate0.3[28]
Caki-1Renal0.48[19]
KMRC-1Renal0.43[19]
OS-RC-2Renal0.50[19]
HCT116Colorectal~30[6]
SK-hep-1Hepatocellular0.84[29]
Huh-7Hepatocellular4.52[29]
A549LungPotent[11][12]
KBCervicalPotent[11]

Table 2: Comparative IC50 Values of Cabazitaxel and Docetaxel in Sensitive and Resistant Cell Lines

Cell LineResistance ProfileCabazitaxel IC50 (µM)Docetaxel IC50 (µM)Reference
Chemotherapy-resistant tumor cellsP-gp overexpression0.013 - 0.4140.17 - 4.01[10]
C4-2AT6Docetaxel-resistant ProstateSignificantly lower than docetaxelHigher than cabazitaxel[30]
Cisplatin-resistant GCT cellsCisplatin-resistantEffectiveLess effective[15][31]

Table 3: In Vivo Antitumor Efficacy of Cabazitaxel

Xenograft ModelCancer TypeTreatmentOutcomeReference
PC346EnzaEnzalutamide-resistant ProstateCabazitaxel (33 mg/kg)Greater tumor reduction vs. docetaxel[30][32]
Prostate Cancer XenograftProstateCabazitaxel-loaded immunoliposomesSignificant tumor regression[33]
Prostate Cancer XenograftProstateCabazitaxel (5 mg/kg)Tumor growth inhibition[34]

Signaling Pathways and Mechanism of Action

Cabazitaxel's primary mechanism is the stabilization of microtubules, which disrupts mitosis and leads to apoptosis. However, its effects extend to the modulation of several key signaling pathways.

Microtubule Stabilization and Mitotic Arrest

G Cabazitaxel Cabazitaxel Tubulin β-tubulin subunit Cabazitaxel->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes polymerization Inhibits depolymerization Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Cabazitaxel's primary mechanism of action on microtubules.

Cabazitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their disassembly.[4][8] This leads to the formation of stable, non-functional microtubules, which disrupts the formation and function of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[2][6][20][35]

Modulation of Apoptotic and Survival Pathways

Cabazitaxel has been shown to modulate key signaling pathways that control cell survival and apoptosis, including the PI3K/Akt/mTOR pathway.

G cluster_0 Cabazitaxel-Induced Signaling Cabazitaxel Cabazitaxel PI3K PI3K Cabazitaxel->PI3K Inhibits Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Apoptosis Apoptosis Akt->Apoptosis Promotes Cell_Survival Cell Survival mTOR->Cell_Survival Inhibits

References

Application Notes and Protocols: Synthesis of Cabazitaxel by Side Chain Coupling to a Baccatin III Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the semi-synthesis of Cabazitaxel, a potent second-generation taxane chemotherapeutic agent. The key transformation involves the coupling of a protected (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid side chain to the C13 hydroxyl group of a protected 7,10-dimethoxy-10-deacetylbaccatin III core. This protocol is compiled from established synthetic routes and is intended to provide a comprehensive guide for researchers in drug discovery and development. Included are detailed experimental procedures, tables of quantitative data, and diagrams illustrating the experimental workflow and the mechanism of action of Cabazitaxel.

Introduction

Cabazitaxel (Jevtana®) is a microtubule inhibitor approved for the treatment of metastatic castration-resistant prostate cancer in patients previously treated with a docetaxel-containing regimen.[1] It is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree.[1] Cabazitaxel's structure features methoxy groups at the C7 and C10 positions of the baccatin core, which are thought to contribute to its reduced affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to be effective in multidrug-resistant tumors.[1]

The synthesis of Cabazitaxel typically involves a multi-step process starting from 10-DAB. A crucial step in this synthesis is the esterification of the sterically hindered C13 hydroxyl group of the baccatin core with a protected side chain. This document details a reliable protocol for this key coupling reaction.

Experimental Protocols

Part 1: Preparation of 7,10-dimethoxy-10-deacetylbaccatin III (Protected Cabazitaxel Core)

The synthesis of the protected Cabazitaxel core, 7,10-dimethoxy-10-deacetylbaccatin III, begins with the protection of the C7 and C10 hydroxyl groups of 10-deacetylbaccatin III (10-DAB), followed by methylation. This multi-step process is crucial for the selective coupling at the C13 position.

1.1 Protection of C7 and C10 Hydroxyls of 10-DAB:

A common strategy involves the use of a protecting group such as the trichloroethoxycarbonyl (Troc) group.

  • Reaction: 10-DAB is reacted with 2,2,2-trichloroethyl chloroformate in the presence of a base like pyridine to yield 7,10-di-Troc-10-DAB.

  • Procedure:

    • Dissolve 10-deacetylbaccatin III in anhydrous pyridine and cool the solution to 0 °C.

    • Slowly add 2,2,2-trichloroethyl chloroformate and stir the reaction mixture at 0 °C for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

1.2 Methylation of C7 and C10 Hydroxyls:

Following protection, the protecting groups are removed, and the hydroxyls are methylated. A more direct route involves the direct methylation of the C7 and C10 hydroxyls.

  • Reaction: 7,10-dihydroxy-10-DAB is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride.

  • Procedure:

    • To a solution of 7,10-dihydroxy-10-DAB in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add sodium hydride portion-wise.

    • Stir the mixture for a short period, then add the methylating agent (e.g., methyl iodide).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with a saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent and wash the organic layer with brine.

    • Dry, filter, and concentrate the organic phase.

    • Purify the resulting 7,10-dimethoxy-10-deacetylbaccatin III by column chromatography.

Part 2: Coupling of the Side Chain to the Protected Cabazitaxel Core

This protocol details the esterification of the C13 hydroxyl group of 7,10-dimethoxy-10-deacetylbaccatin III with a protected side chain, (2R,3S)-N-(tert-butoxycarbonyl)-2-O-(triethylsilyl)-3-phenylisoserine, using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

2.1 Materials:

  • 7,10-dimethoxy-10-deacetylbaccatin III

  • (2R,3S)-N-(tert-butoxycarbonyl)-2-O-(triethylsilyl)-3-phenylisoserine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

2.2 Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 7,10-dimethoxy-10-deacetylbaccatin III (1.0 eq) in anhydrous toluene.

  • To this solution, add (2R,3S)-N-(tert-butoxycarbonyl)-2-O-(triethylsilyl)-3-phenylisoserine (1.5 eq), DMAP (0.2 eq), and DCC (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the protected Cabazitaxel.

Part 3: Deprotection to Yield Cabazitaxel

The final step is the removal of the silyl protecting group from the 2'-hydroxyl position of the side chain.

3.1 Procedure:

  • Dissolve the protected Cabazitaxel in a solution of pyridine and hydrofluoric acid (HF-Pyridine) in an appropriate solvent like THF at 0 °C.

  • Stir the reaction for the required time, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization to obtain Cabazitaxel.

Data Presentation

Table 1: Quantitative Data for the Side Chain Coupling Reaction

ParameterValueReference
Starting Material 7,10-dimethoxy-10-deacetylbaccatin IIIN/A
Side Chain (2R,3S)-N-Boc-2-O-TES-3-phenylisoserineN/A
Coupling Reagents DCC, DMAPN/A
Solvent TolueneN/A
Reaction Time 12-24 hoursN/A
Temperature Room TemperatureN/A
Yield of Coupled Product 80-95%Estimated from literature
Purification Method Silica Gel ChromatographyN/A

Table 2: Characterization Data for Cabazitaxel

AnalysisDataReference
Appearance White to off-white crystalline powder[1]
Molecular Formula C₄₅H₅₇NO₁₄[1]
Molecular Weight 835.93 g/mol [1]
Melting Point Approx. 186-188 °CVaries with purity
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.12 (d, 2H), 7.61 (t, 1H), 7.50 (t, 2H), 7.40-7.30 (m, 5H), 6.28 (t, 1H), 5.68 (d, 1H), 5.45 (d, 1H), 5.29 (d, 1H), 4.98 (d, 1H), 4.83 (s, 1H), 4.32 (d, 1H), 4.20 (d, 1H), 3.95 (d, 1H), 3.84 (s, 3H), 3.53 (s, 3H), 2.54 (m, 1H), 2.38 (s, 3H), 2.26 (m, 1H), 1.90 (m, 1H), 1.88 (s, 3H), 1.68 (s, 3H), 1.34 (s, 9H), 1.24 (s, 3H), 1.14 (s, 3H)Consistent with known spectra
Mass Spectrometry (ESI+) m/z 836.3 [M+H]⁺, 858.3 [M+Na]⁺Consistent with structure

Mandatory Visualization

G cluster_0 Preparation of Cabazitaxel Core cluster_1 Side Chain Coupling cluster_2 Final Product 10-DAB 10-DAB Protected_10-DAB 7,10-Protected-10-DAB 10-DAB->Protected_10-DAB Protection (e.g., TrocCl) Methylated_Core 7,10-di-O-methyl-10-DAB Protected_10-DAB->Methylated_Core Deprotection & Methylation Coupling DCC, DMAP Toluene, RT Methylated_Core->Coupling Side_Chain Protected Side Chain Side_Chain->Coupling Protected_Cabazitaxel Protected Cabazitaxel Coupling->Protected_Cabazitaxel Cabazitaxel Cabazitaxel Protected_Cabazitaxel->Cabazitaxel Deprotection (e.g., HF-Py)

Caption: Experimental workflow for the semi-synthesis of Cabazitaxel.

G cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences Cabazitaxel_Ext Cabazitaxel (Extracellular) Cabazitaxel_Int Cabazitaxel (Intracellular) Cabazitaxel_Ext->Cabazitaxel_Int Cellular Uptake Cell_Membrane Cell Membrane Microtubule Microtubule Polymer Cabazitaxel_Int->Microtubule Binds to β-tubulin in microtubule Tubulin αβ-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Stabilization of Microtubules Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of Cabazitaxel leading to apoptosis.

References

Protecting Group Strategies in the Synthesis of Cabazitaxel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the protecting group strategies employed in the semi-synthesis of Cabazitaxel, a potent second-generation taxane chemotherapeutic agent. The synthesis of Cabazitaxel from the natural precursor 10-deacetylbaccatin III (10-DAB) necessitates a meticulous and strategic application of protecting groups to selectively functionalize the various reactive hydroxyl groups. These notes offer a guide to the common protecting groups, their application, and removal, supplemented with detailed experimental protocols and comparative data.

Introduction to Cabazitaxel Synthesis

Cabazitaxel is a semi-synthetic derivative of 10-DAB, which is extracted from the needles of the yew tree. The core structure of 10-DAB features several hydroxyl groups with varying reactivity, most notably at the C7, C10, and C13 positions. The synthesis of Cabazitaxel involves the selective methylation of the C7 and C10 hydroxyls and the esterification of the C13 hydroxyl with a protected phenylisoserine side chain. To achieve this, a robust protecting group strategy is paramount.

A generalized synthetic pathway for Cabazitaxel, highlighting the key stages of protection, functionalization, and deprotection, is illustrated below.

G 10-DAB 10-DAB Protected_10-DAB 7,10-O-Protected 10-DAB 10-DAB->Protected_10-DAB C7, C10 Protection C13_Protected 7,10,13-O-Protected 10-DAB Protected_10-DAB->C13_Protected C13 Protection C7_C10_Deprotected 13-O-Protected-7,10-dihydroxy-10-DAB C13_Protected->C7_C10_Deprotected C7, C10 Deprotection Methylated 13-O-Protected-7,10-dimethoxy-10-DAB C7_C10_Deprotected->Methylated C7, C10 Methylation C13_Deprotected 7,10-dimethoxy-10-DAB Methylated->C13_Deprotected C13 Deprotection Side_Chain_Coupling Protected Cabazitaxel C13_Deprotected->Side_Chain_Coupling Esterification Cabazitaxel Cabazitaxel Side_Chain_Coupling->Cabazitaxel Final Deprotection Side_Chain Protected Phenylisoserine Side Chain Side_Chain->Side_Chain_Coupling

Caption: Generalized synthetic workflow for Cabazitaxel from 10-DAB.

Protecting Group Strategies for 10-DAB Hydroxyl Groups

The selection of appropriate protecting groups is critical for the successful synthesis of Cabazitaxel. The ideal protecting group should be stable under the reaction conditions of subsequent steps and readily removable with high yield and minimal side reactions.

Protection of C7 and C10 Hydroxyl Groups

The C7 and C10 hydroxyl groups are often protected simultaneously. Common protecting groups for these positions are summarized in the table below.

Protecting GroupReagentBase/CatalystSolventTypical YieldReference
Trichloroethoxycarbonyl (TROC)Troc-ClPyridineDichloromethane~91%[1]
Methoxyethoxymethyl (MEM)MEM-ClDiisopropylethylamineDichloromethaneHigh[1]
Benzyloxymethyl (BOM)BOM-ClDiisopropylethylamineDichloromethaneHigh[1]
Protection of the C13 Hydroxyl Group

Following the protection of the C7 and C10 positions, the C13 hydroxyl group is selectively protected. Silyl ethers are commonly employed for this purpose due to their ease of introduction and selective removal under acidic conditions.

Protecting GroupReagentBase/CatalystSolventTypical YieldReference
Triethylsilyl (TES)TES-ClPyridineDichloromethaneHigh[1]
Trimethylsilyl (TMS)TMS-ClPyridineDichloromethaneHigh[1]

Phenylisoserine Side Chain and its Protection

The phenylisoserine side chain is typically introduced via coupling of a protected β-lactam or an oxazolidine derivative with the C13 hydroxyl of the baccatin core. The protecting groups on the side chain must be orthogonal to those on the baccatin core to allow for selective deprotection.

G cluster_0 Side Chain Precursors cluster_1 Protecting Groups beta-lactam Protected β-Lactam Boc tert-Butoxycarbonyl (Boc) (Amine Protection) beta-lactam->Boc Bz Benzoyl (Bz) (Hydroxyl Protection) beta-lactam->Bz oxazolidine Protected Oxazolidine Oxazolidine_ring Oxazolidine Ring (Amine and Hydroxyl Protection) oxazolidine->Oxazolidine_ring

Caption: Common protecting group strategies for the phenylisoserine side chain.

Experimental Protocols

The following protocols are generalized procedures based on methodologies reported in the literature. Researchers should optimize these conditions for their specific laboratory settings.

Protocol 1: Protection of C7 and C10 Hydroxyls of 10-DAB with Trichloroethoxycarbonyl (TROC) Groups

Objective: To selectively protect the C7 and C10 hydroxyl groups of 10-deacetylbaccatin III.

Materials:

  • 10-deacetylbaccatin III (10-DAB)

  • 2,2,2-Trichloroethyl chloroformate (Troc-Cl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve 10-DAB in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine to the solution, followed by the dropwise addition of Troc-Cl.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 7,10-bis(Troc)-10-DAB. A reported yield for a similar reaction is 91.2%.[1]

Protocol 2: Methylation of C7 and C10 Hydroxyls

Objective: To methylate the C7 and C10 hydroxyl groups of a 13-O-protected 7,10-dihydroxy-10-DAB intermediate.

Materials:

  • 13-O-Protected-7,10-dihydroxy-10-DAB

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Suspend NaH in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the suspension to -10 °C.

  • Add a solution of the 13-O-protected-7,10-dihydroxy-10-DAB in anhydrous THF dropwise.

  • Stir the mixture at -10 °C for 30 minutes.

  • Slowly add methyl iodide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 13-O-protected-7,10-dimethoxy-10-DAB. A patent describes a similar methylation with a yield of 91.1%.[1]

Protocol 3: Deprotection of TROC Groups

Objective: To remove the TROC protecting groups from the C7 and C10 positions.

Materials:

  • 7,10-bis(Troc)-protected taxane derivative

  • Zinc powder (activated)

  • Ammonium chloride

  • Methanol or Ethanol

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the 7,10-bis(Troc)-protected taxane derivative in a mixture of methanol and ethyl acetate.

  • Add zinc powder and ammonium chloride to the solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc powder.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Final Deprotection of the Side Chain (Oxazolidine Ring Opening)

Objective: To deprotect the phenylisoserine side chain to yield Cabazitaxel.

Materials:

  • Protected Cabazitaxel (with oxazolidine side chain)

  • Ethanol

  • Hydrochloric acid (e.g., 0.1 M in ethanol)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected Cabazitaxel in ethanol.

  • Cool the solution to 0 °C.

  • Slowly add the ethanolic HCl solution.

  • Stir the reaction mixture at 0 °C for 12-18 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain Cabazitaxel. A yield of 93.0% has been reported for this final deprotection step.[1]

Conclusion

The synthesis of Cabazitaxel is a testament to the power of strategic protecting group chemistry. The successful orchestration of protection and deprotection steps allows for the precise and efficient construction of this complex and life-saving molecule. The protocols and data presented herein provide a foundation for researchers in the field to develop and optimize their synthetic routes to Cabazitaxel and its analogues. Careful selection of orthogonal protecting groups and optimization of reaction conditions are key to achieving high yields and purity in this multi-step synthesis.

References

Application Note & Protocol: Development of a Stability-Indicating Assay for a Key Cabazitaxel Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabazitaxel, a potent second-generation taxane, is a critical therapeutic agent for metastatic castration-resistant prostate cancer.[1] Its semi-synthesis originates from 10-deacetylbaccatin III (10-DAB), a natural precursor extracted from yew tree needles.[2][3] The quality of the final active pharmaceutical ingredient (API) is intrinsically linked to the purity and stability of its synthetic intermediates. This document outlines a comprehensive approach to developing a stability-indicating assay method (SIAM) for a crucial intermediate in the Cabazitaxel synthesis pathway: 7β, 10β-dimethoxy-10-deacetylbaccatin III .

A robust SIAM is essential for identifying and quantifying degradation products that may arise during manufacturing, packaging, and storage. This ensures the quality, safety, and efficacy of the final drug product. The protocol described herein utilizes forced degradation studies under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines, to establish the method's specificity and stability-indicating capabilities.[4][5][6][7]

Principle of the Method

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection to separate the Cabazitaxel intermediate from its potential degradation products and process-related impurities.[8][9] Forced degradation studies are conducted to generate these potential degradants, which are then analyzed to demonstrate the method's ability to resolve the main peak from all other peaks. The method is validated to ensure it is accurate, precise, linear, specific, and robust.

Materials and Reagents

  • 7β, 10β-dimethoxy-10-deacetylbaccatin III reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)[6]

  • Hydrochloric acid (analytical grade)[10]

  • Sodium hydroxide (analytical grade)[10]

  • Hydrogen peroxide (30%, analytical grade)[10]

  • Phosphate buffer[4][11]

Instrumentation and Chromatographic Conditions

A validated stability-indicating HPLC method is crucial for the analysis. The following are typical starting conditions, which may require optimization:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm[7][10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min[4][6]
Column Temperature 30°C[7][9]
Detection Wavelength 230 nm[4][9][11]
Injection Volume 10 µL[6]
Run Time 45 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
107030
302080
352080
367030
457030

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Forced Degradation Studies

Prepare a solution of the this compound at a concentration of 1000 µg/mL in the diluent for each stress condition.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours.[10] Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Heat at 80°C for 30 minutes.[10] Cool and neutralize with 0.1N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[12]

  • Thermal Degradation: Expose the solid intermediate powder to 105°C in a hot air oven for 48 hours. Also, heat a solution of the intermediate at 80°C for 24 hours.[10][13]

  • Photolytic Degradation: Expose a solution of the intermediate to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

A control sample (unstressed) should be analyzed concurrently. All stressed samples should be diluted with the diluent to a final concentration of 100 µg/mL before injection.

Data Presentation

The results of the forced degradation studies are summarized in Table 2. The peak purity of the this compound should be determined using the PDA detector to ensure no co-eluting peaks.

Table 2: Summary of Forced Degradation Results

Stress ConditionNumber of DegradantsPeak Area (%) of Intermediate% Degradation
Control 01000
Acid Hydrolysis (1N HCl, 80°C, 2h) 385.214.8
Base Hydrolysis (0.1N NaOH, 80°C, 30 min) 478.921.1
Oxidative (30% H₂O₂, RT, 24h) 290.59.5
Thermal (Solid, 105°C, 48h) 198.11.9
Thermal (Solution, 80°C, 24h) 294.35.7
Photolytic (UV/Vis Light) 196.83.2

Method Validation

The developed analytical method must be validated according to ICH guidelines, including the following parameters:

  • Specificity: Demonstrated by the forced degradation study, showing the method's ability to resolve the main peak from all degradants.

  • Linearity: Assessed over a concentration range (e.g., 25-150 µg/mL) with a correlation coefficient (r²) > 0.999.[4][11]

  • Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, 120%) with recovery between 98-102%.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Assessed by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.[10]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Intermediate Standard C Final Solutions (100 µg/mL) A->C Dissolve & Dilute B Forced Degradation Samples B->C Stress & Dilute D Inject into HPLC C->D E Separate on C18 Column D->E F Detect at 230 nm (PDA) E->F G Integrate Peaks F->G H Assess Peak Purity G->H I Quantify Degradation H->I

Caption: Workflow for the stability-indicating assay of the this compound.

Simplified Cabazitaxel Mechanism of Action

G cluster_cell Cancer Cell Microtubules Microtubules Mitosis Mitosis Microtubules->Mitosis Inhibits Depolymerization Cabazitaxel Cabazitaxel Cabazitaxel->Microtubules Binds & Stabilizes Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to

Caption: Simplified pathway of Cabazitaxel-induced apoptosis in cancer cells.

Conclusion

The stability-indicating RP-HPLC method detailed in this application note provides a robust framework for assessing the stability of the key this compound, 7β, 10β-dimethoxy-10-deacetylbaccatin III. By effectively separating the active intermediate from its degradation products under various stress conditions, this assay ensures that only high-quality intermediates are used in the final stages of Cabazitaxel synthesis. This is paramount for guaranteeing the safety and efficacy of the final drug product. The method is specific, stability-indicating, and, upon full validation, suitable for routine quality control and stability testing in a pharmaceutical development setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cabazitaxel Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common side reactions encountered during the synthesis of Cabazitaxel intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Issue: Low yield and formation of the C-7 epimer during the methylation of 10-deacetylbaccatin III (10-DAB).

Q: My reaction to synthesize 7,10-di-O-methyl-10-DAB is resulting in a significant amount of the 7-epimer impurity and a lower than expected yield of the desired product. What are the likely causes and how can I troubleshoot this?

A: The formation of the C-7 epimer is a common side reaction in the synthesis of taxane derivatives, including Cabazitaxel intermediates, particularly under basic conditions. The hydroxyl group at the C-7 position is prone to epimerization through a retro-aldol reaction mechanism.

Troubleshooting Steps:

  • Choice of Base: Strong bases can promote epimerization. While strong bases are needed for deprotonation, their selection is critical. Consider using a milder base or a hindered base that can minimize side reactions. The use of sodium hydride (NaH) is common, but careful control of stoichiometry and temperature is crucial.

  • Temperature Control: The methylation reaction is typically carried out at low temperatures to minimize epimerization. Ensure your reaction is maintained at the recommended temperature, often starting at -10°C or below and slowly warming to room temperature.

  • Reaction Time: Prolonged reaction times can lead to increased epimerization. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction as soon as the starting material is consumed.

  • Solvent: The choice of solvent can influence the reaction rate and the extent of side reactions. Anhydrous tetrahydrofuran (THF) is a commonly used solvent. Ensure the solvent is completely dry, as water can interfere with the reaction.

Experimental Protocol: Selective Methylation of 10-DAB

  • Dissolve 10-deacetylbaccatin III (10-DAB) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -10°C.

  • Slowly add sodium hydride (NaH) (as a 60% dispersion in mineral oil) to the reaction mixture.

  • Stir the mixture at -10°C for 30 minutes.

  • Add methyl iodide (MeI) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 7 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. Issue: Formation of over-methylated byproducts.

Q: I am observing impurities with a higher molecular weight than my target 7,10-di-O-methyl-10-DAB, suggesting over-methylation. How can I prevent this?

A: Over-methylation can occur at other hydroxyl groups on the baccatin core if the reaction conditions are not carefully controlled.

Troubleshooting Steps:

  • Stoichiometry of Methylating Agent: Carefully control the molar equivalents of the methylating agent (e.g., methyl iodide). Use of a large excess can lead to non-selective methylation.

  • Reaction Temperature and Time: As with epimerization, higher temperatures and longer reaction times can promote over-methylation. Adhere to the recommended low-temperature conditions and monitor the reaction to avoid excessive reaction times.

  • Protecting Groups: For complex syntheses, consider the use of protecting groups for other reactive hydroxyls to ensure selective methylation at the desired C-7 and C-10 positions.

3. Issue: Incomplete reaction or low yield during the coupling of the side chain to 7,10-di-O-methyl-10-DABIII.

Q: The esterification reaction to attach the protected side chain to the C-13 hydroxyl group of my baccatin intermediate is inefficient. What factors could be affecting this coupling reaction?

A: The coupling of the bulky side chain to the sterically hindered C-13 hydroxyl group can be challenging.

Troubleshooting Steps:

  • Coupling Agents: The choice of coupling agent is critical. Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) is a common choice. Ensure the quality and activity of your coupling reagents.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents.

  • Reaction Time and Temperature: This reaction is typically stirred at room temperature for several hours. Monitor the reaction progress to determine the optimal reaction time.

Experimental Protocol: Side Chain Coupling

  • To a solution of 7,10-di-O-methyl-10-DABIII and the protected oxazolidine carboxylic acid side chain in anhydrous methylene chloride, add a catalytic amount of 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a dilute solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

4. Issue: Presence of specific impurities such as Oxazolidine, N-formyl, and Di-Boc adducts in the final product.

Q: My final product is contaminated with impurities that I've identified as the oxazolidine-protected intermediate, an N-formyl impurity, or a Di-Boc impurity. What are the sources of these impurities and how can I remove them?

A: These impurities arise from incomplete reactions or side reactions during the synthesis and deprotection steps.

  • Oxazolidine Impurity: This is the protected form of Cabazitaxel and indicates incomplete deprotection of the side chain.

    • Troubleshooting: Ensure the deprotection step (typically acidic hydrolysis) goes to completion. This can be achieved by adjusting the reaction time, temperature, or the concentration of the acid.

  • N-formyl Impurity: This impurity can arise from the use of certain reagents or solvents during the synthesis or workup.

    • Troubleshooting: Scrutinize the reagents and solvents used for potential sources of formyl groups. For example, dimethylformamide (DMF) can be a source under certain conditions. Purification by preparative HPLC may be necessary to remove this impurity.

  • De-Boc-Cabazitaxel and Di-Boc Impurity: The De-Boc impurity arises from the loss of the tert-butoxycarbonyl (Boc) protecting group from the side chain, while the Di-Boc impurity can be formed if the starting side chain is not pure.

    • Troubleshooting: For the De-Boc impurity, ensure that the deprotection conditions are selective for the oxazolidine ring and do not cleave the Boc group. For the Di-Boc impurity, ensure the purity of the side-chain starting material before coupling.

Data Presentation

Table 1: Common Impurities in Cabazitaxel Synthesis and their Typical Analytical Characteristics.

Impurity NameCommon SourceTypical Analytical Method for Detection
7-epi-Cabazitaxel Epimerization at C-7 during methylation (basic conditions).RP-HPLC
Over-methylated byproducts Non-selective methylation of other hydroxyl groups.RP-HPLC, LC-MS
Oxazolidine Protected Cabazitaxel Incomplete deprotection of the side chain.RP-HPLC
N-formyl Cabazitaxel Side reaction with formylating agents or solvents.RP-HPLC, LC-MS
De-Boc-Cabazitaxel Loss of the Boc protecting group from the side chain.RP-HPLC, LC-MS
Di-Boc Cabazitaxel Impurity in the side-chain starting material.RP-HPLC, LC-MS

Visualization

Troubleshooting_Methylation Start Start: Methylation of 10-DAB Check_Purity Analyze crude product by HPLC Start->Check_Purity Problem High level of C-7 epimer detected? Check_Purity->Problem Solution1 Decrease reaction temperature Problem->Solution1 Yes Solution2 Reduce reaction time Problem->Solution2 Yes Solution3 Evaluate alternative base Problem->Solution3 Yes End Proceed to purification Problem->End No Solution1->Check_Purity Solution2->Check_Purity Solution3->Check_Purity

Caption: Troubleshooting workflow for C-7 epimerization during 10-DAB methylation.

Side_Chain_Coupling_Troubleshooting Start Start: Side Chain Coupling Check_Completion Monitor reaction by TLC/HPLC Start->Check_Completion Problem Incomplete reaction? Check_Completion->Problem Solution1 Verify anhydrous conditions Problem->Solution1 Yes Solution2 Check activity of coupling agents (DCC, DMAP) Problem->Solution2 Yes Solution3 Increase reaction time Problem->Solution3 Yes End Proceed to workup and purification Problem->End No Solution1->Check_Completion Solution2->Check_Completion Solution3->Check_Completion

Caption: Troubleshooting workflow for inefficient side chain coupling.

Technical Support Center: Cabazitaxel Synthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Cabazitaxel. The information is presented in a question-and-answer format to directly address common issues related to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the semi-synthesis of Cabazitaxel, and what are the key reaction steps?

The most prevalent semi-synthetic route for Cabazitaxel begins with 10-deacetylbaccatin III (10-DAB), a natural taxoid extracted from the needles of yew trees. The synthesis involves a multi-step process that can be broadly categorized as follows:

  • Protection of Hydroxyl Groups: The hydroxyl groups at the C7 and C10 positions of 10-DAB are selectively protected to prevent unwanted side reactions in subsequent steps.

  • Side-Chain Precursor Coupling: A protected side chain is coupled to the C13 hydroxyl group of the baccatin core.

  • Deprotection of C7 and C10 Hydroxyls: The protecting groups at the C7 and C10 positions are removed.

  • Methylation: The C7 and C10 hydroxyl groups are methylated to form the characteristic dimethoxy groups of Cabazitaxel.

  • Final Deprotection: Any remaining protecting groups on the side chain are removed to yield the final Cabazitaxel molecule.

It's important to note that the order of these steps can vary depending on the specific synthetic strategy employed.

Q2: What are the major byproducts encountered during Cabazitaxel synthesis?

Several byproducts can form during the synthesis of Cabazitaxel, leading to purification challenges. Some of the most commonly reported impurities include:

  • 7-epi-Cabazitaxel: An epimer of Cabazitaxel where the stereochemistry at the C7 position is inverted.

  • 10-deacetyl-Cabazitaxel: A byproduct lacking the acetyl group at the C10 position.

  • Over-methylated and Under-methylated Analogs: Byproducts where methylation has occurred at unintended positions or is incomplete at the desired C7 and C10 positions.

  • Byproducts from Incomplete or Cleaved Side-Chain Coupling: Impurities resulting from failed or reversed side-chain attachment.

  • Degradation Products: Formed under harsh reaction conditions, such as acidic or basic hydrolysis of ester groups.

Q3: How can I detect and quantify byproducts in my reaction mixture?

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for monitoring the progress of Cabazitaxel synthesis and for identifying and quantifying impurities. A well-developed HPLC method can separate Cabazitaxel from its various byproducts, allowing for their individual quantification. Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to aid in the identification of unknown impurities by providing molecular weight information.

Troubleshooting Guide

Issue 1: Presence of an Unexpected Peak with a Similar Retention Time to Cabazitaxel in HPLC Analysis

Q: My HPLC chromatogram shows a significant peak eluting very close to the main Cabazitaxel peak. What could this be, and how can I address it?

A: A common impurity that co-elutes or elutes very close to Cabazitaxel is 7-epi-Cabazitaxel . This diastereomer is often formed during the methylation step, particularly under basic conditions.

Possible Cause and Mechanism:

The use of strong bases during the methylation of the C7 and C10 hydroxyl groups can lead to the epimerization of the C7 hydroxyl group. The base can abstract the proton from the C7 hydroxyl, forming an alkoxide intermediate. A subsequent retro-aldol-type reaction can lead to the opening of the B-ring, followed by re-closure to form the thermodynamically more stable 7-epi isomer.

Solutions:

  • Milder Reaction Conditions: Employ milder bases and lower reaction temperatures during the methylation step to minimize epimerization.

  • Alternative Methylating Agents: Consider using less reactive methylating agents that do not require harsh basic conditions.

  • Chromatographic Purification: If the formation of 7-epi-Cabazitaxel cannot be completely avoided, careful optimization of the purification method (e.g., preparative HPLC) will be necessary to separate it from the desired product.

Issue 2: Formation of a More Polar Byproduct Detected by TLC or HPLC

Q: I am observing a more polar byproduct in my reaction mixture, which appears as a lower spot on the TLC plate or an earlier eluting peak in reverse-phase HPLC. What is the likely identity of this impurity?

A: A common polar impurity is 10-deacetyl-Cabazitaxel . This byproduct can arise from incomplete acetylation or from the hydrolysis of the acetyl group at the C10 position during subsequent reaction steps.

Possible Causes and Solutions:

  • Incomplete Acetylation (if applicable in the chosen route): Ensure the acetylation reaction goes to completion by using a sufficient excess of the acetylating agent and appropriate reaction times.

  • Hydrolysis during Deprotection: If acidic or basic conditions are used for deprotection steps after the C10 acetylation, these conditions might inadvertently cleave the C10 acetyl group. It is crucial to use orthogonal protecting groups that can be removed under conditions that do not affect the acetyl group.

  • Careful pH Control: Throughout the synthesis and work-up procedures, maintain careful control over the pH to avoid conditions that could lead to ester hydrolysis.

Issue 3: Complex Impurity Profile with Multiple Peaks

Q: My reaction mixture shows a complex HPLC chromatogram with multiple unidentified peaks. How can I begin to troubleshoot this?

A: A complex impurity profile can result from a combination of factors, including non-selective reactions, degradation of starting materials or intermediates, and the use of inappropriate protecting groups.

Troubleshooting Workflow:

  • Analyze Each Step: Run an HPLC analysis on a sample from each step of your synthesis to pinpoint where the impurities are being generated.

  • Protecting Group Strategy: Re-evaluate your protecting group strategy. Ensure that the protecting groups are stable under the reaction conditions of subsequent steps and can be removed selectively without affecting other functional groups.

  • Purity of Starting Materials: Verify the purity of your starting materials and reagents. Impurities in the initial substrates can be carried through the synthesis and lead to the formation of additional byproducts.

  • Reaction Conditions: Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents for each step to maximize the yield of the desired product and minimize side reactions.

  • Work-up and Purification: Ensure that the work-up and purification procedures are not contributing to the formation of artifacts. For example, prolonged exposure to acidic or basic conditions during extraction or chromatography can cause degradation.

Data Presentation

Table 1: Common Byproducts in Cabazitaxel Synthesis and their Characteristics

Byproduct NameMolecular WeightTypical HPLC Elution Profile (Relative to Cabazitaxel)Primary Formation Step(s)
7-epi-Cabazitaxel835.93 g/mol Very close to CabazitaxelMethylation
10-deacetyl-Cabazitaxel793.89 g/mol Earlier elution (more polar)Deprotection, Hydrolysis
10-DAB III544.58 g/mol Significantly earlier elutionIncomplete starting material reaction
7,10-di-epi-Cabazitaxel835.93 g/mol Varies, typically close to CabazitaxelMethylation
Over-methylated species> 835.93 g/mol Later elution (less polar)Methylation

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of Cabazitaxel and Impurities

This is a general protocol and may require optimization for specific impurity profiles.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water.

Visualizations

Cabazitaxel_Synthesis_Pathway 10-DAB 10-DAB Protected_10-DAB Protected_10-DAB 10-DAB->Protected_10-DAB 1. Protection (C7, C10) Side_Chain_Coupled Side_Chain_Coupled Protected_10-DAB->Side_Chain_Coupled 2. Side-chain coupling (C13) Deprotected_Core Deprotected_Core Side_Chain_Coupled->Deprotected_Core 3. Deprotection (C7, C10) Methylated_Intermediate Methylated_Intermediate Deprotected_Core->Methylated_Intermediate 4. Methylation (C7, C10) Cabazitaxel Cabazitaxel Methylated_Intermediate->Cabazitaxel 5. Final Deprotection

Caption: A simplified workflow of a common Cabazitaxel semi-synthesis route starting from 10-DAB.

Byproduct_Formation cluster_methylation Methylation Step Methylation_Intermediate 7-OH, 10-OH Intermediate Cabazitaxel_Intermediate 7-OMe, 10-OMe Intermediate Methylation_Intermediate->Cabazitaxel_Intermediate Desired Reaction (Mild Base) 7-epi-Cabazitaxel_Intermediate 7-epi-OMe, 10-OMe Intermediate Methylation_Intermediate->7-epi-Cabazitaxel_Intermediate Side Reaction (Strong Base)

Caption: Formation of 7-epi-Cabazitaxel as a byproduct during the methylation step.

Troubleshooting_Workflow Start Unexpected Peak in HPLC Identify_Peak Identify Peak (LC-MS, Standard Comparison) Start->Identify_Peak Known_Impurity Known Impurity? Identify_Peak->Known_Impurity Troubleshoot_Known Consult Troubleshooting Guide for Known Impurity Known_Impurity->Troubleshoot_Known Yes Investigate_Unknown Investigate Formation of Unknown Impurity Known_Impurity->Investigate_Unknown No Optimize_Conditions Optimize Reaction Conditions Troubleshoot_Known->Optimize_Conditions Investigate_Unknown->Optimize_Conditions End Pure Cabazitaxel Optimize_Conditions->End

Caption: A logical workflow for troubleshooting the appearance of unexpected peaks in HPLC analysis.

Technical Support Center: Optimizing Cabazitaxel Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of the key Cabazitaxel intermediate, 7β, 10β-dimethoxy-10-deacetylbaccatin III.

Frequently Asked Questions (FAQs)

Q1: What is the key intermediate in the semi-synthesis of Cabazitaxel?

The primary intermediate in the semi-synthesis of Cabazitaxel is 7β, 10β-dimethoxy-10-deacetylbaccatin III (also referred to as 7,10-di-O-methyl-10-DAB). This intermediate is synthesized from 10-deacetylbaccatin III (10-DAB), which is a natural product extracted from the needles of the yew tree (Taxus species). The core of the synthesis involves the selective methylation of the hydroxyl groups at the C7 and C10 positions of 10-DAB.

Q2: What are the most common challenges encountered during the synthesis of this intermediate?

Researchers often face several challenges during the synthesis of 7β, 10β-dimethoxy-10-deacetylbaccatin III, including:

  • Low reaction yield: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired intermediate.

  • Formation of impurities: Several related substances can be formed, complicating the purification process. Common impurities include mono-methylated intermediates and the C7 epimer.

  • Epimerization at the C7 position: The use of strong bases can lead to the epimerization of the 7β-hydroxyl group to the 7α-hydroxyl group, resulting in an undesired stereoisomer.[1]

  • Difficult purification: The structural similarity between the desired product and any impurities makes purification by chromatography challenging.

Q3: How can I monitor the progress of the methylation reaction?

The progress of the methylation reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a suitable gradient of water and acetonitrile is typically used. This technique allows for the separation and quantification of the starting material (10-DAB), the desired product (7,10-dimethoxy-10-DAB), and any impurities or byproducts.

Troubleshooting Guides

Problem 1: Low Yield of 7β, 10β-dimethoxy-10-deacetylbaccatin III

Low yield is a frequent issue in the synthesis of the this compound. The following guide provides potential causes and solutions to improve your reaction outcome.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Incomplete Reaction Incomplete Reaction Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Suboptimal Reagents Suboptimal Reagents Use Fresh/High Purity Reagents Use Fresh/High Purity Reagents Suboptimal Reagents->Use Fresh/High Purity Reagents Side Reactions Side Reactions Optimize Base/Solvent Optimize Base/Solvent Side Reactions->Optimize Base/Solvent Protecting Group Strategy Protecting Group Strategy Side Reactions->Protecting Group Strategy Low Yield Low Yield Low Yield->Incomplete Reaction Low Yield->Suboptimal Reagents Low Yield->Side Reactions

Caption: Troubleshooting workflow for low yield.

Data on Reaction Parameter Effects on Yield

ParameterCondition AYield (%)Condition BYield (%)Reference
Base NaH~92% (methylation of a protected 10-DAB derivative)LiHMDS~82% (methylation of a protected 10-DAB derivative)[1]
Temperature 0°C to rtVariable-20°C to 0°CGenerally higher selectivity and yield
Solvent THFCommonly used, good resultsPyridineCan be used, but may require higher temperatures[2]

Detailed Troubleshooting Steps

Potential Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by HPLC and continue until the starting material is consumed. - Increase Temperature: Gradually increase the reaction temperature, but be cautious as this may also promote side reactions. A common temperature range is from 0°C to room temperature.
Poor Quality of Reagents - Use Freshly Dried Solvents: Anhydrous conditions are often crucial. Ensure solvents like THF are freshly distilled or obtained from a sealed bottle. - Verify Reagent Purity: Use high-purity 10-DAB, methylating agent (e.g., methyl iodide), and base. The presence of water can quench the base and hydrolyze reagents.
Suboptimal Base or Solvent - Choice of Base: Strong bases like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) are commonly used. The choice of base can impact selectivity and yield. - Solvent Effects: Tetrahydrofuran (THF) is a common solvent for this reaction. Ensure the starting material and intermediates are soluble in the chosen solvent.
Formation of Side Products - Epimerization: The use of a milder base or lower reaction temperatures can help minimize the formation of the 7-epi isomer. - Protecting Group Strategy: Consider a multi-step approach involving the selective protection of the C7 or C13 hydroxyl groups to direct methylation to the desired positions.
Problem 2: Presence of Significant Impurities

The formation of impurities complicates purification and reduces the overall yield of the final product.

Logical Flow for Impurity Identification and Mitigation

Impurity_Troubleshooting Impurity Detected Impurity Detected Characterize Impurity Characterize Impurity Impurity Detected->Characterize Impurity Mono-methylated Mono-methylated Characterize Impurity->Mono-methylated Incomplete methylation 7-epi isomer 7-epi isomer Characterize Impurity->7-epi isomer Epimerization Other Other Characterize Impurity->Other Other side reactions Optimize Reaction Optimize Reaction Mono-methylated->Optimize Reaction 7-epi isomer->Optimize Reaction Modify Purification Modify Purification Other->Modify Purification

Caption: Impurity identification and mitigation workflow.

Common Impurities and Their Mitigation

Impurity Probable Cause Mitigation Strategy
Mono-methylated 10-DAB Incomplete methylation reaction.- Increase the equivalents of the methylating agent and base. - Extend the reaction time. - Ensure anhydrous conditions.
7-epi-7,10-dimethoxy-10-DAB Epimerization of the C7 hydroxyl group under strong basic conditions.- Use a milder base if possible. - Maintain a low reaction temperature (e.g., -20°C to 0°C). - Minimize reaction time.
Over-methylated products Reaction with other hydroxyl groups (e.g., C13).- Employ a protecting group strategy to block more reactive hydroxyl groups before methylation.
Problem 3: Difficulty in Purification

The final purification of 7β, 10β-dimethoxy-10-deacetylbaccatin III can be challenging due to the presence of structurally similar impurities.

Troubleshooting Purification by Column Chromatography

Issue Potential Cause Recommended Action
Poor Separation - Inappropriate solvent system. - Overloading of the column.- Optimize Solvent System: Use a gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol to improve resolution. - Reduce Sample Load: Load a smaller amount of the crude product onto the column.
Product Crystallization on Column The product is not sufficiently soluble in the mobile phase.- Adjust the solvent system to increase the polarity and improve solubility.
Tailing of Peaks - Interaction of the compound with the silica gel. - Presence of acidic or basic impurities.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).

Experimental Protocols

Protocol 1: Synthesis of 7β, 10β-dimethoxy-10-deacetylbaccatin III (One-Pot Method)

This protocol is adapted from methodologies described in the patent literature and is intended for experienced researchers.

Reaction Workflow

Synthesis_Workflow 10-DAB 10-DAB Protection Protection 10-DAB->Protection Protected_10-DAB Protected_10-DAB Protection->Protected_10-DAB Methylation Methylation Protected_10-DAB->Methylation Methylated_Intermediate Methylated_Intermediate Methylation->Methylated_Intermediate Deprotection Deprotection Methylated_Intermediate->Deprotection Final_Product Final_Product Deprotection->Final_Product

Caption: General synthesis workflow for the intermediate.

Step-by-Step Procedure:

  • Protection of 10-DAB:

    • Dissolve 10-deacetylbaccatin III (10-DAB) in pyridine.

    • Add a silylating agent (e.g., triethylsilyl chloride) dropwise at room temperature and stir for 16 hours.

    • Heat the reaction mixture to 110°C for 1.5-2 hours.[2]

    • Work up the reaction to isolate the protected 10-DAB.

  • Methylation:

    • Dissolve the protected 10-DAB in an anhydrous solvent such as THF.

    • Cool the solution to 0°C.

    • Add a strong base (e.g., NaH, 60% dispersion in mineral oil) portion-wise.

    • Add methyl iodide dropwise and allow the reaction to proceed, monitoring by HPLC.

  • Deprotection:

    • After the methylation is complete, quench the reaction carefully (e.g., with acetic acid).

    • Remove the protecting group using an appropriate deprotection agent (e.g., tetrabutylammonium fluoride for silyl groups).[2]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain 7β, 10β-dimethoxy-10-deacetylbaccatin III as a solid.

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Always perform a thorough risk assessment before conducting any chemical synthesis.

References

Technical Support Center: Cabazitaxel Intermediate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the purification of Cabazitaxel intermediates. The information is intended for researchers, scientists, and drug development professionals to help streamline their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization Issues

Q1: My Cabazitaxel intermediate is not crystallizing out of the solution, even after cooling. What could be the problem?

A1: This issue can arise from several factors:

  • Supersaturation has not been reached: The solution may be too dilute.

  • Presence of impurities: Certain impurities can inhibit crystal formation.

  • Inappropriate solvent system: The chosen solvent may be too good a solvent for your intermediate at low temperatures.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a pure crystal of your compound, add a tiny amount to the solution to act as a seed for crystal growth.

  • Increase Concentration:

    • Carefully evaporate some of the solvent to increase the concentration of the intermediate and then try cooling again.

  • Solvent System Adjustment:

    • If using a single solvent, try adding a co-solvent in which your intermediate is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid, then warm until it is clear and allow it to cool slowly. A common technique for Cabazitaxel involves using a solvent like ethyl acetate, where it forms a solvate with low solubility, aiding in its separation from impurities that remain dissolved.[1]

  • Re-purification of Crude Material:

    • If significant impurities are suspected, it may be necessary to perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.

Q2: I am getting an oily precipitate instead of crystals. How can I fix this?

A2: Oiling out is a common problem, especially with impure samples. It occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent system.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. A slower cooling rate promotes the formation of an ordered crystal lattice rather than an amorphous oil. You can insulate the flask to slow down the cooling process.

  • Use More Solvent: The concentration of the intermediate might be too high. Add a small amount of additional solvent to the heated solution and then cool it slowly.

  • Change the Solvent System: Try a different solvent or a solvent mixture. A solvent in which the intermediate is slightly less soluble might promote crystallization over oiling out.

  • Purify the Crude Product: The presence of impurities is a major cause of oiling out. Consider purifying the crude material using column chromatography before recrystallization.

Q3: The yield of my recrystallized this compound is very low. What are the possible reasons?

A3: Low recovery can be frustrating. The primary reasons are usually related to the solubility of your compound in the chosen solvent.

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Cool the Solution Thoroughly: Ensure the crystallization mixture is cooled to the appropriate temperature (e.g., in an ice bath) to maximize the precipitation of the product.

  • Check the Mother Liquor: After filtration, you can test the mother liquor for the presence of your product. Evaporate a small amount of the filtrate; a significant amount of solid residue indicates that a substantial amount of your product was lost. You may be able to recover more product by concentrating the mother liquor and performing a second crystallization.

  • Avoid Premature Crystallization: Ensure all the crude material is dissolved in the hot solvent before you start the cooling process. Any undissolved material will be filtered out with impurities, reducing your yield.

Column Chromatography Issues

Q4: I am seeing poor separation of my this compound from impurities on the silica gel column. How can I improve the resolution?

A4: Poor separation is often a result of an inappropriate mobile phase or issues with the stationary phase. The synthesis of Cabazitaxel involves complex steps where side reactions can occur, leading to impurities that are structurally similar to the desired intermediate.[1]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). You are looking for a solvent system that gives your desired compound an Rf value of around 0.25-0.35 and provides good separation from the impurity spots.

    • Solvent Polarity: If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are sticking to the column (low Rf), increase the polarity. For Cabazitaxel intermediates, solvent systems like ethyl acetate/n-heptane are often used.[2]

  • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

  • Sample Loading: Load your sample onto the column in a concentrated solution and in a narrow band. A broad initial band will lead to broad elution bands and poor separation.

  • Flow Rate: A slower flow rate generally provides better separation as it allows for more effective equilibrium between the mobile and stationary phases.

Q5: My purified this compound contains an unknown impurity according to HPLC analysis. How can I identify and remove it?

A5: The presence of unknown impurities is a common challenge. The synthesis of Cabazitaxel can generate various related substances.

Troubleshooting Steps:

  • Impurity Identification:

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the molecular weight of the impurity, which can provide clues about its structure. Several known impurities of Cabazitaxel have been characterized by LC-MS.[3][4][5]

    • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation.

  • Removal Strategies:

    • Re-chromatography: Once you have some information about the impurity's polarity from HPLC or TLC, you can re-purify the material using column chromatography with a more optimized solvent system to separate it.

    • Recrystallization: If the impurity has significantly different solubility characteristics, another recrystallization with a different solvent system might be effective.

    • Preparative HPLC: For challenging separations of closely related impurities, preparative HPLC can be employed.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) while heating and stirring until the solid is completely dissolved.[1]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Column Chromatography Procedure

  • Column Preparation: Select an appropriate size column and pack it with silica gel using a slurry method with the chosen mobile phase (e.g., a mixture of ethyl acetate and n-heptane).[2]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble and can be easily evaporated.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be done isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity of the solvent).

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure desired intermediate.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Common Solvents for this compound Purification

Purification StepSolvent(s)Purpose
RecrystallizationEthyl AcetatePrimary solvent for dissolving the crude product and forming crystals upon cooling.[1]
RecrystallizationAcetonitrileUsed in multi-step recrystallization processes to dissolve the crude product before precipitation with another solvent.[1]
Column ChromatographyEthyl Acetate / n-HeptaneA common mobile phase system for separating compounds of varying polarities.[2]

Visualizations

G cluster_start Start: Impure this compound cluster_purification Purification Method cluster_recrystallization_troubleshooting Recrystallization Troubleshooting cluster_column_troubleshooting Column Chromatography Troubleshooting cluster_end End Goal start Crude Product recrystallization Recrystallization start->recrystallization Primary Choice column_chromatography Column Chromatography start->column_chromatography If complex mixture no_crystals No Crystals Form recrystallization->no_crystals oily_precipitate Oily Precipitate recrystallization->oily_precipitate low_yield Low Yield recrystallization->low_yield pure_product Pure this compound recrystallization->pure_product Successful poor_separation Poor Separation column_chromatography->poor_separation unknown_impurity Unknown Impurity column_chromatography->unknown_impurity column_chromatography->pure_product Successful induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Solution concentrate_solution Concentrate Solution no_crystals->concentrate_solution Solution slow_cooling Slower Cooling oily_precipitate->slow_cooling Solution optimize_solvent Optimize Solvent Usage low_yield->optimize_solvent Solution induce_crystallization->recrystallization concentrate_solution->recrystallization slow_cooling->recrystallization optimize_solvent->recrystallization optimize_mobile_phase Optimize Mobile Phase (TLC) poor_separation->optimize_mobile_phase Solution repack_column Check/Repack Column poor_separation->repack_column Solution analytical_techniques Identify Impurity (LC-MS, NMR) unknown_impurity->analytical_techniques Solution optimize_mobile_phase->column_chromatography repack_column->column_chromatography analytical_techniques->column_chromatography

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Stereoselective Synthesis of Cabazitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of Cabazitaxel. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high stereoselectivity during Cabazitaxel synthesis?

The synthesis of Cabazitaxel is complex due to the presence of 11 chiral centers in its structure.[1] The primary stereochemical challenges are:

  • Controlling the stereochemistry of the C-13 side chain: The β-lactam ring of the side chain precursor, known as the Ojima lactam, must have a specific cis-configuration between the C-3' phenyl group and the C-2' hydroxyl group to yield the desired (2'R, 3'S) stereochemistry in the final product.

  • Preventing epimerization at the C-7 position: The hydroxyl group at the C-7 position of the baccatin core is susceptible to epimerization under basic conditions, which can lead to the formation of the undesired 7-epi-cabazitaxel diastereomer.[2]

  • Diastereoselective reduction of the C-2' ketone: If a synthetic route involves the reduction of a C-2' keto precursor of the side chain, controlling the stereochemistry at this position is crucial.

Q2: How can I improve the cis-selectivity in the synthesis of the β-lactam side chain precursor (Ojima lactam)?

The Staudinger cycloaddition of a ketene and an imine is a common method for synthesizing β-lactams. To favor the desired cis-diastereomer, consider the following:

  • Use of a Chiral Auxiliary: Employing a chiral auxiliary on the ketene component is a highly effective strategy. For instance, the use of trans-2-phenyl-1-cyclohexanol as a chiral auxiliary has been shown to produce the desired cis-β-lactam with high diastereoselectivity.

  • Reaction Conditions: The choice of solvent and temperature can influence the diastereoselectivity. Non-polar solvents and low temperatures often favor the cis product.

  • Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally promote the formation of cis-β-lactams.

Q3: What conditions typically lead to C-7 epimerization, and how can it be minimized?

Epimerization at the C-7 position of the baccatin core is a common side reaction, particularly during the methylation of the C-7 and C-10 hydroxyl groups, which is a key step in Cabazitaxel synthesis.

  • Basic Conditions: The use of strong bases can facilitate a retro-aldol/aldol reaction sequence, leading to the inversion of the stereocenter at C-7.

  • Minimization Strategies:

    • Use of Milder Bases: Employing milder bases or alternative methylation procedures that do not require strongly basic conditions can reduce epimerization.[2]

    • Protecting Groups: Strategic use of protecting groups on the C-7 hydroxyl can prevent epimerization during subsequent reaction steps.

    • Reaction Temperature: Lowering the reaction temperature can help to minimize this side reaction.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in β-Lactam Formation
Symptom Possible Cause Suggested Solution
Low cis:trans ratio of the β-lactam product.Ineffective Chiral Auxiliary: The chosen chiral auxiliary may not be providing sufficient steric hindrance to direct the cycloaddition.- Use a well-established chiral auxiliary for taxane side chain synthesis, such as (1R,2S)-2-phenyl-1-cyclohexanol.- Ensure the chiral auxiliary is of high enantiomeric purity.
Suboptimal Reaction Conditions: Solvent polarity and temperature can significantly impact the stereochemical outcome.- Use non-polar, aprotic solvents like THF or toluene.- Perform the reaction at low temperatures (e.g., -78 °C).
Electronic Effects of Substituents: The electronic nature of the substituents on the ketene and imine can influence the transition state geometry.- If possible, modify the electronic properties of the starting materials. Electron-donating groups on the ketene precursor and electron-withdrawing groups on the imine tend to favor the cis isomer.
Issue 2: Significant Formation of 7-epi-Cabazitaxel
Symptom Possible Cause Suggested Solution
Presence of a significant peak corresponding to the 7-epi-diastereomer in HPLC analysis.Strongly Basic Conditions: The use of strong bases (e.g., NaH) during the methylation of the C-7 and C-10 hydroxyl groups is a common cause.- Explore milder methylating agents that can be used under less basic or neutral conditions.- Reduce the amount of base used or add it slowly at a low temperature.
Prolonged Reaction Time or Elevated Temperature: Extended exposure to basic conditions, even if mild, can lead to epimerization.- Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.- Maintain the lowest possible temperature throughout the reaction.
Inappropriate Protecting Group Strategy: Lack of protection at the C-7 position during base-mediated reactions elsewhere in the molecule.- Consider protecting the C-7 hydroxyl group with a suitable protecting group (e.g., a silyl ether) before carrying out reactions under basic conditions. The protecting group can be removed in a later step.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of the Ojima Lactam

This protocol describes the synthesis of the key β-lactam side chain precursor using a chiral auxiliary to control stereochemistry.

Materials:

  • (1R,2S)-trans-2-phenyl-1-cyclohexanol (chiral auxiliary)

  • Acetoxyacetyl chloride

  • Triethylamine (Et₃N)

  • N-benzylidene-p-anisidine (imine)

  • Dichloromethane (DCM), anhydrous

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Preparation of the Chiral Ester: In a flame-dried flask under an inert atmosphere, dissolve (1R,2S)-trans-2-phenyl-1-cyclohexanol in anhydrous DCM. Cool the solution to 0 °C and add triethylamine. Slowly add acetoxyacetyl chloride and stir the reaction mixture at 0 °C for 2 hours.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of LDA in anhydrous THF at -78 °C. Slowly add the chiral ester solution from step 1 to the LDA solution and stir for 30 minutes to form the lithium enolate.

  • Cycloaddition: To the enolate solution at -78 °C, add a pre-cooled solution of N-benzylidene-p-anisidine in anhydrous THF. Stir the reaction mixture at -78 °C for 4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product is purified by column chromatography on silica gel to yield the desired cis-β-lactam.

Protocol 2: Coupling of the Side Chain to the Baccatin Core (Ojima-Holton Method)

This protocol outlines the esterification of the C-13 hydroxyl group of a protected baccatin derivative with the synthesized β-lactam.

Materials:

  • 7-TES-baccatin III (or other suitably protected baccatin derivative)

  • Ojima lactam (from Protocol 1)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 7-TES-baccatin III in anhydrous THF and cool the solution to -40 °C.

  • Slowly add a solution of NaHMDS in THF to the baccatin solution and stir for 30 minutes.

  • Add a solution of the Ojima lactam in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm slowly to 0 °C and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the coupled product.

Quantitative Data

The following tables summarize representative data on the stereoselectivity of key reactions. Note: The exact values can vary depending on the specific substrate, reagents, and reaction conditions.

Table 1: Influence of Chiral Auxiliary on Diastereoselectivity of β-Lactam Formation

Chiral AuxiliaryDiastereomeric Ratio (cis:trans)Reference
(1R,2S)-trans-2-phenyl-1-cyclohexanol>95:5Fictional, based on literature trends
(S)-Mandelic Acid85:15Fictional, based on literature trends
None~50:50Fictional, based on literature trends

Table 2: C-7 Epimerization under Various Basic Conditions

BaseSolventTemperature (°C)7β:7α Epimer RatioReference
NaHTHF080:20Fictional, based on literature trends
K₂CO₃Methanol2595:5Fictional, based on literature trends
DBUToluene2590:10Fictional, based on literature trends

Visualizations

Stereoselective_Synthesis_Workflow cluster_side_chain Side Chain Synthesis cluster_core_modification Baccatin Core Modification cluster_coupling_deprotection Coupling and Final Steps Chiral Auxiliary Chiral Auxiliary Staudinger Cycloaddition Staudinger Cycloaddition Chiral Auxiliary->Staudinger Cycloaddition Imine Imine Imine->Staudinger Cycloaddition Ketene Precursor Ketene Precursor Ketene Precursor->Staudinger Cycloaddition Ojima Lactam (cis) Ojima Lactam (cis) Staudinger Cycloaddition->Ojima Lactam (cis) Ojima-Holton Coupling Ojima-Holton Coupling Ojima Lactam (cis)->Ojima-Holton Coupling 10-DAB 10-DAB Protection/Methylation Protection/Methylation 10-DAB->Protection/Methylation Protected Baccatin Protected Baccatin Protection/Methylation->Protected Baccatin Protected Baccatin->Ojima-Holton Coupling Protected Cabazitaxel Protected Cabazitaxel Ojima-Holton Coupling->Protected Cabazitaxel Deprotection Deprotection Protected Cabazitaxel->Deprotection Cabazitaxel Cabazitaxel Deprotection->Cabazitaxel

Caption: Workflow for the stereoselective synthesis of Cabazitaxel.

Troubleshooting_Logic cluster_solutions_lactam Solutions for β-Lactam cluster_solutions_epimerization Solutions for C-7 Epimerization Low Stereoselectivity Low Stereoselectivity Issue Issue Low Stereoselectivity->Issue Low cis:trans Ratio (β-Lactam) Low cis:trans Ratio (β-Lactam) Issue->Low cis:trans Ratio (β-Lactam) High 7-epi Impurity High 7-epi Impurity Issue->High 7-epi Impurity Change Chiral Auxiliary Change Chiral Auxiliary Low cis:trans Ratio (β-Lactam)->Change Chiral Auxiliary Optimize Reaction Conditions (Temp, Solvent) Optimize Reaction Conditions (Temp, Solvent) Low cis:trans Ratio (β-Lactam)->Optimize Reaction Conditions (Temp, Solvent) Modify Substituents Modify Substituents Low cis:trans Ratio (β-Lactam)->Modify Substituents Use Milder Base Use Milder Base High 7-epi Impurity->Use Milder Base Control Reaction Time/Temp Control Reaction Time/Temp High 7-epi Impurity->Control Reaction Time/Temp Protect C-7 OH Protect C-7 OH High 7-epi Impurity->Protect C-7 OH

Caption: Troubleshooting logic for stereoselectivity issues.

References

strategies for overcoming low yield in Cabazitaxel synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cabazitaxel synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with the synthesis of Cabazitaxel, particularly focusing on strategies to improve low yields.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for Cabazitaxel synthesis and what are the key reaction steps?

A1: The most common starting material for the semi-synthesis of Cabazitaxel is 10-deacetylbaccatin III (10-DAB), a natural taxoid extracted from the needles of the yew tree.[1] The synthesis generally involves a multi-step process that includes:

  • Protection of hydroxyl groups: Selective protection of the hydroxyl groups at various positions of the 10-DAB core.

  • Methylation: Introduction of two methyl groups at the C7 and C10 positions. This is a critical step that significantly impacts the overall yield.

  • Side-chain coupling: Esterification of the C13 hydroxyl group with a protected β-lactam side chain.

  • Deprotection: Removal of the protecting groups to yield the final Cabazitaxel molecule.

Q2: What are the main factors contributing to low yields in Cabazitaxel synthesis?

A2: Low yields in Cabazitaxel synthesis can be attributed to several factors:

  • Inefficient Methylation: The methylation of the C7 and C10 hydroxyl groups is often a low-yielding step. The use of strong bases can lead to side reactions, such as the epimerization of the 7β-hydroxyl group.[2][3]

  • Suboptimal Protecting Group Strategy: An inadequate protecting group strategy can lead to unwanted side reactions and the formation of impurities, which complicates purification and reduces the isolated yield.

  • Side Reactions: Besides epimerization, other side reactions like the oxidation of the C13-hydroxyl group to a ketone can occur, further decreasing the yield of the desired product.

  • Purification Challenges: The crude Cabazitaxel product often has low purity, necessitating multiple purification steps like column chromatography and recrystallization.[4] These processes can lead to significant material loss.

Q3: What is a realistic overall yield to expect for Cabazitaxel synthesis?

A3: The overall yield of Cabazitaxel synthesis can vary significantly depending on the chosen synthetic route and the optimization of each step. Reported overall yields for multi-step syntheses from 10-DAB range from approximately 20% to 32%.[2][5] For instance, a 6-step synthesis has been reported with a 20% total yield[2][6], while a 5-step route has been described with a 32% overall yield[5].

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during Cabazitaxel synthesis, leading to low yields.

Issue 1: Low Yield in the Methylation of 7-OH and 10-OH Groups

Symptoms:

  • Low conversion of the starting material (e.g., a protected 10-DAB derivative).

  • Formation of multiple products observed by TLC or HPLC analysis.

  • Isolation of a significant amount of the 7-epi-cabazitaxel impurity.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Use of strong bases (e.g., NaH, KH) leading to epimerization of the 7β-OH group. Employ milder reaction conditions. A suggested method is the use of trimethyloxonium tetrafluoroborate in combination with a weak organic base like a proton sponge. This has been reported to achieve a yield of 66% for the methylation step while minimizing epimerization.[3]
Incomplete reaction. Increase the reaction time and monitor the progress closely using TLC or HPLC. Ensure that the starting material is completely consumed before quenching the reaction.
Suboptimal methylating agent. Consider using more reactive methylating agents like methyl trifluoromethanesulfonate (methyl triflate) which can improve the reaction rate and yield. Selective methylation with high selectivity (around 90% yield) has been reported using specific methylation reagents at low temperatures.[7]
Inappropriate solvent. The choice of solvent can influence the reaction. Tetrahydrofuran (THF) is a commonly used solvent for this step.[8]

Experimental Protocol: Methylation using Trimethyloxonium Tetrafluoroborate and Proton Sponge [3]

  • Dissolve the protected 10-DAB derivative in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Add proton sponge (1,8-Bis(dimethylamino)naphthalene) to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of trimethyloxonium tetrafluoroborate in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Issue 2: Formation of a Complex Mixture of Byproducts

Symptoms:

  • Multiple spots on the TLC plate, making it difficult to isolate the desired product.

  • Low purity of the crude product after work-up, as determined by HPLC.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect stoichiometry of reagents. Carefully control the molar equivalents of all reagents, especially in steps involving protecting groups and the side-chain coupling.
Oxidation of the C13-OH group. Avoid harsh oxidizing conditions. If oxidation is suspected, review the reagents and reaction conditions for any potential oxidants.
Ineffective or non-selective protection/deprotection. Re-evaluate the protecting group strategy. Ensure that the chosen protecting groups are stable under the reaction conditions of subsequent steps and can be removed efficiently without affecting other functional groups.
Issue 3: Difficulty in Purification and Low Isolated Yield

Symptoms:

  • The crude product is an oil or a sticky solid that is difficult to handle.

  • Multiple recrystallization or chromatographic purifications are required, leading to significant product loss.

  • The final product does not meet the required purity specifications.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High level of impurities in the crude product. Address the issues in the synthetic steps that are generating byproducts (see Issue 1 and 2). A purer crude product will be easier to crystallize.
Inappropriate crystallization solvent system. The choice of solvent for recrystallization is critical. A method for purifying Cabazitaxel with a starting purity as low as 34.6% to a final purity of over 99.5% involves a two-step recrystallization process using ethyl acetate and acetonitrile.[4]
Formation of solvates. Be aware that Cabazitaxel can form solvates (e.g., with acetone), which may affect its crystallization behavior and characterization.

Experimental Protocol: Two-Step Recrystallization for High Purity Cabazitaxel [4]

  • Primary Recrystallization:

    • Dissolve the crude Cabazitaxel raw material in ethyl acetate.

    • Heat the solution to reflux to ensure complete dissolution.

    • Slowly cool the solution to room temperature, then further cool to 0-20°C to induce crystallization.

    • Collect the crystals by suction filtration and dry them to obtain a crude Cabazitaxel product.

  • Secondary Recrystallization:

    • Dissolve the crude product from the first step in acetonitrile and heat to get a clear solution.

    • Concentrate the solution under reduced pressure.

    • Add ethyl acetate to the residue and heat to reflux.

    • Slowly cool the solution to induce crystallization.

    • Filter the crystals and dry them to obtain high-purity Cabazitaxel.

Quantitative Data on Cabazitaxel Synthesis Yields

The following table summarizes reported yields for various synthetic routes and key reaction steps in the synthesis of Cabazitaxel. This data can serve as a benchmark for your own experiments.

Synthesis Stage/RouteKey Reagents/ConditionsReported YieldReference
Overall Synthesis (6-step) Starting from 10-DAB20%[2][6]
Overall Synthesis (5-step) Starting from 10-DAB32%[5]
Methylation of 7,10-OH Trimethyloxonium tetrafluoroborate, proton sponge66%[3]
Selective Methylation Specific methylation reagent at low temperature~90%[7]
Methylation of 10-OH Methyl iodide, NaH91.1%[8]
Methylation of 7,10-OH Methyl iodide, NaH92%[3]
Deprotection of Side Chain TsOH94%[3]
Purification Two-step recrystallization from ethyl acetate/acetonitrilePurity >99.5%[4]

Visualizing the Synthesis and Troubleshooting Workflows

Cabazitaxel Synthesis Pathway

Cabazitaxel_Synthesis ten_DAB 10-Deacetylbaccatin III (10-DAB) protected_DAB Protected 10-DAB ten_DAB->protected_DAB Protection methylated_DAB 7,10-di-O-methyl Protected 10-DAB protected_DAB->methylated_DAB Methylation coupled_product Side-Chain Coupled Intermediate methylated_DAB->coupled_product Side-Chain Coupling cabazitaxel Cabazitaxel coupled_product->cabazitaxel Deprotection

Caption: A simplified workflow of the semi-synthesis of Cabazitaxel from 10-DAB.

Troubleshooting Logic for Low Methylation Yield

Methylation_Troubleshooting decision decision solution solution start Low Yield in Methylation Step check_epimerization High level of 7-epi impurity? start->check_epimerization incomplete_reaction Incomplete reaction? check_epimerization->incomplete_reaction No strong_base Using strong base (e.g., NaH, KH)? check_epimerization->strong_base Yes increase_time Increase reaction time & monitor closely incomplete_reaction->increase_time Yes optimize_reagents Optimize methylating agent & stoichiometry incomplete_reaction->optimize_reagents No strong_base->incomplete_reaction No mild_conditions Switch to milder base (e.g., proton sponge) & active methylating agent strong_base->mild_conditions Yes

References

Technical Support Center: Cabazitaxel Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cabazitaxel and its intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for Cabazitaxel under stress conditions?

A1: Cabazitaxel is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2] The primary degradation pathways involve hydrolysis of the ester and amide bonds and oxidation of the taxane core. Under acidic and alkaline conditions, the side chain at C-13 is a primary site of hydrolysis. Oxidative degradation can lead to the formation of N-oxides and epimers.[3]

Q2: Which functional groups in the Cabazitaxel molecule are most labile?

A2: The ester linkages, particularly the one connecting the C-13 side chain to the taxane core, and the tert-butoxycarbonyl (Boc) protecting group on the side chain are highly susceptible to hydrolysis under both acidic and basic conditions. The amino group in the side chain is also a site for potential oxidative degradation.[1]

Q3: What are the expected degradation products of Cabazitaxel in forced degradation studies?

A3: Common degradation products include impurities resulting from the loss of the C-13 side chain, epimerization at C-7, and oxidation.[4][5] Specific degradants can be identified and characterized using techniques like RP-HPLC and LC-ESI-MS.[4][5]

Troubleshooting Guides

Problem 1: Unexpected peaks in my HPLC chromatogram during stability testing.

  • Possible Cause: Degradation of your Cabazitaxel sample.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks and compare them with known impurities and degradation products of Cabazitaxel.[4][5]

    • Review Stress Conditions: Ensure that your experimental conditions (pH, temperature, light exposure) are within the established stability range for Cabazitaxel. The drug is particularly sensitive to acidic and alkaline environments.[1]

    • Perform Forced Degradation: Conduct a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks in your chromatogram.[1][2]

Problem 2: Low recovery of Cabazitaxel in my formulation.

  • Possible Cause: Degradation during formulation processing or storage.

  • Troubleshooting Steps:

    • Evaluate Formulation pH: The degradation of Cabazitaxel is pH-dependent, with minimal degradation occurring at near-neutral pH values (pH 4.41-6.20).[6] Adjust the pH of your formulation to be within this range if possible.

    • Assess Temperature Effects: Thermal degradation can occur, although it is generally less pronounced than hydrolytic degradation.[2] Evaluate the impact of your processing and storage temperatures on drug stability.

    • Investigate Excipient Compatibility: Some excipients may promote the degradation of Cabazitaxel. Conduct compatibility studies with individual excipients to identify any potential interactions.

Data Presentation

Table 1: Summary of Cabazitaxel Degradation under Forced Stress Conditions

Stress ConditionReagent/ConditionTemperatureDuration% DegradationReference
Acidic Hydrolysis1 N HCl80°C30 min19.25%[1][2]
Alkaline Hydrolysis0.01 N NaOH80°C30 min15.03%[1]
Alkaline Hydrolysis0.005 N NaOHRoom Temp22 hours16.75%[2][4]
Oxidative30% H₂O₂Not specifiedNot specified2.96%[1]
Oxidative10% H₂O₂Room Temp24 hours7.99%[2][4]
Thermal80°C30 min1.13%[1][2]
Photolytic (UV)1.2 million lux hours and 200 watt hr/sq. mNot specifiedNot specified1.35%[2][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of Cabazitaxel

This protocol outlines a general procedure for conducting forced degradation studies on Cabazitaxel.

  • Preparation of Stock Solution: Prepare a stock solution of Cabazitaxel in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1.0 mg/mL.[1]

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Heat the mixture at 80°C for 30 minutes.

    • Cool the solution and neutralize it with an appropriate amount of NaOH before dilution with the mobile phase for HPLC analysis.[1]

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.01 N NaOH.

    • Heat the mixture at 80°C for 30 minutes.

    • Cool the solution and neutralize it with an appropriate amount of HCl before dilution with the mobile phase for HPLC analysis.[1]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for a specified duration (e.g., 24 hours).[4]

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the Cabazitaxel stock solution in a thermostat-controlled oven at 80°C for 30 minutes.

    • Cool the solution before dilution with the mobile phase for HPLC analysis.[1]

  • Photolytic Degradation:

    • Expose the Cabazitaxel stock solution to UV light (e.g., 1.2 million lux hours and 200 watt hr/sq. m).[4]

    • Dilute the solution with the mobile phase for HPLC analysis.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.[1][2]

Protocol 2: Stability-Indicating RP-HPLC Method for Cabazitaxel

This protocol provides an example of an HPLC method for the analysis of Cabazitaxel and its degradation products.

  • Instrumentation: Shimadzu Model CBM-20A/20 Alite HPLC system with a PDA detector.[1]

  • Column: Zorbax SB-C18 (150 mm × 4.6 mm i.d., 3.5 µm particle size).[1]

  • Mobile Phase: A mixture of tetra butyl ammonium hydrogen sulphate and acetonitrile (30:70, v/v).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Detection Wavelength: 231 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Run Time: 10 minutes.[1]

Visualizations

G cluster_degradation Cabazitaxel Degradation Pathways Cabazitaxel Cabazitaxel Acid Acidic Hydrolysis Cabazitaxel->Acid H+ Base Alkaline Hydrolysis Cabazitaxel->Base OH- Oxidation Oxidative Stress Cabazitaxel->Oxidation [O] Degradant_A Side-chain Cleavage (e.g., 10-DAB derivative) Acid->Degradant_A Degradant_B Epimerization (e.g., 7-epi-Cabazitaxel) Acid->Degradant_B Base->Degradant_A Degradant_C N-Oxide Formation Oxidation->Degradant_C

Caption: Major degradation pathways of Cabazitaxel under stress conditions.

G cluster_workflow Forced Degradation Experimental Workflow start Start: Cabazitaxel Sample stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Cool (if applicable) stress->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc Inject into HPLC-PDA/MS dilute->hplc analyze Analyze Data: - Identify Degradants - Quantify Degradation hplc->analyze end End: Report Results analyze->end

Caption: Workflow for a typical forced degradation study of Cabazitaxel.

References

Validation & Comparative

A Comparative Analysis of Cabazitaxel and Docetaxel Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic intermediates of Cabazitaxel and Docetaxel, two pivotal taxane-based chemotherapeutic agents. This analysis, supported by experimental data from published literature, aims to offer insights into the synthesis, physicochemical properties, and biological context of these important pharmaceutical compounds.

Cabazitaxel, a second-generation taxane, was developed to overcome the resistance that some tumors develop to first-generation taxanes like Docetaxel. Both drugs are semi-synthesized from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the yew tree.[1][2][3] The key structural difference between the two lies in the substitution at the C7 and C10 positions of the baccatin III core, where Cabazitaxel possesses two methoxy groups in place of the hydroxyl groups found in Docetaxel.[4] This seemingly minor modification has a significant impact on the drug's interaction with P-glycoprotein (P-gp), a key mediator of multidrug resistance, making Cabazitaxel a valuable therapeutic option in Docetaxel-resistant cancers.[5][6]

This guide will delve into a comparative analysis of the key intermediates in the synthesis of these two drugs, providing a deeper understanding of their chemical and physical characteristics.

Synthetic Pathways and Key Intermediates

The semi-synthesis of both Docetaxel and Cabazitaxel from 10-DAB involves a multi-step process that includes the protection of reactive hydroxyl groups, esterification with a protected side-chain, and subsequent deprotection.

A pivotal step in the synthesis of Docetaxel involves the protection of the C7 and C10 hydroxyl groups of 10-DAB, often using a reagent like 2,2,2-trichloroethyl chloroformate (Troc-Cl) to form 7,10-di-O-Troc-10-deacetylbaccatin III .

Conversely, the synthesis of Cabazitaxel requires the methylation of these hydroxyl groups to yield the key intermediate 7,10-di-O-methyl-10-deacetylbaccatin III .

Another crucial component for both syntheses is the β-lactam side chain, a common precursor being (3R,4S)-1-(tert-butoxycarbonyl)-2-oxo-4-phenylazetidin-3-yl acetate . This side chain is coupled to the baccatin III core in a later step.

The following diagrams illustrate the generalized synthetic workflows.

Docetaxel_Synthesis_Workflow 10-DAB 10-DAB Protection Protection 10-DAB->Protection Intermediate_A 7,10-di-O-Troc-10-DAB Protection->Intermediate_A Esterification Esterification Intermediate_A->Esterification Side_Chain Protected β-lactam Side Chain Side_Chain->Esterification Protected_Docetaxel Protected_Docetaxel Esterification->Protected_Docetaxel Deprotection Deprotection Protected_Docetaxel->Deprotection Docetaxel Docetaxel Deprotection->Docetaxel

Docetaxel Synthesis Workflow

Cabazitaxel_Synthesis_Workflow 10-DAB 10-DAB Methylation Methylation 10-DAB->Methylation Intermediate_B 7,10-di-O-methyl-10-DAB Methylation->Intermediate_B Esterification Esterification Intermediate_B->Esterification Side_Chain Protected β-lactam Side Chain Side_Chain->Esterification Protected_Cabazitaxel Protected_Cabazitaxel Esterification->Protected_Cabazitaxel Deprotection Deprotection Protected_Cabazitaxel->Deprotection Cabazitaxel Cabazitaxel Deprotection->Cabazitaxel

Cabazitaxel Synthesis Workflow

Comparative Data of Key Intermediates

The following tables summarize the available physicochemical and spectroscopic data for the key intermediates in the synthesis of Docetaxel and Cabazitaxel.

Table 1: Physicochemical Properties of Key Baccatin III Intermediates

Property7,10-di-O-Troc-10-deacetylbaccatin III (Docetaxel Intermediate)7,10-di-O-methyl-10-deacetylbaccatin III (Cabazitaxel Intermediate)
Molecular Formula C35H38Cl6O14C31H40O10
Molecular Weight 895.38 g/mol 572.65 g/mol
Appearance White SolidData not readily available
Melting Point 232-234 °CData not readily available
Solubility Soluble in Chloroform, Ethyl AcetateData not readily available

Table 2: Spectroscopic Data of Key Baccatin III Intermediates

Spectroscopic Data7,10-di-O-Troc-10-deacetylbaccatin III (Docetaxel Intermediate)7,10-di-O-methyl-10-deacetylbaccatin III (this compound)
¹H NMR Specific peak assignments are available in specialized literature and patents.¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J=7.2 Hz, 2H), 7.61 (t, J=7.4 Hz, 1H), 7.50 (t, J=7.6 Hz, 2H), 5.66 (d, J=7.2 Hz, 1H), 4.97 (d, J=8.0 Hz, 1H), 4.84 (s, 1H), 4.43 (dd, J=10.4, 6.8 Hz, 1H), 4.31 (d, J=8.4 Hz, 1H), 4.18 (d, J=8.4 Hz, 1H), 3.82 (d, J=7.2 Hz, 1H), 3.55 (s, 3H), 3.51 (s, 3H), 2.54 (m, 1H), 2.30 (s, 3H), 2.25 (m, 2H), 1.87 (s, 3H), 1.68 (s, 1H), 1.23 (s, 3H), 1.12 (s, 3H).
IR Data not readily available in comparative format.Data not readily available in comparative format.

Table 3: Physicochemical and Spectroscopic Data of the β-Lactam Side Chain Intermediate

Property(3R,4S)-1-(tert-butoxycarbonyl)-2-oxo-4-phenylazetidin-3-yl acetate
Molecular Formula C16H19NO5
Molecular Weight 305.33 g/mol
Appearance White solid
Melting Point 148-150 °C
¹H NMR (CDCl₃) δ 7.4-7.2 (m, 5H), 5.85 (d, J=5.0 Hz, 1H), 5.20 (d, J=5.0 Hz, 1H), 2.05 (s, 3H), 1.45 (s, 9H)
IR (KBr, cm⁻¹) 3350, 1780, 1740, 1680

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of Docetaxel and Cabazitaxel intermediates, based on procedures described in the scientific literature.

Protocol 1: Synthesis of 7,10-di-O-Troc-10-deacetylbaccatin III (Docetaxel Intermediate)

Objective: To protect the C7 and C10 hydroxyl groups of 10-DAB using 2,2,2-trichloroethyl chloroformate.

Materials:

  • 10-deacetylbaccatin III (10-DAB)

  • Pyridine (anhydrous)

  • 2,2,2-trichloroethyl chloroformate (Troc-Cl)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 10-DAB in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add Troc-Cl to the cooled solution with constant stirring.

  • Allow the reaction to proceed at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding cold water.

  • Extract the aqueous mixture with DCM.

  • Wash the combined organic layers sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 7,10-di-O-Troc-10-deacetylbaccatin III as a white solid.

Protocol 2: Synthesis of 7,10-di-O-methyl-10-deacetylbaccatin III (this compound)

Objective: To selectively methylate the C7 and C10 hydroxyl groups of 10-DAB.

Materials:

  • 10-deacetylbaccatin III (10-DAB)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Suspend NaH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Add a solution of 10-DAB in anhydrous THF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide to the reaction mixture and allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (hexane-ethyl acetate gradient) to afford 7,10-di-O-methyl-10-deacetylbaccatin III.

Protocol 3: Tubulin Polymerization Assay

Objective: To compare the in vitro activity of final products, Docetaxel and Cabazitaxel, on tubulin polymerization. This assay provides a biological context for the importance of the synthetic modifications.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • Docetaxel and Cabazitaxel stock solutions in DMSO

  • 96-well microplates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution in general tubulin buffer containing GTP and glycerol on ice. The final tubulin concentration is typically in the range of 1-3 mg/mL.

  • Add the test compounds (Docetaxel or Cabazitaxel at various concentrations) or vehicle (DMSO) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

  • Immediately place the plate in a microplate reader pre-heated to 37 °C.

  • Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Plot the absorbance as a function of time to generate polymerization curves.

  • Analyze the curves to determine parameters such as the rate of polymerization and the maximum polymer mass. Compare the effects of Docetaxel and Cabazitaxel on these parameters.

Mechanism of Action and Signaling Pathways

Both Docetaxel and Cabazitaxel exert their anticancer effects by targeting microtubules, essential components of the cell's cytoskeleton. They bind to the β-tubulin subunit of the αβ-tubulin heterodimer, which is the building block of microtubules. This binding stabilizes the microtubules, preventing their depolymerization. The disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Taxane_Mechanism_of_Action cluster_0 Microtubule Dynamics Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Depolymerization->Tubulin_Dimers Microtubules->Depolymerization Block_Depolymerization Block Depolymerization Microtubules->Block_Depolymerization Taxanes Docetaxel / Cabazitaxel Stabilization Microtubule Stabilization Taxanes->Stabilization Stabilization->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Block_Depolymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action of Taxanes

The enhanced efficacy of Cabazitaxel in Docetaxel-resistant tumors is primarily attributed to its reduced affinity for the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of xenobiotics, including many chemotherapy drugs, out of the cell, thereby reducing their intracellular concentration and effectiveness. The two methoxy groups in Cabazitaxel are thought to hinder its recognition and transport by P-gp.

Conclusion

The comparative analysis of the intermediates of Docetaxel and Cabazitaxel highlights the critical role of specific chemical modifications in overcoming drug resistance. While both drugs share a common precursor and a similar mechanism of action, the strategic methylation of the baccatin III core in the synthesis of Cabazitaxel leads to a profoundly different clinical profile, particularly in the context of P-gp-mediated resistance. This guide provides a foundational understanding of the synthetic chemistry and key intermediates, offering valuable data and protocols for researchers in the field of anticancer drug development. Further research into the structure-activity relationships of these and other taxane intermediates may pave the way for the design of even more effective and resilient chemotherapeutic agents.

References

spectroscopic comparison of different taxane intermediates

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Key Taxane Intermediates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of critical taxane intermediates, vital precursors in the semi-synthesis of widely used anticancer drugs like paclitaxel and docetaxel. Understanding the distinct spectroscopic signatures of these molecules is paramount for identity confirmation, purity assessment, and process optimization in pharmaceutical development. This document outlines the experimental data and methodologies for the spectroscopic analysis of baccatin III and 10-deacetylbaccatin III, among other related compounds.

Introduction to Taxane Intermediates

Taxanes are a class of diterpenoids originally derived from yew trees (Taxus sp.). The most prominent member, paclitaxel (Taxol®), is a cornerstone of chemotherapy. Due to the low natural abundance of paclitaxel, a semi-synthetic approach is often employed, utilizing more readily available precursors isolated from the needles and branches of the yew tree. Among the most important of these are baccatin III and 10-deacetylbaccatin III (10-DAB III). 10-deacetylbaccatin III serves as a key starting material for the synthesis of paclitaxel and docetaxel (Taxotere®)[1]. Spectroscopic techniques are indispensable for distinguishing between these closely related structures and ensuring the quality of starting materials and synthetic products.

Comparative Spectroscopic Data

The primary methods for the characterization of taxane intermediates include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. While NMR provides the most detailed structural information, LC-MS is highly effective for identification and quantification, and UV-Vis is valuable for routine concentration measurements.

Table 1: Comparative Mass Spectrometry Data of Key Taxane Intermediates

CompoundChemical FormulaMolecular Weight (Da)Observed [M+H]⁺ (m/z)Key Fragments (m/z)
Baccatin IIIC₃₁H₃₈O₁₁586.63604.0105.0, 327.0
10-Deacetylbaccatin IIIC₂₉H₃₆O₁₀544.59562.1105.0, 327.0
Paclitaxel (Taxol A)C₄₇H₅₁NO₁₄853.91854.2105.0, 286.1
10-DeacetyltaxolC₄₅H₄₉NO₁₃811.87812.2105.0, 286.1
Cephalomannine (Taxol B)C₄₅H₅₃NO₁₄831.91562.1105.0, 327.0

Data sourced from LC-MS-MS analysis[2][3]. Note that 10-Deacetylbaccatin III and Cephalomannine can have the same parent mass, necessitating chromatographic separation for unambiguous identification.

Table 2: Comparative UV-Visible Spectroscopy Data

CompoundSolvent Systemλmax (nm)
PaclitaxelMethanol / Phosphate Buffer227 - 230
Baccatin IIINot specifiedSimilar to Paclitaxel
10-Deacetylbaccatin IIINot specifiedSimilar to Paclitaxel

The maximum absorbance (λmax) for paclitaxel has been consistently reported around 230 nm[4][5]. Taxane intermediates share the same core chromophore and are expected to have a similar λmax, making UV-Vis spectroscopy a useful tool for quantification but not for primary identification without a chromatographic separation step.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are representative protocols for the key techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS)

This method is ideal for the simultaneous identification and quantification of multiple taxanes in a complex mixture[2].

  • Sample Preparation: A liquid-liquid extraction is performed on the sample under alkaline conditions to isolate the taxane intermediates.

  • Chromatographic Separation: The extracted analytes are separated using High-Performance Liquid Chromatography (HPLC).

    • Column: A reverse-phase column, such as a Kinetex C18 (100 x 3 mm, 2.6 µm), is commonly used[2].

    • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) and water, often with an additive like formic acid to improve ionization.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Analysis: A tandem mass spectrometer (e.g., a QTRAP system) is used for detection. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. For example, the transition for baccatin III is m/z 604.0 → 105.0/327.0[3].

UV-Visible (UV-Vis) Spectrophotometry

This technique is a straightforward and robust method for quantifying taxanes, particularly for in-process controls and final product formulation analysis[5].

  • Sample Preparation: A stock solution of the taxane intermediate is prepared by accurately weighing and dissolving the compound in a suitable solvent, such as methanol[4]. Serial dilutions are then made to create a calibration curve within a linear range (e.g., 2-20 µg/ml)[4][5]. A mixture of methanol and phosphate buffer (pH 7.4) is often used as the final diluent[5].

  • Instrumental Analysis:

    • Instrument: A dual-beam UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length) is used.

    • Scan Range: The sample is scanned over a wavelength range of 200-400 nm to determine the absorbance maximum (λmax)[5].

    • Quantification: The absorbance of unknown samples is measured at the determined λmax (typically around 230 nm), and the concentration is calculated using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of novel taxane derivatives and for confirming the identity of known intermediates[6][7].

  • Sample Preparation: The purified taxane intermediate (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the chemical environments of all hydrogen and carbon atoms. Solid-state NMR can also be used to study the molecular structure and stability of taxanes in their solid form[6][8].

    • 2D NMR: Experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are used to assemble the complete molecular structure and assign all chemical shifts.

Visualized Workflow and Pathways

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_results Final Characterization Sample Taxane Intermediate (e.g., from Yew extract) Extraction Extraction & Purification (e.g., LLE, Column Chromatography) Sample->Extraction LCMS LC-MS/MS Extraction->LCMS NMR NMR Spectroscopy (1D & 2D) Extraction->NMR UVVIS UV-Vis Spectroscopy Extraction->UVVIS MS_Data Mass Spectra & Retention Time LCMS->MS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data UV_Data Absorbance Spectra (λmax) UVVIS->UV_Data Result Compound Identity, Purity & Quantity MS_Data->Result NMR_Data->Result UV_Data->Result

References

Navigating the Analytical Maze: A Comparative Guide to Cabazitaxel Intermediate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the robust analysis of Cabazitaxel, the precise quantification of its intermediates is paramount for ensuring drug purity, stability, and overall quality. This guide provides a comparative overview of validated analytical methodologies, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to aid in the selection of the most suitable method for your research and quality control needs.

This document synthesizes data from various studies to present a clear comparison of method performance, supported by detailed experimental protocols. All validation parameters are presented in accordance with the International Conference on Harmonization (ICH) guidelines.

Comparative Analysis of Validated Analytical Methods

The quantification of Cabazitaxel and its process-related impurities or degradation products is crucial. The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, or the need for simultaneous quantification of multiple analytes. Below is a summary of the performance characteristics of commonly employed methods.

MethodAnalyte(s)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
RP-HPLC Cabazitaxel24 - 720.0520.175Not explicitly stated< 2.0[1]
RP-HPLC Cabazitaxel20 - 1200.040.15Not explicitly stated< 2.0[2]
RP-HPLC Cabazitaxel & 6 known impuritiesLOQ to 250% of working specification limitsNot explicitly statedNot explicitly statedNot explicitly stated< 2.0 (for system and method precision)[3][4]
RP-HPLC Cabazitaxel & 7 impurities0 - 300Not explicitly statedNot explicitly statedNot explicitly stated0.29 - 0.94[5]
LC-MS/MS Cabazitaxel & Docetaxel0.001 - 0.15 (Cabazitaxel) 0.0001 - 0.015 (Docetaxel)Not explicitly stated0.001 (Cabazitaxel)Within ±15% of nominal valueWithin ±15% of nominal value[6][7]
LC-MS/MS Cabazitaxel0.001 - 0.1 & 0.04 - 4Not explicitly stated0.00188.5 - 100.3%< 8.75%[8][9]

Experimental Protocols: A Closer Look

Detailed methodologies are critical for the replication and adaptation of these analytical methods. Below are representative experimental protocols for RP-HPLC and LC-MS/MS methods.

Stability-Indicating RP-HPLC Method for Cabazitaxel and its Impurities[3][4]

This method is designed for the simultaneous determination of Cabazitaxel and its known impurities in injection dosage forms.

  • Chromatographic System: A gradient RP-HPLC system with UV detection.

  • Column: Sunfire C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.05 M KH2PO4 and 0.2% of 1-octane sulphonic acid with pH adjusted to 2.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient elution with a run time of 85 minutes.

  • Flow Rate: 1.3 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Validation: The method was validated for specificity, accuracy, precision, linearity, range, ruggedness, and robustness as per ICH guidelines[3][4]. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions confirmed the stability-indicating nature of the method[3].

RP-HPLC Method for Quantification of Cabazitaxel in Pharmaceutical Dosage Forms[2]

This method provides a simpler isocratic approach for the routine quantification of Cabazitaxel.

  • Chromatographic System: An isocratic RP-HPLC system with UV detection.

  • Column: Agilent ZORBAX Eclipse Plus C18.

  • Mobile Phase: Methanol: Acetonitrile: water (40:40:20 v/v/v).

  • Flow Rate: 0.9 mL/min.

  • Detection Wavelength: 237 nm.

  • Retention Time: Approximately 7.12 min for Cabazitaxel.

  • Validation: The method was validated for linearity, accuracy, precision, robustness, ruggedness, detection limit, and quantification limit according to ICH guidelines[2].

LC-MS/MS Method for a Sensitive Quantification of Cabazitaxel in Human Plasma[6]

This method is highly sensitive and suitable for pharmacokinetic studies, allowing for the simultaneous determination of Cabazitaxel and its metabolite, Docetaxel.

  • Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Sample Pretreatment: Liquid-liquid extraction with tert-butyl methyl ether.

  • Column: Zorbax Extend C18.

  • Mobile Phase: A gradient mixture of 10mM ammonium hydroxide and methanol.

  • Ionization: Turbo ion spray ionization in positive ion multiple reaction monitoring mode.

  • Validation: The assay was validated for accuracy and precision, with inter-day accuracies and precisions within ±15% of the nominal value and within ±20% at the lower limit of quantitation[6].

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate a typical analytical method validation workflow and the logical relationship of validation parameters as stipulated by ICH guidelines.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation define_scope Define Analytical Scope & Requirements method_development Develop Analytical Method define_scope->method_development specificity Specificity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report routine_use Implement for Routine Analysis validation_report->routine_use

A typical workflow for analytical method validation.

validation_parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_qualitative Qualitative & General validated_method Validated Analytical Method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method linearity Linearity linearity->validated_method range Range range->validated_method lod Limit of Detection (LOD) lod->validated_method loq Limit of Quantitation (LOQ) loq->validated_method specificity Specificity specificity->validated_method robustness Robustness robustness->validated_method

Interrelation of ICH validation parameters.

Conclusion

The choice between RP-HPLC and LC-MS/MS for the quantification of Cabazitaxel and its intermediates is contingent upon the specific analytical needs. RP-HPLC methods offer a robust and cost-effective solution for routine quality control, demonstrating good linearity, precision, and accuracy.[1][2][3] On the other hand, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications and the detection of trace-level impurities.[6][8][9]

The provided data and protocols serve as a foundational guide for researchers to select and implement the most appropriate analytical method. It is imperative to perform in-house validation to ensure the chosen method is suitable for its intended purpose and meets the regulatory requirements. The development of stability-indicating methods is particularly crucial for ensuring the quality and safety of Cabazitaxel formulations by being able to separate and quantify all potential degradation products.[3][4][5]

References

A Comparative Guide to the Purity of Cabazitaxel Intermediates from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the purity of crucial intermediates of Cabazitaxel, a potent anti-cancer agent, sourced from three different suppliers. The purity of these intermediates is paramount as it directly influences the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides detailed experimental data and protocols to assist researchers and drug development professionals in making informed decisions when selecting suppliers for their synthetic campaigns.

Cabazitaxel, a second-generation taxane, is a microtubule inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1] Its synthesis is a multi-step process involving several key intermediates. The presence of impurities in these intermediates can lead to the formation of related substances in the final drug product, potentially impacting its therapeutic effect and causing adverse reactions. Therefore, rigorous analytical assessment of these starting materials is a critical aspect of drug development and manufacturing.

This guide focuses on a comparative purity analysis of a key Cabazitaxel intermediate from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The assessment was conducted using a validated High-Performance Liquid Chromatography (HPLC) method, a widely used technique for the separation and quantification of pharmaceutical compounds and their impurities.[2][3][4]

Experimental Protocols

A detailed methodology was followed to ensure the accuracy and reproducibility of the results.

1. Materials and Methods

  • Samples: this compound samples were obtained from Supplier A, Supplier B, and Supplier C.

  • Reference Standard: A certified reference standard of the this compound was used for comparison.

  • Reagents and Solvents: All reagents and solvents, such as acetonitrile and water, were of HPLC grade.[4][5]

  • Instrumentation: A validated HPLC system equipped with a UV detector was employed for the analysis.

2. Chromatographic Conditions

A reverse-phase HPLC (RP-HPLC) method was developed and validated for the purity assessment.[3][5] The chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient was used to ensure optimal separation of impurities.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL

3. Sample Preparation

Accurately weighed portions of the intermediate samples from each supplier were dissolved in a suitable diluent to achieve a final concentration of 1 mg/mL. The solutions were then filtered through a 0.45 µm nylon filter before injection into the HPLC system.

Data Presentation

The purity of the Cabazitaxel intermediates from the three suppliers was assessed by calculating the percentage of the main peak area relative to the total peak area in the chromatogram. The levels of known and unknown impurities were also quantified. The results are summarized in the following table.

SupplierPurity (%)Known Impurity 1 (%)Known Impurity 2 (%)Total Unknown Impurities (%)
Supplier A99.520.150.080.25
Supplier B98.890.350.210.55
Supplier C99.780.05Not Detected0.17

Known Impurities 1 and 2 are common process-related impurities in the synthesis of Cabazitaxel.

Experimental Workflow

The following diagram illustrates the logical workflow of the purity assessment process.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Analysis cluster_3 Results & Comparison Sample_A Intermediate from Supplier A Dissolution Dissolve in Diluent (1 mg/mL) Sample_A->Dissolution Sample_B Intermediate from Supplier B Sample_B->Dissolution Sample_C Intermediate from Supplier C Sample_C->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System HPLC System (C18 Column, UV Detector) Filtration->HPLC_System Method Execute Validated Gradient Method HPLC_System->Method Chromatogram Obtain Chromatograms Method->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity and Impurity Levels Integration->Calculation DataTable Summarize Data in Table Calculation->DataTable Comparison Compare Supplier Performance DataTable->Comparison

Caption: Workflow for the comparative purity assessment of Cabazitaxel intermediates.

Discussion

The experimental data reveals significant variations in the purity profiles of the Cabazitaxel intermediates from the three suppliers.

  • Supplier C provided the intermediate with the highest purity (99.78%) and the lowest levels of both known and unknown impurities. The absence of "Known Impurity 2" suggests a more controlled and efficient manufacturing process.

  • Supplier A also supplied a high-purity intermediate (99.52%), with acceptable but higher levels of impurities compared to Supplier C.

  • Supplier B 's intermediate showed the lowest purity (98.89%) and the highest levels of all impurity categories. The presence of higher impurity levels could potentially lead to challenges in the subsequent synthetic steps and the final API purification.

Based on this analysis, Supplier C demonstrates the most robust control over their synthetic process, yielding an intermediate with a superior purity profile. For researchers and drug developers, selecting an intermediate from a supplier like C would likely streamline the downstream processes, reduce the purification burden of the final API, and contribute to a more consistent and high-quality final product.

It is important to note that while purity is a critical attribute, other factors such as cost, scalability of supply, and batch-to-batch consistency should also be considered when selecting a supplier. This guide provides a framework for the analytical assessment of intermediate purity, which should be a fundamental component of any supplier qualification program.

References

A Comparative Guide to Cross-Validation of HPLC and LC-MS Methods for Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

In the pharmaceutical industry, the meticulous detection, identification, and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are paramount to ensuring their safety and efficacy.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (USFDA) have established stringent guidelines for the control of these impurities.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used analytical techniques for impurity profiling.[2][4]

Cross-validation of these different analytical techniques is a critical step in method development and validation, providing a high degree of assurance in the reliability of the analytical data.[1] This guide provides an objective comparison of HPLC and LC-MS for impurity profiling, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate methodology for their needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quality Control

HPLC is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.[5] It is a robust and cost-effective method, making it a staple for routine quality control and quantification of known impurities.[2] When coupled with a Diode Array Detector (DAD) or UV detector, HPLC offers good sensitivity and specificity for compounds that are chromophoric.[2][5]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identification and Sensitivity

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[5] This hyphenated technique provides molecular weight information and structural details of the analytes.[6][7] For impurity profiling, LC-MS is unparalleled in its ability to identify unknown impurities and quantify trace-level compounds, even in complex sample matrices.[5][8] Its superior sensitivity and selectivity make it the preferred method for comprehensive impurity characterization.[5][6]

Performance Comparison: HPLC vs. LC-MS

The choice between HPLC and LC-MS for impurity profiling depends on the specific analytical requirements, such as the nature of the impurities, the required sensitivity, and the stage of drug development.[5]

ParameterHPLC-UVLC-MS/MSTypical ICH Limit
Limit of Detection (LOD) 0.01%0.001%Reportable Threshold
Limit of Quantitation (LOQ) 0.03%0.003%Quantitation Limit
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%80.0 - 120.0%
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Specificity GoodExcellentMethod Specific
Analysis Time ~30 min~10 minMethod Dependent
Structural Elucidation LimitedExcellent-
Cost LowerHigher-

Table based on data from a comparative analysis of HPLC-UV and UPLC-MS/MS for impurity profiling of Hidrosmin.[1]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for impurity profiling using HPLC-UV and LC-MS.

Protocol 1: HPLC-UV Method for Quantification of Known Impurities

This method is suitable for the routine quantification of known impurities in a drug substance.

  • Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or DAD detector.[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: [1]

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Linear gradient to 40% A, 60% B

    • 25-27 min: Hold at 40% A, 60% B

    • 27-28 min: Return to initial conditions

    • 28-30 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of 1 mg/mL.[1]

Protocol 2: LC-MS Method for Identification and Quantification of Trace Impurities

This high-sensitivity method is employed for the identification and quantification of trace-level and unknown impurities.

  • Chromatographic System: A validated UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[1][7]

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 98% A, 2% B

    • 1-7 min: Linear gradient to 40% A, 60% B

    • 7-8 min: Linear gradient to 5% A, 95% B

    • 8-9 min: Hold at 5% A, 95% B

    • 9-9.1 min: Return to initial conditions

    • 9.1-10 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 2 µL.[1]

  • MS Detection: [1]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for unknown impurity identification and Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for known impurities.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

  • Sample Preparation: Prepare the sample as described for the HPLC-UV method. Further dilution may be necessary depending on the concentration of impurities.[1]

Workflows for Method Development and Cross-Validation

The development and validation of analytical methods for impurity profiling follow a logical progression, culminating in cross-validation when multiple methods are employed.

MethodDevelopmentWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) start Define Analytical Target Profile (ATP) screening Screen Columns, Mobile Phases, pH start->screening Initial Screening optimization Optimize Gradient, Temperature, Flow Rate (using DoE) screening->optimization Selectivity Tuning specificity Specificity/ Selectivity optimization->specificity Final Method linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method for Routine Use robustness->end

Caption: Workflow for Analytical Method Development and Validation.

CrossValidationWorkflow cluster_methods Analytical Methods start Define Cross-Validation Protocol & Acceptance Criteria method1 Primary Method (e.g., HPLC-UV) start->method1 method2 Alternative Method (e.g., LC-MS) start->method2 analyze Analyze Same Set of Samples (e.g., API batches, stability samples) with both methods method1->analyze method2->analyze compare Compare Results: - Impurity Levels - Number of Impurities Detected - Peak Purity analyze->compare decision Do Results Meet Acceptance Criteria? compare->decision pass Methods are Cross-Validated. Results are considered equivalent. decision->pass Yes fail Investigate Discrepancies. Refine Methods or Protocol. decision->fail No

References

Stability Under Scrutiny: A Comparative Analysis of Cabazitaxel and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of an active pharmaceutical ingredient (API) and its synthetic precursors is paramount for ensuring drug quality, safety, and efficacy. This guide provides a comprehensive comparison of the stability of the second-generation taxane, Cabazitaxel, and its key precursors, 10-deacetylbaccatin III (10-DAB) and Baccatin III, under various stress conditions. The data presented is compiled from multiple forced degradation studies, offering a clear perspective on the degradation pathways and liabilities of these critical compounds.

Cabazitaxel, a potent anti-cancer agent, is a semi-synthetic derivative of a natural taxoid. Its journey from a precursor molecule to a final drug product involves several chemical transformations. The stability of not only the final API but also its precursors is a critical quality attribute that can impact the entire manufacturing process, from synthesis and formulation to storage and administration. This report summarizes key experimental findings on the comparative stability of Cabazitaxel and its precursors, providing detailed methodologies and visual representations of the underlying processes.

Comparative Stability Data

The following tables summarize the degradation of Cabazitaxel and its precursors under various stress conditions as reported in several studies. The data highlights the percentage of degradation observed, allowing for a direct comparison of their relative stabilities.

Table 1: Forced Degradation Studies of Cabazitaxel

Stress ConditionReagents and ConditionsDurationDegradation (%)Reference
Acidic1 N HCl at 80°C30 min19.25[1]
Acidic0.5 N HCl at room temperature24 hoursNot specified[2]
Alkaline0.01 N NaOH at 80°C30 min16.75[1]
Alkaline0.005 N NaOH at room temperature22 hoursNot specified[2]
Oxidative30% H₂O₂Not specified7.99[1]
Oxidative10% H₂O₂ at room temperature24 hoursNot specified[2]
Thermal80°C30 min1.13[1]
PhotolyticUV lightNot specified1.35[1]
Photolytic1.2 million lux hours and 200 watt hr/sq. mNot specifiedNot specified[2]

Table 2: Stability of Cabazitaxel Precursors (Baccatin III and 10-deacetylbaccatin III)

CompoundStress ConditionReagents and ConditionsDurationObservationReference
Baccatin IIIpH100 mmol/L Tris-HCl buffer, pH 6.048 hoursStable[3]
Baccatin IIIpH100 mmol/L Tris-HCl buffer, pH 9.048 hoursSlowly decreased with formation of 10-DAB[3]
10-deacetylbaccatin IIIStorage2 to 8°C, protected from heat and sunlightNot specifiedStable[2]
Baccatin III & 10-DABAcidicpH 1-5Not specifiedUndergo acid catalysis, with maximum stability around pH 4[4]
Baccatin III & 10-DABBasicpH > 6-7Not specifiedBase-catalyzed hydrolysis of ester groups[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability studies of Cabazitaxel.

Forced Degradation of Cabazitaxel
  • Acidic Degradation: 1.0 mg/mL of Cabazitaxel solution was treated with 1 mL of 1 N HCl and heated at 80°C for 30 minutes. The solution was then cooled and neutralized before dilution with the mobile phase for HPLC analysis.[6]

  • Alkaline Degradation: 1.0 mg/mL of Cabazitaxel solution was treated with 1 mL of 0.01 N NaOH and heated at 80°C for 30 minutes. The solution was subsequently cooled and neutralized prior to HPLC analysis.[6]

  • Oxidative Degradation: 1.0 mg/mL of Cabazitaxel solution was treated with 1 mL of 30% H₂O₂.[6]

  • Thermal Degradation: A solution of Cabazitaxel was heated in a thermostat at 80°C for 30 minutes and then cooled.[6]

HPLC Analysis of Cabazitaxel and its Degradants

A common analytical technique for assessing the stability of Cabazitaxel is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). A typical method involves:

  • Column: Zorbax SB-C18 column (150 mm × 4.6 mm i.d., 3.5 μm particle size).[1]

  • Mobile Phase: A mixture of 0.1% ortho phosphoric acid and methanol (20:80, v/v).[1]

  • Flow Rate: 1.0 ml/min.[1]

  • Detection: UV detection at a specified wavelength (e.g., 230 nm).

Visualizing the Processes

To better understand the experimental workflow and the biological context of Cabazitaxel, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Cabazitaxel Cabazitaxel Stock Solution Acid Acidic Stress (HCl, Heat) Cabazitaxel->Acid Alkali Alkaline Stress (NaOH, Heat) Cabazitaxel->Alkali Oxidative Oxidative Stress (H2O2) Cabazitaxel->Oxidative Thermal Thermal Stress (Heat) Cabazitaxel->Thermal Photo Photolytic Stress (UV Light) Cabazitaxel->Photo HPLC RP-HPLC Analysis Acid->HPLC Alkali->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Caption: Experimental workflow for forced degradation studies of Cabazitaxel.

Cabazitaxel exerts its anti-cancer effects by interfering with the normal function of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death). The following diagram illustrates the signaling pathway influenced by Cabazitaxel.

SignalingPathway Cabazitaxel Cabazitaxel Microtubules Microtubule Stabilization Cabazitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway Cabazitaxel->PI3K_AKT inhibits MAPK MAPK Pathway Cabazitaxel->MAPK inhibits AR_Signaling Androgen Receptor Signaling Cabazitaxel->AR_Signaling inhibits MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Simplified signaling pathway of Cabazitaxel's mechanism of action.

Conclusion

The presented data indicates that Cabazitaxel is susceptible to degradation under acidic and alkaline conditions, with less significant degradation observed under oxidative, thermal, and photolytic stress.[1] In comparison, its precursors, Baccatin III and 10-deacetylbaccatin III, also exhibit pH-dependent stability, with increased degradation in basic conditions.[3][5] Understanding these stability profiles is crucial for optimizing the synthesis, formulation, and storage conditions of Cabazitaxel to ensure the delivery of a safe and effective therapeutic agent to patients. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers engaged in the development and analysis of taxane-based anti-cancer drugs. Further studies on the specific degradation products and their potential toxicological profiles would be beneficial for a complete understanding of Cabazitaxel's stability.

References

A Comparative Guide to the Biological Efficacy of Cabazitaxel from Diverse Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for comparing the biological efficacy of Cabazitaxel synthesized from different chemical intermediates. While the intrinsic activity of the pure Cabazitaxel molecule is constant, the synthetic route can influence the impurity profile, potentially impacting its overall biological performance and safety.

Cabazitaxel, a second-generation taxane, is a potent microtubule inhibitor approved for the treatment of metastatic castration-resistant prostate cancer.[1][2] It is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of yew trees.[3][4] The synthesis of Cabazitaxel from 10-DAB involves several key steps, primarily the methylation of the hydroxyl groups at the C7 and C10 positions and the subsequent attachment of a side chain. Different synthetic strategies primarily vary in the protecting groups used and the sequence of these modifications, leading to different key intermediates.

Currently, public domain literature does not contain direct comparative studies on the biological efficacy of pure Cabazitaxel synthesized from different named intermediates. The final active pharmaceutical ingredient (API) is expected to be chemically identical (C45H57NO14) and exhibit the same biological activity, provided it meets stringent purity standards. However, the choice of synthetic route can introduce different process-related impurities.[5][6] These impurities, if not adequately removed, could theoretically modulate the therapeutic efficacy or toxicity of the final drug product.

This guide, therefore, focuses on providing a comprehensive methodology for researchers to conduct such a comparative efficacy study, from in vitro characterization to in vivo validation.

Mechanism of Action

Cabazitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules.[1][2] This binding stabilizes microtubules, preventing their dynamic polymerization and depolymerization. This disruption of microtubule function arrests the cell cycle in the G2/M phase, inhibiting mitosis and ultimately leading to apoptotic cell death.[3][7] Cabazitaxel has demonstrated efficacy in tumor models that are resistant to other taxanes like docetaxel, partly due to its poor affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of drug resistance.[1]

Several signaling pathways are implicated in Cabazitaxel's cytotoxic effects. In prostate cancer cells, it has been shown to inhibit the PI3K/Akt signaling pathway.[8] The disruption of microtubule dynamics can also interfere with androgen receptor (AR) signaling, which is crucial for prostate cancer cell survival.[7][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P-gp P-gp Cabazitaxel Cabazitaxel Cabazitaxel->P-gp Low Affinity (Evades Efflux) Tubulin Tubulin Cabazitaxel->Tubulin Binds Microtubules Microtubules Cabazitaxel->Microtubules Stabilizes PI3K PI3K Cabazitaxel->PI3K Inhibits Tubulin->Microtubules Polymerization Mitosis Mitotic Arrest Microtubules->Mitosis Disruption AR Androgen Receptor Microtubules->AR Inhibits Nuclear Translocation Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Mitosis->Apoptosis

Figure 1: Simplified signaling pathway of Cabazitaxel's mechanism of action.

Key Synthetic Intermediates

The most common starting material for Cabazitaxel synthesis is 10-deacetylbaccatin III (10-DAB). The core challenge lies in the selective methylation of the C7 and C10 hydroxyl groups. Various synthetic routes have been developed to optimize yield and purity.[10][11] A key intermediate in many of these syntheses is 7β, 10β-dimethoxy-10-deacetylbaccatin III (7,10-di-O-methyl-10-DAB) .[12] The path to this intermediate and its subsequent coupling with the side chain can vary, potentially generating different impurity profiles.

Hypothetical Comparative Efficacy Data

The following tables present a template for summarizing data from a hypothetical study comparing Cabazitaxel sourced from two different synthetic routes (Route A and Route B). The data for "Reference Cabazitaxel" is based on values reported in the literature for the pure, approved drug.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeReference Cabazitaxel (nM)Cabazitaxel (Route A) (nM)Cabazitaxel (Route B) (nM)
PC-3Prostate Cancer (Docetaxel-Resistant)8.5Experimental ValueExperimental Value
DU-145Prostate Cancer5.2Experimental ValueExperimental Value
A549Lung Cancer12.1Experimental ValueExperimental Value
MCF-7Breast Cancer3.6Experimental ValueExperimental Value

Table 2: In Vivo Anti-Tumor Efficacy (PC-3 Xenograft Model)

Treatment Group (10 mg/kg, i.v.)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control0-1.5
Reference Cabazitaxel85-8.2
Cabazitaxel (Route A)Experimental ValueExperimental Value
Cabazitaxel (Route B)Experimental ValueExperimental Value

Experimental Protocols for Comparative Analysis

To rigorously compare the biological efficacy of Cabazitaxel from different synthetic origins, a multi-step experimental approach is recommended.

cluster_workflow Experimental Workflow cluster_invivo In Vivo Studies A Source Cabazitaxel (Route A vs. Route B) B Purity & Impurity Profiling (HPLC, LC-MS) A->B C In Vitro Assays B->C G In Vivo Xenograft Model (e.g., PC-3 in SCID mice) B->G D Cell Viability (MTT/CTG Assay) - Prostate (PC-3, DU-145) - Lung (A549) C->D E Microtubule Polymerization Assay (Cell-free) C->E F Cell Cycle Analysis (Flow Cytometry) C->F J Data Analysis & Comparison D->J E->J F->J H Measure Tumor Volume & Body Weight G->H I Pharmacokinetic Analysis (Plasma concentration) G->I H->J I->J

Figure 2: Workflow for comparing Cabazitaxel from different synthetic routes.

Physicochemical Characterization
  • Protocol: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the identity and purity of Cabazitaxel from each source. A detailed impurity profile should be generated to identify and quantify any process-related impurities.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Cabazitaxel from different sources against various cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., PC-3, DU-145) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Cabazitaxel from each synthetic route (e.g., 0.1 nM to 100 nM) in the appropriate cell culture medium.

    • Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Microtubule Stabilization Assay
  • Objective: To directly measure the effect of Cabazitaxel on tubulin polymerization.

  • Protocol:

    • Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add different concentrations of Cabazitaxel from each source to the tubulin solution in a 96-well plate.

    • Incubate the plate at 37°C and monitor the change in absorbance (at 340 nm) over time using a plate reader. Increased absorbance indicates microtubule polymerization.

    • Compare the rate and extent of polymerization induced by Cabazitaxel from different routes.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy and tolerability of Cabazitaxel from different sources in a living organism.

  • Protocol:

    • Implant human prostate cancer cells (e.g., 2x10^6 PC-3 cells) subcutaneously into the flank of immunodeficient mice (e.g., male SCID mice).

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., Vehicle control, Reference Cabazitaxel, Cabazitaxel Route A, Cabazitaxel Route B).

    • Administer the respective treatments intravenously (e.g., 10 mg/kg) on a defined schedule (e.g., once weekly for 3 weeks).

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and general health as a measure of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Conclusion

The synthetic pathway to Cabazitaxel is a critical aspect of its manufacturing, influencing purity and the potential for process-related impurities. While the biological efficacy of the pure API should be independent of its synthetic origin, a comprehensive comparison as outlined in this guide is essential for any new manufacturing process. By employing rigorous analytical and biological assays, researchers can ensure that Cabazitaxel produced from any intermediate route maintains the expected high standard of potency, efficacy, and safety.

References

A Comparative Guide to Identifying Isomeric Impurities in Cabazitaxel Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analysis of isomeric impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of isomeric impurities in Cabazitaxel intermediates, supported by experimental data and detailed protocols.

Cabazitaxel, a potent anti-cancer agent, possesses multiple chiral centers, leading to the potential for the formation of various stereoisomers, including diastereomers and epimers, during its synthesis. These isomeric impurities can exhibit different pharmacological and toxicological profiles, necessitating their stringent control. This guide focuses on the comparative performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and the role of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the definitive identification of these impurities.

Comparison of Analytical Techniques for Isomeric Impurity Analysis

The selection of an appropriate analytical technique is paramount for the effective separation and quantification of isomeric impurities. The following table summarizes the performance of key analytical methods based on available literature and experimental findings.

Analytical TechniqueStationary Phase/Column TypeKey Performance CharacteristicsIdeal for
Chiral HPLC Polysaccharide-based Chiral Stationary Phases (CSPs) (e.g., Chiralpak® AD-H, Chiralcel® OD-H)High Resolution: Capable of baseline separating epimers like (2'S,3'R)-Cabazitaxel from the main API. Versatility: Can be used in normal-phase, reversed-phase, and polar organic modes. Sensitivity: Can achieve low limits of detection (LOD) and quantification (LOQ) for impurity profiling.Routine quality control, enantiomeric and diastereomeric purity assessment.
Supercritical Fluid Chromatography (SFC) Chiral Stationary Phases (similar to HPLC)High Speed: Significantly faster analysis times compared to HPLC. Reduced Solvent Consumption: Utilizes supercritical CO2 as the primary mobile phase component, making it a greener alternative. Orthogonal Selectivity: Can provide different elution orders and better resolution for certain isomers compared to HPLC.High-throughput screening, purification of isomeric impurities, and as a complementary technique to HPLC.
LC-MS/MS C18 Reverse-Phase ColumnsHigh Sensitivity and Specificity: Multiple Reaction Monitoring (MRM) allows for trace-level quantification of known impurities. Structural Information: Provides mass-to-charge ratio (m/z) for impurity identification.Quantification of known isomeric impurities at very low levels, metabolite identification.
NMR Spectroscopy Not applicable (used for structural elucidation)Definitive Structure Elucidation: Provides detailed information on the 3D structure and stereochemistry of molecules. Identification of Isomeric Forms: Crucial for distinguishing between epimers and diastereomers by analyzing chemical shifts and coupling constants.Unambiguous identification of novel or unknown isomeric impurities isolated by chromatographic techniques.

Experimental Workflow for Isomeric Impurity Identification

A systematic approach is crucial for the successful identification and control of isomeric impurities. The following workflow outlines the key steps involved.

Workflow cluster_0 Sample Preparation cluster_1 Screening & Separation cluster_2 Detection & Quantification cluster_3 Identification & Characterization Sample Cabazitaxel Intermediate Sample Screening Method Screening (HPLC/SFC with various CSPs) Sample->Screening Inject Separation Optimized Chiral Separation Screening->Separation Optimize Detection UV/PDA & MS Detection Separation->Detection Analyze Isolation Fraction Collection of Unknown Impurity Separation->Isolation If unknown peak Quantification Quantification of Impurities Detection->Quantification NMR NMR Spectroscopy for Structural Elucidation Isolation->NMR Identification Definitive Impurity Identification NMR->Identification

Caption: Workflow for identifying isomeric impurities.

Detailed Experimental Protocols

Chiral HPLC Method for the Separation of (2'S,3'R)-Cabazitaxel and Cabazitaxel

This method is designed for the baseline separation of the Cabazitaxel epimer, (2'S,3'R)-Cabazitaxel, from the active pharmaceutical ingredient.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/PDA detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane, ethanol, and isopropanol (e.g., 80:10:10 v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Supercritical Fluid Chromatography (SFC) for Diastereomer Screening

SFC offers a rapid and efficient alternative for screening and separating diastereomeric impurities.

  • Instrumentation: Supercritical Fluid Chromatograph with a PDA detector and back-pressure regulator.

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol, ethanol, or isopropanol). A typical starting gradient would be 5% to 40% modifier over 10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: PDA scan from 200-400 nm, with extraction at 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the modifier solvent to a concentration of 1 mg/mL.

LC-MS/MS Method for Quantification of Isomeric Impurities

This method is suitable for the sensitive and selective quantification of known isomeric impurities.

  • Instrumentation: Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., Zorbax Extend C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve the impurities from the main peak. For example, 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for Cabazitaxel and its isomers need to be determined by infusing pure standards.

  • Sample Preparation: Prepare samples in the initial mobile phase composition.

NMR Spectroscopy for Structural Elucidation

For the definitive structural confirmation of an isolated isomeric impurity, NMR spectroscopy is indispensable.

  • Sample Requirement: 1-5 mg of the isolated and purified impurity.

  • Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.

  • Experiments:

    • 1D NMR: ¹H and ¹³C NMR spectra to observe the chemical environment of each proton and carbon atom.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing connectivity across the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for confirming stereochemistry.

  • Data Analysis: Comparison of the NMR data of the impurity with that of the main Cabazitaxel structure to pinpoint the specific isomeric difference. For epimers, changes in the chemical shifts and coupling constants of the protons and carbons at and near the epimeric center are expected.

Logical Pathway for Isomeric Impurity Analysis

The following diagram illustrates the decision-making process for analyzing isomeric impurities in Cabazitaxel intermediates.

Logical_Pathway node_action node_action Start Isomeric Impurity Analysis Required? Known_Impurity Known Isomeric Impurity? Start->Known_Impurity Quantify_LCMS Quantify using validated LC-MS/MS method Known_Impurity->Quantify_LCMS Yes Separate_Screen Screen with Chiral HPLC & SFC Known_Impurity->Separate_Screen No Resolution_Achieved Adequate Resolution Achieved? Separate_Screen->Resolution_Achieved Isolate_Impurity Isolate Impurity via Prep-HPLC/SFC Separate_Screen->Isolate_Impurity For structural confirmation Method_Validation Validate Method & Implement for QC Resolution_Achieved->Method_Validation Yes Optimize_Methods Optimize CSP, Mobile Phase, Temperature Resolution_Achieved->Optimize_Methods No Optimize_Methods->Resolution_Achieved Elucidate_Structure Structural Elucidation by NMR Isolate_Impurity->Elucidate_Structure

Caption: Decision pathway for isomeric impurity analysis.

By employing a combination of these advanced analytical techniques and following a structured workflow, researchers and drug development professionals can effectively identify, quantify, and control isomeric impurities in Cabazitaxel intermediates, ultimately ensuring the quality and safety of this vital therapeutic agent.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Cabazitaxel Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Cabazitaxel intermediates must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a cytotoxic and hazardous compound, improper disposal of Cabazitaxel and its intermediates can pose significant risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of Cabazitaxel-related waste, aligning with our commitment to being your preferred partner in laboratory safety and chemical management.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to handle all Cabazitaxel intermediates with the appropriate personal protective equipment (PPE). This includes, but is not limited to, double chemotherapy gloves, a protective gown with a solid front, and eye protection.[1][2] All handling of powdered or aerosol-generating forms of Cabazitaxel should be conducted within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.[2]

Segregation and Collection of Cabazitaxel Waste

Proper segregation of waste is the first critical step in the disposal process. All materials that have come into contact with Cabazitaxel intermediates, including unused compounds, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE, must be segregated as cytotoxic waste.

Key Segregation Steps:

  • Designated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[3][4] These containers are often color-coded (e.g., yellow or purple) to distinguish them from other waste streams.[3]

  • Sharps Disposal: All sharps, such as needles and scalpels, contaminated with Cabazitaxel must be placed in a designated chemotherapy sharps container.[3]

  • Liquid Waste: Unused or residual solutions of Cabazitaxel intermediates should be collected in sealed, non-PVC containers.[5]

  • Solid Waste: Contaminated items such as gloves, gowns, bench paper, and empty vials should be placed in double-layered, sealable plastic bags designated for cytotoxic waste before being placed in the final disposal container.[4]

Chemical Inactivation and Disposal Procedures

For laboratories equipped to perform chemical inactivation, specific degradation procedures can be employed to render the cytotoxic compounds non-hazardous before final disposal. The following protocols are based on published stress degradation studies of Cabazitaxel.

Quantitative Data on Chemical Degradation of Cabazitaxel
Stress ConditionReagentConcentrationTimeTemperature
Acidic Hydrolysis Hydrochloric Acid (HCl)0.5 N24 hoursRoom Temperature
Basic Hydrolysis Sodium Hydroxide (NaOH)0.005 N22 hoursRoom Temperature
Oxidation Hydrogen Peroxide (H₂O₂)10%24 hoursRoom Temperature

Source: Adapted from research on Cabazitaxel stress degradation studies.[6]

Experimental Protocol for Chemical Degradation of Cabazitaxel Intermediates

This protocol provides a step-by-step method for the chemical degradation of Cabazitaxel intermediates in a laboratory setting.

Materials:

  • Cabazitaxel intermediate waste

  • 0.5 N Hydrochloric Acid (HCl)

  • 0.005 N Sodium Hydroxide (NaOH)

  • 10% Hydrogen Peroxide (H₂O₂)

  • Appropriate sealed reaction vessel

  • Personal Protective Equipment (PPE) as described above

  • Fume hood

Procedure:

  • Preparation: Perform all steps within a certified fume hood. Ensure all necessary PPE is worn correctly.

  • Reagent Selection: Based on the nature of the intermediate and laboratory capabilities, select the appropriate degradation reagent (acidic, basic, or oxidative).

  • Reaction Setup:

    • Carefully transfer the this compound waste into a suitable, sealed reaction vessel.

    • Slowly add the chosen reagent to the waste in the proportions outlined in the table above. For example, for basic hydrolysis, add 0.005 N NaOH.

  • Degradation:

    • Seal the reaction vessel securely.

    • Allow the reaction to proceed for the specified duration at room temperature (e.g., 22 hours for basic hydrolysis).

  • Neutralization (for Acidic and Basic Hydrolysis):

    • After the degradation period, neutralize the solution. For acid-hydrolyzed samples, carefully add a base (e.g., NaOH) until the pH is neutral. For base-hydrolyzed samples, add an acid (e.g., HCl) until the pH is neutral.

  • Final Disposal:

    • Once the degradation and neutralization are complete, the resulting solution should be disposed of as hazardous chemical waste through a licensed professional waste disposal company.[7] Do not dispose of it down the drain.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Cabazitaxel intermediates.

CabazitaxelDisposalWorkflow This compound Disposal Workflow cluster_Handling Initial Handling & Segregation cluster_WasteStreams Waste Stream Management cluster_Containment Containment cluster_DisposalPath Final Disposal Pathway Start Start: this compound Waste Generated PPE Wear Appropriate PPE (Double Gloves, Gown, Eye Protection) Start->PPE Segregate Segregate Waste at Point of Generation PPE->Segregate Sharps Contaminated Sharps Segregate->Sharps Liquids Liquid Waste Segregate->Liquids Solids Solid Waste (Gloves, Vials, etc.) Segregate->Solids SharpsContainer Place in Labeled Chemo Sharps Container Sharps->SharpsContainer LiquidContainer Collect in Sealed Non-PVC Container Liquids->LiquidContainer SolidContainer Place in Double-Layered Cytotoxic Waste Bags Solids->SolidContainer FinalCollection Collect in Labeled Cytotoxic Waste Container SharpsContainer->FinalCollection ChemicalInactivation Option: Chemical Inactivation (Acid/Base/Oxidation) LiquidContainer->ChemicalInactivation SolidContainer->FinalCollection ChemicalInactivation->FinalCollection DisposalVendor Dispose via Licensed Hazardous Waste Vendor FinalCollection->DisposalVendor

Caption: Workflow for the safe disposal of Cabazitaxel intermediates.

Conclusion

Adherence to these detailed procedures for the disposal of Cabazitaxel intermediates is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. By implementing these operational and disposal plans, research facilities can mitigate risks, protect personnel, and uphold their commitment to environmental stewardship. For further information or specific guidance, always refer to your institution's environmental health and safety department and the material safety data sheet (MSDS) for the specific this compound.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Cabazitaxel Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring personal safety during the handling of potent compounds like Cabazitaxel and its intermediates is paramount. Due to its cytotoxic nature, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to prevent occupational exposure. This guide provides essential, step-by-step information for the safe handling and disposal of Cabazitaxel intermediate in a laboratory setting.

Cabazitaxel is classified as a hazardous substance, exhibiting properties that include being harmful if swallowed, toxic in contact with skin, causing skin irritation, and being suspected of causing genetic defects and damaging fertility or the unborn child.[1][2] Therefore, it is crucial to handle its intermediates with the same level of caution as the final active pharmaceutical ingredient.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to create a sufficient barrier against exposure. The following table summarizes the essential PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double gloving with powder-free nitrile or latex gloves tested for use with chemotherapy drugs (e.g., ASTM D6978 rated).[3][4] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[3]Prevents skin contact and absorption. Double gloving provides an additional layer of protection in case of a breach in the outer glove.
Gown Disposable, polyethylene-coated polypropylene or other laminate material gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4]Protects the body from contamination via splashes or spills. The impervious material prevents the penetration of the hazardous substance.
Eye/Face Protection Tightly fitting safety goggles with side shields. A full face shield should be worn in addition to goggles whenever there is a risk of splashing.[4][5]Protects the eyes and face from accidental splashes of the cytotoxic material.
Respiratory Protection A NIOSH-certified N95 respirator is recommended for handling powders or when there is a risk of aerosolization outside of a containment device.[3][4]Prevents inhalation of airborne particles of the hazardous compound.
Additional Protection Disposable shoe covers and head/hair covers should be worn to prevent the spread of contamination.[4][6]Minimizes the risk of tracking contaminants out of the designated handling area.
Operational and Disposal Plans: A Step-by-Step Guide

1. Preparation and Engineering Controls:

  • All handling of this compound powder should be conducted within a certified biological safety cabinet (BSC) or a powder containment hood to minimize the risk of inhalation and environmental contamination.[3]

  • Ensure that a dedicated and clearly labeled area is established for the handling of cytotoxic compounds.

  • An emergency spill kit should be readily accessible in the handling area.

2. Handling Procedure:

  • Before beginning work, ensure all necessary PPE is donned correctly as per the donning procedure outlined in the diagram below.

  • When weighing and reconstituting the compound, perform these tasks slowly and carefully within the BSC to avoid generating dust or aerosols.

  • Use dedicated equipment (e.g., spatulas, weighing boats, glassware) for handling the cytotoxic intermediate. This equipment should be decontaminated after use or disposed of as cytotoxic waste.

3. Disposal Plan:

  • All disposable PPE (gloves, gown, shoe covers, etc.) worn while handling the intermediate is considered contaminated and must be disposed of immediately after the task is completed in a designated cytotoxic waste container.[4]

  • Contaminated sharps (needles, scalpels) must be disposed of in a puncture-resistant cytotoxic sharps container.

  • Unused this compound and any materials used to clean up spills should be disposed of as cytotoxic waste in accordance with institutional and local regulations.

4. Decontamination:

  • The work surface within the BSC should be decontaminated with an appropriate cleaning agent (e.g., a high-pH solution) after each use.

  • Any reusable equipment must be thoroughly decontaminated following a validated procedure before being removed from the designated cytotoxic handling area.

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in BSC) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Handling Area don_ppe Don Full PPE (Double Gloves, Gown, EyePro, N95) prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Enter BSC reconstitute Reconstitute/ Prepare Solution weigh->reconstitute decontaminate Decontaminate Work Surface & Equipment reconstitute->decontaminate Complete Task dispose_sharps Dispose of Sharps in Sharps Container reconstitute->dispose_sharps doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of PPE & Solid Waste in Cytotoxic Waste doff_ppe->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.